molecular formula C6H3F3N2O2 B1422636 3-(Trifluoromethyl)pyrazine-2-carboxylic acid CAS No. 870787-06-7

3-(Trifluoromethyl)pyrazine-2-carboxylic acid

Cat. No.: B1422636
CAS No.: 870787-06-7
M. Wt: 192.1 g/mol
InChI Key: ZHOIMHWVXJSOBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Trifluoromethyl)pyrazine-2-carboxylic acid is a useful research compound. Its molecular formula is C6H3F3N2O2 and its molecular weight is 192.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(trifluoromethyl)pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N2O2/c7-6(8,9)4-3(5(12)13)10-1-2-11-4/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOIMHWVXJSOBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40705527
Record name 3-(Trifluoromethyl)pyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40705527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870787-06-7
Record name 3-(Trifluoromethyl)pyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40705527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(trifluoromethyl)pyrazine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"synthesis and properties of 3-(Trifluoromethyl)pyrazine-2-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Properties of 3-(Trifluoromethyl)pyrazine-2-carboxylic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in modern medicinal and agrochemical research. The document details its physicochemical properties, outlines a robust and scalable synthetic pathway, and explores its chemical reactivity and applications, with a particular focus on its role as a key intermediate. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this compound in their work.

Introduction and Strategic Importance

This compound (CAS No. 870787-06-7) is a fluorinated heterocyclic compound whose structural features make it an exceptionally valuable intermediate. The pyrazine core is a well-established scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties and engage in specific biological interactions.[1] The introduction of a trifluoromethyl (-CF3) group, a potent bioisostere for a methyl or ethyl group, significantly modulates the electronic properties, lipophilicity, and metabolic stability of the parent molecule. This strategic combination of a pyrazine ring, a carboxylic acid functional handle, and a trifluoromethyl group has positioned this compound as a critical precursor in the development of high-value molecules, most notably in the agrochemical sector.

Its primary industrial significance lies in its role as a key intermediate for the synthesis of the fungicide Pyraziflumid.[2][3] The insights and methodologies presented herein are designed to provide chemists with the foundational knowledge required to synthesize, handle, and derivatize this important molecule effectively.

Molecular Structure and Physicochemical Properties

The molecule's architecture is defined by a pyrazine ring substituted at the 2-position with a carboxylic acid and at the 3-position with a trifluoromethyl group.[4] This arrangement creates a unique electronic and steric environment that dictates its reactivity and utility.

Caption: Molecular structure of this compound.

The key physicochemical properties of the compound are summarized in the table below for quick reference.

PropertyValueReference
CAS Number 870787-06-7[4]
Molecular Formula C₆H₃F₃N₂O₂[4][5][6]
Molecular Weight 192.1 g/mol [4]
Appearance Solid at room temperature[4]
Solubility Very soluble in water[4]
Predicted Bioavailability High GI absorption, Blood-Brain Barrier permeant[4]

Synthesis Methodologies: A Field-Proven Approach

While several synthetic routes have been explored, process safety, scalability, and atom economy are paramount. Older methods employing reagents like sodium azide present significant handling risks on a large scale and are therefore less desirable.[2] The most robust and efficient pathway proceeds through the ethyl ester precursor, Ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate , which is then hydrolyzed to the target acid. This multi-step, one-pot synthesis represents a significant advancement in process chemistry.[2][7]

Rationale Behind the Synthetic Strategy

The core of the synthesis is a phosphite-mediated cyclocondensation followed by oxidative aromatization. This strategy is superior because it avoids the isolation of potentially unstable intermediates and eliminates the need for hazardous reagents.[2]

  • Starting Material: Ethyl 4,4,4-trifluoro-3-oxobutanoate is a readily available and ideal starting point, containing the required trifluoromethyl group and a reactive dicarbonyl moiety.

  • Oxime Formation: Conversion to the 2-hydroxyimino derivative (oxime) is a critical step that sets the stage for cyclization by introducing a key nitrogen atom.

  • Cyclocondensation: The reaction with ethylenediamine to form the pyrazine ring is the key ring-forming step. The choice of a trialkyl phosphite as a mediator is crucial for success.[2][8]

  • Preventing Side Reactions: A key challenge is the potential for detrifluoroacetylation. This is elegantly overcome by using an excess of a carboxylic acid (e.g., benzoic acid) in a pyridine or picoline solvent system. The acid protonates the ethylenediamine, tempering its reactivity and preventing undesired side reactions.[2]

  • Aromatization: The final oxidation step with bromine is a reliable and high-yielding method to convert the dihydropyrazine intermediate into the stable, aromatic pyrazine ring.[2][8]

Synthetic Workflow Diagram

The following diagram illustrates the one-pot synthesis of the ethyl ester precursor.

Caption: One-pot synthesis workflow for the target compound via its ethyl ester.
Detailed Experimental Protocol: Synthesis of Ethyl 3-(Trifluoromethyl)pyrazine-2-carboxylate

This protocol is adapted from established literature procedures and represents a state-of-the-art method.[2][8]

Step 1: In-situ Formation of the Oxime

  • To a flask charged with ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 equiv), add butyl nitrite (1.2 equiv) and benzoic acid (0.15 equiv) at 0 °C.

  • Stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for 24 hours.

  • Apply a vacuum to remove excess butyl nitrite, yielding the crude oxime, which is used directly in the next step.

Step 2: Cyclocondensation and Aromatization

  • In a separate flask, prepare a mixture of benzoic acid (3.3 equiv), 3-picoline (19 equiv), and ethylenediamine (1.3 equiv).

  • Cool this mixture to 0 °C and add trimethyl phosphite (1.4 equiv).

  • Add the crude oxime from Step 1 dropwise to the reaction mixture at 0 °C.

  • Stir the reaction at 0 °C for 30 minutes, then at room temperature for 3.5 hours, and finally heat to 70 °C for 30 minutes.

  • Cool the mixture back down to 0 °C.

  • Add bromine (2.5 equiv) dropwise, maintaining the temperature at 0 °C.

  • Stir at 0 °C for 30 minutes and then at room temperature for 1.5 hours to complete the aromatization.

  • Workup the reaction mixture using standard aqueous extraction procedures to isolate the crude product, which can be purified by column chromatography or distillation.

Step 3: Hydrolysis to the Carboxylic Acid

  • Dissolve the purified Ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate in a suitable solvent (e.g., ethanol or THF).

  • Add an aqueous solution of a base (e.g., sodium hydroxide, 1.1-1.5 equiv) and stir at room temperature or with gentle heating until the ester is fully consumed (monitored by TLC or LC-MS).

  • Cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Chemical Reactivity and Applications

The true value of this compound lies in its utility as a versatile building block. The carboxylic acid moiety is a prime handle for further chemical transformations, particularly amide bond formation.

Amide Synthesis and Bioactivity

The carboxylic acid can be activated (e.g., via conversion to an acid chloride with thionyl chloride or oxalyl chloride) and subsequently reacted with a wide range of amines to generate a library of amides. This is the primary pathway to synthesizing fungicides and other biologically active molecules.[4]

Acid 3-(CF₃)Pyrazine- 2-COOH Activated Activated Intermediate (e.g., Acid Chloride) Acid->Activated Activation (SOCl₂, etc.) Amide Target Amide Activated->Amide Amine Amine (R-NH₂) Amine->Amide

Caption: General scheme for amide synthesis from the title compound.

Studies on related structures have shown that amides derived from substituted pyrazine-2-carboxylic acids exhibit a broad spectrum of biological activities, including antimycobacterial and antifungal properties.[9][10] The specific aniline or amine coupling partner can be varied to fine-tune the biological target and physicochemical properties of the final product.

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

Analysis TypeExpected Observations
¹H NMR Signals corresponding to the two protons on the pyrazine ring and the acidic proton of the carboxyl group.
¹³C NMR Resonances for the pyrazine ring carbons, the carboxyl carbon, and the carbon of the trifluoromethyl group (quartet due to C-F coupling).
¹⁹F NMR A singlet corresponding to the three equivalent fluorine atoms of the -CF₃ group.
FTIR (cm⁻¹) Characteristic absorptions for O-H stretch (broad, ~3000), C=O stretch (~1700), C=N and C=C stretches of the aromatic ring (~1600-1400), and strong C-F stretches (~1300-1100).
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound (C₆H₃F₃N₂O₂).[6]

Note: While specific spectral data for the title acid is not detailed in the initial search, ¹H, ¹³C, and ¹⁹F NMR spectra for its direct precursor, Ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate, are available in the supporting information of Zaragoza & Gantenbein, 2017.[7]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its precursors.

Hazard InformationDetails
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Measures P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Data sourced from Fluoromart.[4]

Handling Recommendations: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This compound stands out as a high-value synthetic intermediate with proven applications in agrochemical development and significant potential in medicinal chemistry. The one-pot synthesis of its ethyl ester precursor represents an efficient, safe, and scalable method for its production. Understanding the rationale behind this synthetic strategy, coupled with knowledge of the compound's reactivity and properties, empowers researchers to effectively utilize this building block in the creation of novel and complex molecules. Its continued application is expected to contribute to advancements in both crop protection and human health.

References

"3-(Trifluoromethyl)pyrazine-2-carboxylic acid CAS number and structure"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(Trifluoromethyl)pyrazine-2-carboxylic acid

Authored by: A Senior Application Scientist

Introduction

This compound is a fluorinated heterocyclic compound that has emerged as a critical building block in modern synthetic chemistry. Its unique structural features—a pyrazine core substituted with a strongly electron-withdrawing trifluoromethyl group and a versatile carboxylic acid handle—make it an invaluable synthon for accessing complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, synthesis, characterization, and applications, with a particular focus on its role in the development of novel agrochemicals and pharmaceuticals. For researchers and drug development professionals, understanding the nuances of this reagent is key to leveraging its potential in creating next-generation bioactive molecules.

Chemical Identity and Physicochemical Properties

The molecule consists of a pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4. A trifluoromethyl (-CF3) group is attached at position 3, and a carboxylic acid (-COOH) group at position 2. The trifluoromethyl group significantly modulates the electronic properties of the pyrazine ring, enhancing its stability and influencing its reactivity and the biological activity of its derivatives.

The definitive identifier for this compound is its CAS Number: 870787-06-7 [1][2][3].

Chemical Structure:

Table 1: Core Compound Identifiers and Properties
PropertyValueSource
CAS Number 870787-06-7[1][2][3]
Molecular Formula C₆H₃F₃N₂O₂[1][3][4]
Molecular Weight 192.10 g/mol [1][2]
IUPAC Name This compound
SMILES C1=CN=C(C(=N1)C(=O)O)C(F)(F)F
InChI Key ZHOIMHWVXJSOBX-UHFFFAOYSA-N[4]
Physical Form Solid[1]
Purity Typically ≥97%[2]

Synthesis and Purification

The synthesis of this compound is most effectively achieved through a multi-step process that typically involves the creation of its ethyl ester derivative, ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate, followed by a straightforward hydrolysis. This route is favored due to its safety and efficiency, avoiding the use of hazardous reagents like sodium azide which may be employed in alternative pathways[5].

The foundational synthesis starts from ethyl 4,4,4-trifluoro-3-oxobutanoate, which is converted to an oxime intermediate. This intermediate then undergoes cyclization and aromatization to form the pyrazine ring[5][6].

Diagram 1: Synthetic Workflow

G A Ethyl 4,4,4-trifluoro- 3-oxobutanoate B Nitrosation (e.g., NaNO2 / Acetic Acid) A->B Step 1 C Ethyl 2-hydroxyimino-4,4,4- trifluoro-3-oxobutanoate (Oxime) B->C D Cyclization & Aromatization (Ethylenediamine, Phosphite, Oxidant) C->D Step 2 E Ethyl 3-(trifluoromethyl)pyrazine- 2-carboxylate D->E F Saponification (e.g., NaOH or LiOH) E->F Step 3 G 3-(Trifluoromethyl)pyrazine- 2-carboxylic acid F->G

Caption: High-level workflow for the synthesis of the target acid.

Experimental Protocol: Synthesis of Ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate

This protocol is adapted from established methods for synthesizing the pyrazine ester precursor[5][7]. The causality behind this one-pot approach is to maximize efficiency and yield by avoiding the isolation of intermediates, which can be unstable.

  • Oxime Formation:

    • To a solution of ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 equiv) in acetic acid (10 equiv), add a solution of sodium nitrite (1.3 equiv) in water dropwise at 10–15 °C.

    • Stir the mixture at room temperature for 1.5 hours. The reaction progress can be monitored by TLC or LC-MS. This step quantitatively converts the ketoester to its oxime.

  • Cyclization and Aromatization:

    • In a separate flask, prepare a mixture of a suitable solvent like 3-picoline, a carboxylic acid such as benzoic acid (3.3 equiv), and ethylenediamine (1.3 equiv).

    • Cool the mixture to 0 °C and add a trialkyl phosphite (e.g., trimethyl phosphite, 1.4 equiv). The phosphite is crucial for facilitating the reductive cyclization pathway.

    • Add the crude oxime solution from Step 1 dropwise to this mixture.

    • Allow the reaction to stir at 0 °C for 30 minutes, then at room temperature for 3.5 hours, and finally heat to 70 °C for 30 minutes.

    • Cool the mixture back to 0 °C and add an oxidizing agent, such as bromine (2.5 equiv), dropwise. This final step drives the aromatization to the stable pyrazine ring system.

    • Stir at 0 °C for 30 minutes and then at room temperature for 1.5 hours to complete the reaction.

  • Work-up and Purification:

    • Perform an aqueous work-up to remove inorganic salts and water-soluble reagents.

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Purify the crude ester using column chromatography on silica gel.

Protocol: Hydrolysis to the Carboxylic Acid
  • Saponification:

    • Dissolve the purified ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate (1.0 equiv) in a mixture of THF and water.

    • Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 equiv) and stir at room temperature until the reaction is complete (monitored by TLC/LC-MS).

  • Acidification and Isolation:

    • Remove the organic solvent (THF) under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify with cold 1M HCl until the pH is ~2-3.

    • The desired carboxylic acid will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Spectroscopic Characterization

Confirming the identity and purity of this compound requires a suite of standard spectroscopic techniques. The electron-withdrawing nature of the substituents creates a distinct and predictable spectral fingerprint.

Table 2: Expected Spectroscopic Data
TechniqueExpected SignatureRationale
¹H NMR Two doublets in the aromatic region (δ 8.5-9.0 ppm) for the two pyrazine protons. A broad singlet at high delta (δ >10 ppm) for the carboxylic acid proton.The pyrazine protons are deshielded by the electronegative nitrogen atoms and the -CF₃ group. The acidic proton is readily identifiable and exchangeable with D₂O.
¹³C NMR Signals for the pyrazine ring carbons (δ 130-160 ppm), a carbonyl carbon (δ >165 ppm), and a quartet for the -CF₃ carbon (due to C-F coupling).The chemical shifts are characteristic of a highly substituted, electron-poor aromatic system.
¹⁹F NMR A sharp singlet around δ -60 to -70 ppm (relative to CFCl₃).This is the characteristic region for a -CF₃ group attached to an aromatic ring. The absence of coupling indicates no adjacent fluorine or hydrogen atoms.
FT-IR Broad O-H stretch (~2500-3300 cm⁻¹), sharp C=O stretch (~1700-1730 cm⁻¹), C-F stretches (~1100-1300 cm⁻¹), and C=N/C=C stretches in the fingerprint region.These vibrational modes are definitive for the carboxylic acid, carbonyl, and trifluoromethyl functional groups, respectively[8][9].
Mass Spec (HRMS) Accurate mass measurement corresponding to the molecular formula C₆H₃F₃N₂O₂.High-resolution mass spectrometry provides unambiguous confirmation of the elemental composition[10].

Applications in Research and Development

The primary value of this compound lies in its function as a high-value intermediate. The carboxylic acid moiety serves as a convenient anchor point for amide bond formation, esterification, or other transformations to build more complex molecules.

Agrochemicals

This compound is a key intermediate in the synthesis of modern fungicides.[1] It is a reactant for producing (N-Biphenylyl)pyrazine Carboxamides, a class of compounds with potent fungicidal activity.[1] Specifically, its ester is a direct precursor to Pyraziflumid , a succinate dehydrogenase inhibitor (SDHI) fungicide developed to combat a range of plant pathogens[5][11]. The trifluoromethyl group is often crucial for enhancing the metabolic stability and potency of the final active ingredient.

Pharmaceuticals

The pyrazine scaffold is a well-established pharmacophore found in numerous approved drugs[12]. For instance, Pyrazinamide is a first-line medication for treating tuberculosis[12][13]. The introduction of a trifluoromethyl group can significantly enhance properties like cell permeability, binding affinity, and metabolic stability. Amide derivatives of pyrazine-2-carboxylic acids have been investigated for a wide range of biological activities, including antimycobacterial and antifungal properties[13][14]. This compound is therefore a valuable building block for generating new chemical entities in drug discovery programs targeting infectious diseases, inflammation, and oncology[10].

Diagram 2: Role as a Core Building Block

G A 3-(Trifluoromethyl)pyrazine- 2-carboxylic acid B Amide Coupling (with substituted anilines) A->B C Esterification A->C D Fungicides (e.g., Pyraziflumid Precursors) B->D E Pharmaceutical Leads (Antimycobacterial, Anti-inflammatory) B->E F Materials Science (Functional Polymers) C->F

Caption: Applications derived from the core synthon.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Researchers are required to consult the full Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in life sciences. Its robust synthesis, well-defined chemical properties, and proven utility as a precursor to high-value agrochemical and pharmaceutical agents make it a cornerstone of many research and development programs. Mastery of its synthesis and reactivity allows scientists to construct novel molecular entities with enhanced biological performance, addressing critical challenges in global health and food security.

References

Spectroscopic Characterization of 3-(Trifluoromethyl)pyrazine-2-carboxylic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Molecular Structure and its Spectroscopic Implications

The molecular structure of 3-(Trifluoromethyl)pyrazine-2-carboxylic acid, with its pyrazine ring, a carboxylic acid group, and a trifluoromethyl group, dictates its unique spectroscopic signature. The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring, compounded by the strongly electronegative trifluoromethyl and carboxylic acid groups, significantly influences the chemical environment of the protons and carbons, leading to characteristic downfield shifts in the NMR spectra. The vibrational modes of the carboxylic acid and the C-F bonds will give rise to distinct absorption bands in the IR spectrum. Finally, the molecule's mass and fragmentation pattern upon ionization can be precisely determined by mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate analysis.

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent is critical; for carboxylic acids, DMSO-d₆ is often preferred as it can solubilize the compound and allow for the observation of the acidic proton.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Due to the lower natural abundance of the ¹³C isotope, a greater number of scans is required. Proton decoupling is typically used to simplify the spectrum and enhance sensitivity.

  • ¹⁹F NMR: This technique is highly sensitive and provides direct information about the trifluoromethyl group. A broad spectral width is often necessary to ensure the signal is captured.

Diagram of the NMR Experimental Workflow:

Caption: Workflow for NMR spectroscopic analysis.

Predicted ¹H NMR Spectral Data

Based on the data for ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate, the following ¹H NMR spectrum is predicted for the carboxylic acid in CDCl₃. The pyrazine protons are expected to be in the downfield region due to the deshielding effect of the ring nitrogens and the electron-withdrawing substituents.

Predicted Chemical Shift (δ, ppm) Multiplicity Assignment Notes
~11-13Singlet (broad)-COOHThe chemical shift of the carboxylic acid proton is highly dependent on concentration and solvent.
~8.85DoubletH-5
~8.81DoubletH-6The two pyrazine protons will likely appear as doublets due to coupling to each other.

Note: The exact chemical shifts and coupling constants will vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon and the carbons attached to the electronegative fluorine and nitrogen atoms are expected to be significantly downfield.

Predicted Chemical Shift (δ, ppm) Assignment Notes
~164C=O (Carboxylic Acid)
~146C-5
~145C-6
~144C-2
~141 (quartet)C-3The carbon attached to the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.
~120 (quartet)-CF₃The trifluoromethyl carbon will also be a quartet with a large C-F coupling constant.
Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.

Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
~ -66Singlet-CF₃

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol: FT-IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Scan Range: Typically 4000-400 cm⁻¹.

  • Number of Scans: 16-32 scans are usually sufficient to obtain a high-quality spectrum.

  • Background: A background spectrum of the empty ATR crystal should be collected before analyzing the sample.

Diagram of the FT-IR Experimental Workflow:

"literature review of 3-(Trifluoromethyl)pyrazine-2-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(Trifluoromethyl)pyrazine-2-carboxylic Acid: Synthesis, Reactivity, and Applications

Introduction

This compound is a fluorinated heterocyclic compound that has emerged as a critical building block in the fields of medicinal chemistry and agrochemistry. Characterized by a pyrazine ring substituted with a carboxylic acid group and a trifluoromethyl (CF3) group at adjacent positions, this molecule possesses unique electronic properties that make it an invaluable synthon for the development of novel bioactive compounds.[1] The strong electron-withdrawing nature of both the pyrazine ring and the CF3 group significantly influences the molecule's reactivity and the biological activity of its derivatives.

This guide provides a comprehensive technical overview of this compound, covering its physicochemical properties, modern synthetic methodologies, key chemical reactions, and its application in the synthesis of high-value products, particularly next-generation fungicides.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 870787-06-7[1][2][3]
Molecular Formula C₆H₃F₃N₂O₂[1][3]
Molecular Weight 192.10 g/mol [1][3]
Boiling Point 271.3 ± 40.0 °C (at 760 Torr)[1]
Density 1.575 ± 0.06 g/cm³[1]
pKa 1.96 ± 0.36 (Predicted)[1]
Water Solubility Classified as "very soluble"[1]
Storage Temperature 2-8°C[1]

Synthesis and Mechanistic Insights

The efficient synthesis of this compound and its esters is crucial for its application. While several routes exist, modern methods prioritize safety, scalability, and atom economy. A particularly effective and safe synthesis avoids the use of hazardous reagents like sodium azide, starting from readily available fluorinated building blocks.[4]

A state-of-the-art approach begins with ethyl 4,4,4-trifluoro-3-oxobutanoate, which is converted to an oxime intermediate. This intermediate undergoes a phosphite-mediated cyclocondensation with ethylenediamine, followed by an oxidative aromatization to yield the target pyrazine structure.[4][5] This process can be performed in a one-pot fashion, enhancing its efficiency for large-scale production.[4]

The proposed mechanism involves the reaction of the oxime with a trialkyl phosphite to form a highly electrophilic oxazaphosphole intermediate.[4] This intermediate readily reacts with ethylenediamine to form an enamine, which then cyclizes. The final step is an oxidation, often with bromine, to aromatize the dihydropyrazine ring to the stable pyrazine core.[4][6]

G cluster_1 Step 2: Cyclocondensation & Aromatization (One-Pot) A Ethyl 4,4,4-trifluoro- 3-oxobutanoate B Ethyl 2-hydroxyimino- 4,4,4-trifluoro-3-oxobutanoate (Oxime Intermediate) A->B C Oxime Intermediate D Dihydropyrazine Intermediate C->D E Ethyl 3-(trifluoromethyl)pyrazine- 2-carboxylate D->E Bromine (Oxidation) F Ethyl Ester G 3-(Trifluoromethyl)pyrazine- 2-carboxylic acid F->G Acid/Base Hydrolysis

Figure 1: Synthetic pathway to this compound.
Detailed Experimental Protocol: One-Pot Synthesis of Ethyl 3-(Trifluoromethyl)pyrazine-2-carboxylate

This protocol is adapted from the procedure described in Organic Process Research & Development.[4]

  • Oximation: To a solution of ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 equiv) in acetic acid (10 equiv) cooled to 10–15 °C, a solution of sodium nitrite (1.3 equiv) in water is added dropwise. The mixture is stirred at room temperature for 1.5 hours to form the crude oxime intermediate, ethyl 2-hydroxyimino-4,4,4-trifluoro-3-oxobutanoate.

  • Cyclocondensation: The crude oxime is added to a mixture of 3-picoline (1.5 equiv), ethylenediamine (1.3 equiv), and trimethyl phosphite (1.4 equiv) at 0 °C. The mixture is stirred at 0 °C for 30 minutes, at room temperature for 3.5 hours, and then heated to 70 °C for 30 minutes.

  • Aromatization: The reaction mixture is cooled back to 0 °C, and bromine (2.5 equiv) is added dropwise. The mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1.5 hours to complete the aromatization.

  • Work-up and Isolation: The reaction is quenched and extracted with an appropriate organic solvent. The organic layer is washed, dried, and concentrated. The resulting crude product is purified by chromatography to yield ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate.

  • Hydrolysis: The purified ester is then subjected to standard acidic or basic hydrolysis to afford the final product, this compound.

Applications in Agrochemicals and Drug Discovery

The primary application of this compound is as a sophisticated intermediate in the synthesis of biologically active molecules. Its derivatives, particularly amides, have shown a wide range of activities, including antifungal, antimycobacterial, and photosynthesis-inhibiting properties.[1][7][8]

Fungicide Synthesis

This carboxylic acid is a cornerstone in the manufacture of the succinate dehydrogenase inhibitor (SDHI) fungicide, Pyraziflumid.[4] The synthesis involves the coupling of the acid (or its activated form, such as an acid chloride) with a specific aniline derivative to form the final amide product. The presence of the trifluoromethyl-pyrazine moiety is critical for the molecule's efficacy and mode of action.[1]

Figure 2: General workflow for the application of the title compound.
Exploration of Biological Activity

Researchers have synthesized libraries of amides derived from pyrazine-2-carboxylic acids to explore their biological potential.[8][9] Studies have shown that attaching different substituted anilines to the pyrazine core can modulate the compound's activity. For example:

  • The (3,5-bis-trifluoromethylphenyl)amide of 6-chloropyrazine-2-carboxylic acid was identified as a potent inhibitor of the oxygen evolution rate in spinach chloroplasts, indicating potential as a herbicide.[7][8]

  • High antituberculotic activity (72% inhibition against Mycobacterium tuberculosis) was observed for the 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid, highlighting its potential in developing new antimycobacterial agents.[7][8]

These findings underscore the value of the pyrazine-2-carboxylic acid scaffold as a template for discovering molecules with diverse biological functions.

Safety and Handling

This compound is classified with the GHS07 pictogram, indicating that it can be harmful.[1]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Measures: Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be worn. Handling should occur in a well-ventilated area or a fume hood to avoid inhaling dust or vapors (P261). In case of eye contact, rinse cautiously with water for several minutes and remove contact lenses if possible (P305+P351+P338).[1]

Conclusion

This compound is a high-value, versatile building block with significant industrial and academic importance. Its unique electronic structure, conferred by the trifluoromethyl group and pyrazine core, makes it an ideal precursor for a new generation of agrochemicals and potential therapeutic agents. Advances in synthetic chemistry have provided safer and more efficient routes to its production, paving the way for broader exploration of its derivatives in drug discovery and materials science. The continued investigation into the biological activities of its amides and other derivatives promises to unlock further applications for this powerful chemical scaffold.

References

The Discovery and Development of Pyraziflumid: A Technical Guide for Agrochemical Innovators

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Abstract

The relentless evolution of fungal pathogens necessitates a continuous pipeline of novel fungicides with diverse modes of action and favorable environmental profiles. This guide provides a comprehensive technical overview of the discovery and development of pyraziflumid, a novel succinate dehydrogenase inhibitor (SDHI) fungicide. We will trace its journey from the strategic identification of a lead compound to the intricate process of structure-activity relationship (SAR) optimization, culminating in a commercial product with a broad spectrum of activity and a robust safety profile. This document details the underlying scientific rationale for key developmental decisions, presents core experimental protocols, and outlines the critical data that underscore pyraziflumid's efficacy and safety.

The Genesis: From Lead Compound to a Novel Scaffold

The development of modern fungicides is rarely a matter of serendipity; it is a deliberate process of chemical exploration grounded in previous successes. The story of pyraziflumid begins with an earlier lead compound, BC723, discovered in 1990.[1][2] BC723 was significant as it was among the first SDHI fungicides to show practical efficacy against Ascomycete pathogens like Botrytis cinerea (gray mold), expanding beyond the traditional Basidiomycete spectrum of early carboxamides.[2][3]

Our research directive was to discover a next-generation SDHI with an even broader spectrum and more potent activity.[4] Previous internal research on N-(1,1,3-trimethylindan-4-yl)carboxamides suggested that 3-substituted pyrazine-2-carboxamides could exhibit fungicidal activities as high as the 2-substituted pyridine-3-carboxamides found in compounds like BC723.[3] This pivotal insight prompted a strategic shift to reexamine the carboxylic acid moiety of the lead structure.

The critical breakthrough came from synthesizing and screening 3-(trifluoromethyl)pyrazine-2-carboxamide derivatives.[2] The introduction of the trifluoromethyl group at the 3-position of the pyrazine ring led to a remarkable enhancement of fungicidal activity, particularly against wheat brown rust and barley powdery mildew, compared to its chloro-substituted analogue.[3] This discovery established the 3-(trifluoromethyl)pyrazine-2-carboxamide scaffold as a highly promising foundation for a new class of broad-spectrum SDHI fungicides.[1][2]

G cluster_0 Phase 1: Lead Identification A Initial Lead Compound BC723 (Pyridine-3-carboxamide) B Key Insight Pyrazine-2-carboxamides show potential high activity A->B Based on SAR studies C Strategic Pivot Re-examine the carboxylic acid moiety B->C D Novel Scaffold Synthesis 3-(Trifluoromethyl)pyrazine -2-carboxamide C->D Chemical Exploration E Breakthrough Discovery Enhanced, broad-spectrum activity observed D->E Biological Screening

Caption: The discovery workflow from the initial lead compound to the novel pyraziflumid scaffold.

Structure-Activity Relationship (SAR) and Lead Optimization

With a potent new scaffold in hand, the next phase focused on optimizing the N-substituent at the amide moiety. Drawing on prior knowledge that N-(biphenyl-2-yl) groups can confer high fungicidal activity, research was directed toward synthesizing and evaluating a series of N-(substituted biphenyl-2-yl)-3-(trifluoromethyl)pyrazine-2-carboxamides.[3][4]

The objective of this experimental phase was to identify a substitution pattern on the biphenyl ring that would provide a well-balanced, high level of control across a range of key agricultural diseases. The screening process evaluated compounds against cucumber gray mold (Botrytis cinerea), wheat brown rust (Puccinia recondita), and barley powdery mildew.

Systematic evaluation revealed distinct regioselective effects of the substituents:

  • Gray Mold Control: Activity was found to be primarily governed by the substituent at the 4'-position of the biphenyl ring.[4]

  • Brown Rust Control: Efficacy was most strongly influenced by substituents at the 3'-position.[4]

  • Powdery Mildew Control: High activity was observed in di-substituted derivatives that included a fluorine atom, with less specific regioselectivity.[4]

This rigorous SAR study demonstrated that the N-(3′,4′-difluorobiphenyl-2-yl) substitution provided the most optimal and well-balanced fungicidal profile across all three target diseases.[3][4] This compound was designated pyraziflumid.

Table 1: SAR of N-(substituted biphenyl-2-yl)-3-(trifluoromethyl)pyrazine-2-carboxamides
CompoundSubstituent (R)Gray Mold (EC₈₀ mg/L)Brown Rust (EC₈₀ mg/L)Powdery Mildew (EC₈₀ mg/L)
4 4'-F<11-101-10
5 4'-Cl<11-1010-40
6 4'-CF₃<110-4010-40
7 3'-F1-10<11-10
8 3'-Cl1-10<11-10
9 (Pyraziflumid) 3',4'-di-F <1 <1 <1
(Data synthesized from Kikutake et al., 2020)[4]

Chemical Synthesis of Pyraziflumid

An efficient and scalable synthesis route is paramount for the commercial viability of any agrochemical. Pyraziflumid can be prepared via several routes, primarily involving the condensation of the pyrazine carboxylic acid moiety with the corresponding biphenyl amine.[2][3]

Two primary, self-validating routes have been established:

  • Route A: Reaction of a methyl 3-(trifluoromethyl)pyrazine-2-carboxylate intermediate with 3′,4′-difluorobiphenyl-2-amine in the presence of a base like sodium methoxide.[3]

  • Route B: Condensation of 3-(trifluoromethyl)pyrazine-2-carboxylic acid (obtained from the hydrolysis of the methyl ester) with 3′,4′-difluorobiphenyl-2-amine.[3]

A more recent synthetic pathway starts from ethyl 4,4,4-trifluoro-3-oxobutanoate, which undergoes chlorination and a subsequent one-pot transformation with sodium azide and 1,2-ethylenediamine, followed by aromatization, to form the key pyrazine ester intermediate.[5] This ester is then reacted with 2-(3,4-difluorophenyl)aniline under basic conditions to yield pyraziflumid.[5]

G cluster_0 Synthesis Pathway A Intermediate 1 Methyl 3-(trifluoromethyl) pyrazine-2-carboxylate C Pyraziflumid (Final Product) A->C B Intermediate 2 3',4'-Difluorobiphenyl-2-amine B->C D Base (e.g., NaOMe) Solvent (e.g., DMA) D->C Reaction Conditions

Caption: Simplified diagram of Pyraziflumid synthesis via Route A.

Protocol 1: Representative Synthesis via Route A
  • Setup: To a suitable reaction vessel, add 3′,4′-difluorobiphenyl-2-amine (1.0 eq), N,N-dimethylacetamide (DMA), and 28% sodium methoxide in methanol (3.0 eq).[3]

  • Addition: While stirring at room temperature, add methyl 3-(trifluoromethyl)pyrazine-2-carboxylate (1.25 eq) to the mixture.[3]

  • Reaction: Continue stirring the mixture at room temperature for approximately 9 hours, monitoring reaction completion by a suitable chromatographic method (e.g., TLC or LC-MS).[3]

  • Work-up: Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: Purify the resulting crude product by column chromatography on silica gel to yield N-(3′,4′-difluorobiphenyl-2-yl)-3-(trifluoromethyl)pyrazine-2-carboxamide (pyraziflumid).[3]

Mechanism of Action: A Targeted Disruption of Fungal Respiration

Pyraziflumid is a member of the Succinate Dehydrogenase Inhibitor (SDHI) class of fungicides, classified under FRAC Code 7.[1][6] Its mode of action is the specific inhibition of Complex II (succinate dehydrogenase) in the mitochondrial respiratory chain of fungal cells.[7][8]

This enzyme complex is a critical component of both the tricarboxylic acid (TCA) cycle and the electron transport chain. By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme, pyraziflumid blocks the oxidation of succinate to fumarate.[7] This targeted disruption has a dual consequence:

  • It halts the electron flow to Complex III, thereby crippling the production of ATP, the cell's primary energy currency.[8]

  • It causes a shutdown of the TCA cycle, depriving the cell of essential metabolic intermediates.

The ultimate result is a cessation of fungal growth and spore germination, leading to the death of the pathogen.[5][7]

G cluster_0 Mitochondrial Respiratory Chain Pyraziflumid Pyraziflumid ComplexII Complex II (Succinate Dehydrogenase) Pyraziflumid->ComplexII INHIBITS Fumarate Fumarate ComplexII->Fumarate UQH2 UQH₂ ComplexII->UQH2 e⁻ transfer Succinate Succinate Succinate->ComplexII UQ Ubiquinone (Q) UQ->ComplexII ComplexIII Complex III UQH2->ComplexIII ATP ATP Synthesis ComplexIII->ATP drives

Caption: Pyraziflumid's mechanism of action at Complex II of the fungal respiratory chain.

Biological Profile and Efficacy

Pyraziflumid demonstrates excellent fungicidal activity against a broad range of plant diseases caused by Ascomycetes and Basidiomycetes.[1] It exhibits strong preventive, curative, and residual activity, along with good rain-fastness, making it a versatile tool for Integrated Pest Management (IPM) programs.[1][9]

In Vitro Activity

Mycelial growth inhibition assays are a core component of the initial screening cascade. These self-validating systems provide a quantitative measure of a compound's intrinsic activity against a target pathogen.

Protocol 2: Mycelial Growth Inhibition Assay
  • Media Preparation: Prepare potato dextrose agar (PDA) and amend with serial dilutions of pyraziflumid dissolved in a suitable solvent (e.g., acetone or DMSO). Pour into sterile Petri dishes.[5]

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the growing edge of an actively cultured pathogen plate onto the center of each amended PDA plate.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 20-25°C) in the dark.

  • Measurement: After a set incubation period (e.g., 3-7 days), measure the diameter of the fungal colony.

  • Calculation: Calculate the percentage of inhibition relative to a solvent-only control. Determine the EC₅₀ value (the concentration that inhibits growth by 50%) through regression analysis.

Table 2: In Vitro Mycelial Growth Inhibition by Pyraziflumid
Fungal PathogenCommon DiseaseEC₅₀ (mg a.i./L)
Botrytis cinereaGray Mold0.004
Sclerotinia sclerotiorumSclerotinia Rot / White Mold<0.1
Corynespora cassiicolaTarget Spot0.045
Venturia inaequalisApple Scab<0.1
Monilinia maliBlossom Blight<0.1
Alternaria alternataAlternaria Leaf Spot<0.1
Rhizoctonia solaniSheath Blight<0.1
Colletotrichum spp.Anthracnose>100
Fusarium oxysporumFusarium Wilt>100
Phytophthora infestansLate Blight (Oomycete)>100
(Data compiled from Nihon Nohyaku Co., Ltd. publications)[1][5]

The data clearly indicate high intrinsic activity against key pathogens like Botrytis, Sclerotinia, and Venturia, while showing no activity against Oomycetes like Phytophthora infestans, which is consistent with the SDHI mode of action.[5]

Field Trial Performance

Official field trials confirmed the potent activity of pyraziflumid. Formulations such as PARADE® 20FL and PARADE® 15FL demonstrated excellent efficacy against sclerotinia rot on cabbage, gray mold on strawberries, and powdery mildew on cucumbers.[2] The product shows particularly high field performance against sclerotinia diseases in a wide variety of vegetable and bean crops.[7]

Toxicology and Environmental Profile

A successful fungicide must pair high efficacy with a favorable safety profile. Extensive toxicological studies were conducted on pyraziflumid.

  • Mammalian Toxicity: The compound shows low acute toxicity via oral, dermal, and inhalation routes.[5] It is non-irritating to the eyes and skin, though some formulated products may be potential skin sensitizers. Long-term studies found no evidence of adverse effects on fertility, teratogenicity, or genotoxicity relevant to human health.[10][11] The primary effects observed at high doses were related to the liver and thyroid.[12] The Food Safety Commission of Japan (FSCJ) established an acceptable daily intake (ADI) of 0.021 mg/kg bw/day.[11]

  • Environmental Fate: Pyraziflumid is persistent in soil and sediment under laboratory and field conditions.[13] It has low water solubility and is not expected to build up in the tissues of organisms. Due to its potential to move through soil, precautionary label statements regarding groundwater are required.[13]

  • Ecotoxicology: The acute toxicity to fish and aquatic invertebrates is low.[5] When used according to label directions, the environmental risks to non-target organisms, including birds, beneficial insects, and aquatic plants, are considered acceptable.[13]

Resistance Management

The development of resistance is a significant threat to the longevity of single-site mode-of-action fungicides like SDHIs.[14] As such, a proactive resistance management strategy is essential. Pyraziflumid belongs to FRAC Group 7, and all members of this group are generally considered to be cross-resistant.[6]

Key resistance management principles include:

  • Alternation: Do not rely solely on pyraziflumid or other Group 7 fungicides. Alternate applications with fungicides from different FRAC groups.[6]

  • Mixtures: Use pyraziflumid in tank-mixes or pre-mix formulations with effective fungicides that have a different mode of action.[6][15]

  • Limited Applications: Adhere to label recommendations regarding the maximum number of applications per season to reduce selection pressure.[6]

  • Preventive Use: Apply SDHI fungicides preventively or at the very early stages of disease development for optimal performance.[6]

  • Integrated Approach: Incorporate non-chemical control methods, such as resistant crop varieties and sound cultural practices, to reduce overall disease pressure.[14]

Conclusion

The development of pyraziflumid is a testament to a modern, rational approach to agrochemical design. It began with the strategic selection of a novel chemical scaffold, the 3-(trifluoromethyl)pyrazine-2-carboxamide group, which demonstrated superior, broad-spectrum activity.[3] Meticulous SAR studies led to the identification of the optimal N-(3′,4′-difluorobiphenyl-2-yl) derivative, balancing high potency against a range of critical fungal pathogens.[4] As a potent SDHI, pyraziflumid provides a powerful tool for disease control, supported by a favorable safety profile and a clear strategy for sustainable, long-term use through robust resistance management.[1][6]

References

The Trifluoromethyl Group: A Cornerstone in the Rational Design of Pyrazine Carboxamide-Based Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The pyrazine carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically relevant agents. The strategic incorporation of the trifluoromethyl (CF3) group onto this scaffold has emerged as a powerful tactic to overcome challenges in drug development, profoundly influencing a molecule's physicochemical properties, pharmacokinetic profile, and pharmacodynamic behavior. This guide provides an in-depth analysis of the multifaceted roles of the CF3 group in the design of pyrazine carboxamide derivatives. We will explore its impact on electronic properties, lipophilicity, and metabolic stability, and elucidate how these modifications translate into enhanced biological activity and drug-likeness. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of the CF3 group for the rational design of next-generation pyrazine carboxamide therapeutics.

Introduction: The Convergence of a Privileged Scaffold and a Power-Packed Substituent

Pyrazine, a six-membered heterocyclic ring with two nitrogen atoms in a para-orientation, is a structural motif of significant interest in drug discovery. Its derivatives, particularly pyrazine carboxamides, are featured in a range of therapeutic agents, from kinase inhibitors to antimicrobials. The success of this scaffold lies in its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, while providing a versatile framework for chemical modification.

However, optimizing a lead compound based on the pyrazine carboxamide core often requires fine-tuning its properties to achieve a suitable balance of potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics. This is where the strategic introduction of specific functional groups becomes paramount. Among the medicinal chemist's arsenal, the trifluoromethyl (CF3) group stands out for its profound and predictable influence on molecular properties.

The CF3 group is far more than a simple sterically bulky analogue of a methyl group. Its unique electronic nature and the high strength of the carbon-fluorine bond impart a suite of desirable characteristics, including enhanced metabolic stability, modulated lipophilicity, and altered acidity/basicity of adjacent functionalities. This guide will dissect the key contributions of the CF3 group to the pyrazine carboxamide class of molecules, providing a framework for its rational application in drug design.

The Physicochemical Impact of the Trifluoromethyl Group

The introduction of a CF3 group fundamentally alters the electronic and steric landscape of a pyrazine carboxamide molecule. These changes are the root cause of its downstream effects on pharmacokinetics and pharmacodynamics.

Potent Electronic Withdrawal

The three highly electronegative fluorine atoms make the CF3 group one of the most powerful electron-withdrawing groups used in medicinal chemistry. This property has several important consequences:

  • Modulation of pKa: The pyrazine core contains two basic nitrogen atoms. The strong inductive (-I) effect of a CF3 group attached to the ring will significantly decrease the basicity of these nitrogens, thereby lowering their pKa. This is a critical consideration, as the ionization state of a molecule at physiological pH (≈7.4) governs its solubility, membrane permeability, and ability to interact with its biological target.

  • Influence on Amide Bond: The electron-withdrawing nature of the CF3 group can influence the properties of the adjacent carboxamide linkage, potentially affecting its rotational barrier and hydrogen bonding capacity.

Lipophilicity Enhancement

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a crucial parameter that dictates a drug's ability to cross biological membranes. The CF3 group is known to be highly lipophilic, with a Hansch-Fujita π constant of approximately +0.88.

Incorporating a CF3 group into a pyrazine carboxamide typically increases the overall lipophilicity of the molecule. This can lead to:

  • Improved permeability across the cell membrane and the blood-brain barrier.

  • Enhanced binding to hydrophobic pockets within a target protein.

It is crucial, however, to strike a balance. While increased lipophilicity can improve absorption, excessive lipophilicity may lead to poor aqueous solubility, increased binding to plasma proteins, and potential off-target toxicity.

Steric and Conformational Effects

The CF3 group is sterically larger than a methyl group and is often considered comparable in size to an isopropyl group. This steric bulk can be used advantageously to probe the topology of a binding site, creating selective interactions or preventing unwanted binding to off-targets.

graph "Physicochemical_Impact" { layout=neato; graph [bgcolor="#F1F3F4", pad="0.5", splines=true, overlap=false]; node [shape=box, style="filled,rounded", fontname="helvetica", fontsize=10]; edge [fontname="helvetica", fontsize=9, color="#5F6368"];

// Central Node CF3 [label="Trifluoromethyl Group\non Pyrazine Carboxamide", fillcolor="#4285F4", fontcolor="#FFFFFF", width=2.5];

// Primary Effects EW [label="Strong Electron\nWithdrawal (-I Effect)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-2,1.5!"]; Lipo [label="Increased Lipophilicity\n(LogP ↑)", fillcolor="#FBBC05", fontcolor="#202124", pos="2,1.5!"]; Stability [label="Enhanced Metabolic\nStability", fillcolor="#34A853", fontcolor="#FFFFFF", pos="-2,-1.5!"]; Steric [label="Steric Bulk &\nConformational Influence", fillcolor="#5F6368", fontcolor="#FFFFFF", pos="2,-1.5!"];

// Secondary Consequences pKa [label="Lowers pKa of\nPyrazine Nitrogens", fillcolor="#FFFFFF", fontcolor="#202124", pos="-3.5,0!"]; Perm [label="Modulates Membrane\nPermeability", fillcolor="#FFFFFF", fontcolor="#202124", pos="3.5,0!"]; Bio [label="Blocks Metabolic\nOxidation", fillcolor="#FFFFFF", fontcolor="#202124", pos="-3.5,-2.5!"]; Binding [label="Influences Target\nBinding & Selectivity", fillcolor="#FFFFFF", fontcolor="#202124", pos="3.5,-2.5!"];

// Edges CF3 -- EW [color="#EA4335"]; CF3 -- Lipo [color="#FBBC05"]; CF3 -- Stability [color="#34A853"]; CF3 -- Steric [color="#5F6368"]; EW -- pKa [style=dashed]; Lipo -- Perm [style=dashed]; Stability -- Bio [style=dashed]; Steric -- Binding [style=dashed]; }

Caption: Key physicochemical impacts of the trifluoromethyl group.

Pharmacokinetic Profile Modulation

The physicochemical changes induced by trifluoromethylation have profound consequences for a drug's pharmacokinetic profile.

Unparalleled Metabolic Stability

Perhaps the most significant advantage of the CF3 group is its exceptional resistance to metabolic degradation. The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to about 414 kJ/mol for a C-H bond.

In drug development, a common point of metabolic liability is the oxidation of alkyl groups (e.g., a methyl group) by cytochrome P450 (CYP) enzymes. Replacing a metabolically vulnerable methyl group with a CF3 group is a well-established strategy to block this pathway. This "metabolic shield" can:

  • Increase the compound's half-life in the body.

  • Improve oral bioavailability.

  • Reduce the potential for the formation of reactive metabolites.

Bioisosterism: A Strategic Replacement

The CF3 group is often employed as a bioisostere for other chemical groups, such as methyl, chloro, and even nitro groups. This allows chemists to retain or enhance biological activity while improving other properties. For instance,

Topic: SAR Studies of 3-(Trifluoromethyl)pyrazine-2-carboxamide Analogues

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-(trifluoromethyl)pyrazine-2-carboxamide scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for potent therapeutic agents with a diverse range of activities. Most notably, it forms the core of Favipiravir (T-705), a broad-spectrum antiviral agent. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this class of compounds. We will delve into the critical synthetic pathways, explore the impact of structural modifications on biological activity against various targets—including viral RNA-dependent RNA polymerase (RdRp) and mycobacterial targets—and present detailed protocols for the biological evaluation of these analogues. The insights are synthesized from seminal studies to provide a robust framework for researchers engaged in the design and development of novel pyrazine-based therapeutics.

The 3-(Trifluoromethyl)pyrazine-2-carboxamide Core: A Privileged Scaffold

Therapeutic Significance

The pyrazine-2-carboxamide moiety is a bioisostere of nicotinamide, allowing it to interact with biological systems of significant therapeutic relevance.[1] The introduction of a trifluoromethyl (CF3) group at the 3-position profoundly influences the electronic properties and metabolic stability of the molecule, often enhancing its biological activity. This scaffold is central to several classes of biologically active compounds:

  • Antiviral Agents: The most prominent example is Favipiravir (6-fluoro-3-hydroxy-2-pyrazinecarboxamide, T-705), which exhibits potent activity against a wide range of RNA viruses, including influenza viruses, arenaviruses, and bunyaviruses.[2] Its mechanism involves intracellular conversion to its active ribofuranosyl-5'-triphosphate form (T-705RTP), which acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp).[3][4][5]

  • Antitubercular Agents: The pyrazine-2-carboxamide core is also the basis of Pyrazinamide (PZA), a first-line drug for treating tuberculosis.[1][6] Analogues are continuously being explored to overcome resistance and improve efficacy.[7][8]

  • Antifungal and Other Activities: Various substitutions on the pyrazine ring have yielded compounds with significant antifungal properties and other activities, such as the inhibition of photosynthesis in spinach chloroplasts.[6]

Core Structure and Nomenclature

A clear understanding of the scaffold's numbering is essential for discussing SAR. The pyrazine ring is numbered starting from one of the nitrogen atoms, proceeding towards the highest-priority functional group, the carboxamide.

Caption: Core structure and numbering convention.

Synthetic Strategies for Analogue Development

The generation of a diverse library of analogues for SAR studies hinges on efficient and versatile synthetic routes. The primary strategies involve the initial construction of a substituted pyrazine-2-carboxylate ester followed by amidation.

Synthesis of the Key Intermediate: Ethyl 3-(Trifluoromethyl)pyrazine-2-carboxylate

A common and practical approach begins with ethyl 4,4,4-trifluoro-3-oxobutanoate. A robust, multi-step, one-pot synthesis avoids the use of hazardous reagents like sodium azide.[9]

G start Ethyl 4,4,4-trifluoro-3-oxobutanoate step1 Nitrosation (NaNO2, Acetic Acid) start->step1 product1 Ethyl 4,4,4-Trifluoro-2-(hydroxyimino)-3-oxobutanoate step1->product1 step2 Reaction with Trialkyl Phosphite, Ethylenediamine, and Bromine product1->step2 end Ethyl 3-(Trifluoromethyl)pyrazine-2-carboxylate step2->end

Caption: High-level synthetic workflow.

Experimental Protocol: Synthesis of Oxime Intermediate[9]

  • Dissolve ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 equiv) in acetic acid (10 equiv).

  • Cool the solution to 10–15 °C.

  • Add a solution of sodium nitrite (1.3 equiv) in water dropwise over 10 minutes.

  • Stir the mixture at room temperature for 1.5 hours.

  • Dilute the reaction with ethyl acetate and quench with a cold aqueous solution of sodium hydroxide.

  • Separate the aqueous layer, acidify with HCl, and extract the product, Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate, with ethyl acetate.

Derivatization via Amidation and Nucleophilic Substitution

The core ester is readily converted to the primary carboxamide or N-substituted analogues. For creating diversity at other ring positions, a common strategy is to start with a halogenated pyrazine and perform nucleophilic aromatic substitution.

Experimental Protocol: Aminodehalogenation for N-Benzylamino Analogues[7][10]

  • To a solution of 3-chloropyrazine-2-carboxamide (1.0 equiv) in a suitable solvent (e.g., methanol), add the desired substituted benzylamine (1.1 equiv) and a base such as pyridine.

  • Heat the mixture in a microwave reactor at 140 °C for 30 minutes.

  • After cooling, concentrate the mixture under reduced pressure.

  • Purify the crude product via column chromatography (e.g., hexane/ethyl acetate gradient) to yield the target 3-(benzylamino)pyrazine-2-carboxamide analogue.

Structure-Activity Relationship (SAR) Analysis

The therapeutic efficacy of these compounds is highly sensitive to their substitution patterns. The following sections dissect the SAR based on modification at each key position.

Position 2: The Carboxamide Group

The carboxamide group is a critical pharmacophore, often involved in key hydrogen bonding interactions with the target protein.

  • Primary Amide (-CONH2): This functionality is essential for the prodrug activation of antiviral agents like Favipiravir, which require intracellular ribosylation and phosphorylation.[2][3] For antitubercular activity, this group is also present in the parent drug Pyrazinamide.[11]

  • N-Substitution: In the context of antitubercular agents, substituting the amide with various moieties has been extensively explored.[7][8]

    • N-Benzylamines: Introduction of a benzylamino group at the 3-position (displacing a chloro group) has yielded compounds with potent activity against Mycobacterium tuberculosis. The substitution on the benzyl ring is crucial. For instance, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide showed excellent activity (MIC = 6 µM) and low cytotoxicity.[7]

    • Lipophilicity: A quasi-parabolic relationship between lipophilicity (log P) and activity has been observed in some series.[6] While increasing lipophilicity can improve activity to a point, excessively high log P values can lead to a significant decrease in efficacy, likely due to poor solubility or altered pharmacokinetic properties.[6]

  • Bioisosteric Replacement: Replacing the carboxamide with groups like carbonitrile has been investigated. While sometimes maintaining activity, this can also increase cytotoxicity.[7]

Position 3: The Trifluoromethyl Group

The CF3 group is a strong electron-withdrawing group that significantly impacts the pKa of the pyrazine ring nitrogens and enhances metabolic stability by blocking potential sites of oxidation. In many studies, this group is conserved, highlighting its perceived importance. Direct SAR comparing the CF3 group with other electron-withdrawing groups like -CN or halogens is less common in the literature but is a critical area for investigation. For example, in a study of pyrazinamide derivatives, a 3-CF3-benzylamino substituent was found to be more active than many other substituted benzylamines against M. tuberculosis.[7]

Positions 5 and 6: Ring Substitutions

Modifications to the pyrazine ring itself are a primary driver of potency and selectivity.

  • Position 6: This is a key position for antiviral activity.

    • 6-Fluoro: The 6-fluoro substituent in Favipiravir is critical for its potent anti-influenza activity.[3]

    • 6-Chloro: A chloro group at this position, often paired with a 5-tert-butyl group, has been shown to produce high antifungal and photosynthesis-inhibiting activity.[6]

  • Position 5:

    • 5-tert-Butyl: This bulky, lipophilic group has been shown to increase antifungal activity, particularly against Trichophyton mentagrophytes.[6] The combination of 5-tert-butyl and 6-chloro substitutions often results in highly active compounds in non-viral assays.[6]

cluster_0 SAR Analysis Flow cluster_1 Position 2 (Amide) cluster_2 Position 3 (CF3) cluster_3 Ring Positions 5 & 6 Core 3-(CF3)Pyrazine-2-Carboxamide N_Sub N-Substitution (e.g., Benzylamines) -> Modulates Antitubercular Activity Core->N_Sub Primary Primary Amide (-CONH2) -> Essential for Antiviral Prodrug Activation Core->Primary CF3 Trifluoromethyl (CF3) -> Enhances Metabolic Stability -> Strong Electron-Withdrawing Effect Core->CF3 Pos6 Position 6 (e.g., -F, -Cl) -> Critical for Antiviral/Antifungal Potency Core->Pos6 Pos5 Position 5 (e.g., tert-Butyl) -> Modulates Lipophilicity & Antifungal Activity Core->Pos5

Caption: Key modification points for SAR studies.

Protocols for Biological & Mechanistic Evaluation

To establish a robust SAR, synthesized analogues must be evaluated in a battery of standardized biological assays.

In Vitro Antiviral Plaque Reduction Assay

This assay is the gold standard for quantifying the ability of a compound to inhibit viral replication.

  • Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 12-well plates and grow to 90-100% confluency.

  • Virus Infection: Wash the cell monolayer with phosphate-buffered saline (PBS). Infect the cells with influenza virus (e.g., A/PR/8/34) at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37 °C.

  • Compound Treatment: Remove the virus inoculum. Overlay the cells with MEM agar containing serial dilutions of the test compound.

  • Incubation: Incubate the plates at 37 °C in a 5% CO2 incubator for 48-72 hours until plaques are visible.

  • Staining & Counting: Fix the cells with 10% formalin and stain with crystal violet. Count the number of plaques in each well.

  • Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the compound concentration.

In Vitro Antitubercular MIC Assay

The minimum inhibitory concentration (MIC) against M. tuberculosis H37Rv can be determined using various methods.

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microplate using Middlebrook 7H9 broth.

  • Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard.

  • Inoculation: Add the bacterial suspension to each well. Include a drug-free control and a positive control (e.g., Pyrazinamide).

  • Incubation: Seal the plates and incubate at 37 °C for 7-14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the mycobacteria.[7]

Cytotoxicity Assay (MTT/MTS)

Essential for determining the therapeutic window of active compounds.

  • Cell Seeding: Seed a relevant cell line (e.g., HepG2 for liver toxicity) in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.

  • Reagent Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting cell viability against compound concentration. The Selectivity Index (SI = CC50/EC50) is a crucial measure of compound safety.

Mechanism of Action: Time-of-Addition Experiment

This assay helps pinpoint the stage of the viral lifecycle that is inhibited.[2][4]

  • Assay Setup: Infect confluent cell monolayers with the virus.

  • Staggered Compound Addition: Add a high concentration of the test compound at different time points relative to infection (e.g., -2h, 0h, 2h, 4h, 6h post-infection).

  • Yield Measurement: At the end of the replication cycle (e.g., 8-12 hours), harvest the supernatant and quantify the virus yield using a plaque assay or qPCR.

  • Interpretation: Inhibition at early time points suggests an effect on entry or uncoating, while inhibition at later points suggests an effect on replication or egress. T-705, for example, inhibits an early to middle stage of replication.[2]

Data Summary and Key SAR Insights

Systematic analysis reveals several key principles for designing potent 3-(trifluoromethyl)pyrazine-2-carboxamide analogues.

Compound Class/Modification Target Key Structural Features Biological Activity Trend Reference(s)
Favipiravir Analogues RNA Viruses6-Fluoro, 3-Hydroxy (tautomer of oxo), 2-Carboxamide6-F is critical for potency. The compound is a prodrug requiring intracellular activation.[2][3][12][2],[3],[12],[5]
Antitubercular Analogues M. tuberculosis3-Substituted-benzylamino at C3, 2-Carboxamide4-Methylbenzyl substitution is highly potent (MIC = 6 µM).[7] Activity is sensitive to lipophilicity.[7][6],[7],[8]
Antifungal Analogues Fungi5-tert-Butyl, 6-ChloroCombination of bulky lipophilic group at C5 and halogen at C6 enhances activity.[6][6]
  • The primary carboxamide at C2 and the trifluoromethyl group at C3 are foundational for the broad activities observed.

  • For antiviral activity, modifications at C6 are paramount, with the 6-fluoro group of Favipiravir being a benchmark. The mechanism proceeds via inhibition of viral RdRp by an activated triphosphate metabolite.[4][13]

  • For antitubercular activity, derivatization of the pyrazine ring, particularly at the C3 position via an amino linker to a substituted aromatic ring, is a highly successful strategy.[7]

  • Lipophilicity is a key parameter that must be optimized; excessive lipophilicity often leads to decreased activity.[6]

Future Directions: The development of next-generation analogues should focus on overcoming the limitations of current compounds, such as the potential teratogenicity of Favipiravir and the metabolic inefficiencies reported for some analogues.[14] Future work could explore:

  • Prodrug Strategies: Designing novel prodrugs of T-705, such as the nucleoside form T-1106, to bypass inefficient metabolic activation steps.[14]

  • Exploration of C5/C6 Space: Synthesizing novel combinations of substituents at the C5 and C6 positions to develop agents with improved selectivity or novel mechanisms of action.

  • Computational Modeling: Using molecular docking and quantum chemical modeling to predict the binding of new analogues to target enzymes like RdRp or mycobacterial InhA, thereby rationalizing SAR and guiding synthesis.[7][12][15]

References

Methodological & Application

"synthesis of pyraziflumid from 3-(Trifluoromethyl)pyrazine-2-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the synthesis of Pyraziflumid, a novel succinate dehydrogenase inhibitor (SDHI) fungicide. Pyraziflumid is distinguished by its 3-(trifluoromethyl)pyrazine-2-carboxamide core, which is crucial for its broad-spectrum fungicidal activity.[1][2][3] This guide outlines the primary synthetic route commencing from 3-(Trifluoromethyl)pyrazine-2-carboxylic acid. It is intended for researchers, scientists, and professionals in drug development and agrochemical synthesis. The protocol emphasizes the critical parameters and mechanistic rationale behind the synthetic steps, ensuring both reproducibility and a comprehensive understanding of the process.

Introduction: The Significance of Pyraziflumid

Pyraziflumid is a modern fungicide developed by Nihon Nohyaku Co., Ltd., that has demonstrated high efficacy against a wide range of plant diseases, including gray mold, sclerotinia rot, and powdery mildew.[1] Its mode of action involves the inhibition of succinate dehydrogenase (SDH) in the mitochondrial complex II, a critical enzyme in the respiratory chain of fungi.[4][5] This disruption of cellular energy production leads to the cessation of fungal growth and proliferation.[4] The unique chemical scaffold of Pyraziflumid, featuring a trifluoromethylated pyrazine ring, contributes to its potent and broad-spectrum activity.[1][5] The synthesis of this molecule is, therefore, of significant interest to the agrochemical industry.

Mechanistic Rationale and Synthetic Strategy

The most direct and commonly employed method for the synthesis of Pyraziflumid from this compound involves an amide coupling reaction with a substituted biphenyl amine.[1][2][6] This approach is favored for its efficiency and high yields.

The core of this synthesis is the formation of an amide bond between the carboxylic acid group of the pyrazine derivative and the amino group of 3',4'-difluorobiphenyl-2-amine. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Experimental Workflow and Logic

The synthesis of Pyraziflumid from this compound can be visualized as a two-step logical process, although it is often performed as a one-pot reaction.

G cluster_0 Step 1: Activation of Carboxylic Acid cluster_1 Step 2: Amide Bond Formation A This compound C Activated Carboxylic Acid Intermediate A->C Reaction B Coupling Agent (e.g., 2-chloro-1-methylpyridinium iodide) B->C Facilitates E Pyraziflumid C->E Nucleophilic Attack D 3',4'-Difluorobiphenyl-2-amine D->E Reacts with

Caption: Synthetic workflow for Pyraziflumid.

Detailed Synthesis Protocol

This protocol describes the condensation reaction between this compound and 3',4'-difluorobiphenyl-2-amine.

Materials:

  • This compound

  • 3',4'-Difluorobiphenyl-2-amine

  • 2-Chloro-1-methylpyridinium iodide (Coupling Agent)

  • Triethylamine (Base)

  • Tetrahydrofuran (THF), anhydrous (Solvent)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inlet

  • Standard laboratory glassware for extraction and filtration

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), prepare a slurry of this compound (1.00 mmol), 3',4'-difluorobiphenyl-2-amine (1.00 mmol), and 2-chloro-1-methylpyridinium iodide (1.00 mmol) in anhydrous tetrahydrofuran (10 mL).

  • Addition of Base: To the stirred slurry, add triethylamine (3.00 mmol) dropwise at room temperature. The addition of the base is crucial to neutralize the hydroiodic acid byproduct formed during the reaction, driving the equilibrium towards product formation.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 9 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water and brine. The aqueous washes remove unreacted triethylamine hydrochloride and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate in vacuo using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography. A suitable eluent system, such as a hexane-ethyl acetate mixture, will effectively separate Pyraziflumid from any remaining starting materials or byproducts.

  • Characterization: The final product, a white solid, should be characterized by techniques such as melting point determination and NMR spectroscopy to confirm its identity and purity.

Key Reaction Parameters and Data

ParameterValue/ConditionRationale
Reactant Molar Ratio 1:1:1 (Carboxylic Acid:Amine:Coupling Agent)Ensures efficient conversion of the limiting reagent.
Base TriethylamineActs as a scavenger for the acidic byproduct.
Solvent Anhydrous Tetrahydrofuran (THF)Provides a suitable medium for the reaction and should be anhydrous to prevent hydrolysis of the activated intermediate.
Reaction Temperature Room TemperatureSufficient for the reaction to proceed at a reasonable rate without promoting side reactions.
Reaction Time ~9 hoursDetermined by monitoring the reaction to completion.
Purification Method Silica Gel ChromatographyStandard and effective method for purifying organic compounds of this nature.

Alternative Synthetic Route

An alternative and also widely used industrial synthesis of Pyraziflumid involves the reaction of methyl 3-(trifluoromethyl)pyrazine-2-carboxylate with the corresponding biphenyl amine in the presence of a base.[1] This method bypasses the need for a separate carboxylic acid activation step.

G cluster_0 Route A: From Methyl Ester A Methyl 3-(trifluoromethyl)pyrazine-2-carboxylate D Pyraziflumid A->D B 3',4'-Difluorobiphenyl-2-amine B->D C Base (e.g., Sodium Methoxide) C->D Catalyzes

Caption: Alternative synthesis from the methyl ester.

Safety and Handling Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Triethylamine is a corrosive and flammable liquid. Handle with care.

  • 2-Chloro-1-methylpyridinium iodide is an irritant. Avoid inhalation and contact with skin.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The synthesis of Pyraziflumid from this compound via amide coupling is a robust and efficient method. This protocol, with its detailed steps and rationale, provides a solid foundation for researchers to successfully synthesize this important fungicide. Careful control of reaction conditions and appropriate purification techniques are paramount to achieving a high yield and purity of the final product.

References

"cyclocondensation reaction for 3-(Trifluoromethyl)pyrazine-2-carboxylic acid synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: A-08

Efficient Synthesis of 3-(Trtrifluoromethyl)pyrazine-2-carboxylic Acid via a One-Pot Cyclocondensation Strategy

For Research Use Only.

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 3-(Trifluoromethyl)pyrazine-2-carboxylic acid, a critical intermediate in the development of pharmaceuticals and agrochemicals.[1][2] A detailed, one-pot cyclocondensation protocol is presented, starting from ethyl 4,4,4-trifluoro-3-oxobutanoate. The methodology leverages the reaction between an in situ generated α-oximino-β-ketoester and ethylenediamine, followed by an oxidative aromatization step. This application note delves into the underlying reaction mechanism, provides a step-by-step experimental procedure, and offers insights into process optimization and safety considerations. The described method avoids the need for isolating hazardous intermediates and utilizes readily available reagents, presenting a streamlined and efficient route to the target compound.

Introduction: The Significance of a Fluorinated Pyrazine Core

Pyrazine derivatives are a cornerstone in medicinal chemistry and materials science, valued for their unique electronic properties and ability to participate in a wide range of chemical transformations.[3] The incorporation of a trifluoromethyl (CF₃) group into the pyrazine scaffold dramatically influences the molecule's physicochemical properties. The high electronegativity and lipophilicity of the CF₃ group can enhance metabolic stability, improve receptor binding affinity, and increase the bioavailability of drug candidates.

This compound, in particular, serves as a versatile building block for a variety of biologically active molecules. It is a key intermediate in the synthesis of fungicides, such as Pyraziflumid, and is explored in the development of novel therapeutics targeting a range of diseases.[1][4] Its structural features make it an ideal starting point for creating diverse libraries of compounds for high-throughput screening in drug discovery programs.[5][6]

The synthesis of this valuable intermediate has been approached through various routes. However, many traditional methods involve multiple steps, expensive starting materials, or the use of hazardous reagents like sodium azide or noble metal catalysts.[7] The cyclocondensation approach detailed herein offers a more direct, safer, and cost-effective alternative.

The Cyclocondensation Pathway: A Mechanistic Overview

The core of this synthetic protocol lies in a cyclocondensation reaction. This class of reactions is fundamental to the formation of many heterocyclic systems, including pyrazines.[8][9] In this specific application, the synthesis can be conceptually broken down into three key stages, which can be performed in a one-pot fashion to maximize efficiency.[7]

Stage 1: In Situ Formation of the α-Oximino-β-ketoester

The synthesis commences with the nitrosation of ethyl 4,4,4-trifluoro-3-oxobutanoate. This is typically achieved using sodium nitrite in an acidic medium, such as acetic acid. The reaction generates ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate, a crucial 1,2-dicarbonyl equivalent. This intermediate is often used without isolation in the subsequent step to minimize handling and potential degradation.[7]

Stage 2: Cyclocondensation with Ethylenediamine

The freshly prepared α-oximino-β-ketoester is then reacted with ethylenediamine. This step forms the heterocyclic pyrazine ring through a dehydrative condensation. The reaction is typically mediated by a phosphite, such as trimethyl phosphite or triethyl phosphite, which facilitates the cyclization.[1][7] The presence of a carboxylic acid, like benzoic acid, in a solvent such as pyridine or picoline, has been shown to significantly improve yields.[7]

Stage 3: Oxidative Aromatization

The initial cyclocondensation product is a dihydropyrazine intermediate. To achieve the stable, aromatic pyrazine ring, a final oxidation step is required. A common and effective oxidizing agent for this transformation is bromine.[1][7] The addition of bromine leads to the formation of the ethyl ester of the target molecule, ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate.

Stage 4: Saponification to the Carboxylic Acid

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is a standard saponification reaction, typically carried out using a base like sodium hydroxide, followed by acidification to protonate the carboxylate and precipitate the final product.

Below is a diagram illustrating the overall workflow of the synthesis.

Figure 1. One-Pot Synthesis Workflow.

Detailed Experimental Protocol

This protocol outlines a laboratory-scale, one-pot synthesis of ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate, followed by its conversion to this compound.

Reagents and Equipment
ReagentFormulaM.W.CAS No.Notes
Ethyl 4,4,4-trifluoro-3-oxobutanoateC₆H₇F₃O₃184.11373-95-5Starting material
Sodium NitriteNaNO₂69.007632-00-0Reagent for nitrosation
Acetic AcidCH₃COOH60.0564-19-7Solvent and acid catalyst
EthylenediamineC₂H₈N₂60.10107-15-3Cyclization partner
Benzoic AcidC₇H₆O₂122.1265-85-0Additive to improve yield
3-PicolineC₆H₇N93.13108-99-6Solvent
Trimethyl PhosphiteP(OCH₃)₃124.08121-45-9Cyclization mediator
BromineBr₂159.817726-95-6Oxidizing agent
Sodium HydroxideNaOH40.001310-73-2For saponification and workup
Hydrochloric Acid (conc.)HCl36.467647-01-0For acidification and workup
Ethyl AcetateC₄H₈O₂88.11141-78-6Extraction solvent
Butyl AcetateC₆H₁₂O₂116.16123-86-4Extraction solvent
Sodium BisulfiteNaHSO₃104.067631-90-5For quenching excess bromine
Magnesium Sulfate (anhydrous)MgSO₄120.377487-88-9Drying agent

Required Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Heating mantle

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure

Part A: One-Pot Synthesis of Ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate

  • Preparation of the Oxime: To a solution of ethyl 4,4,4-trifluoro-3-oxobutanoate (9.21 g, 50.0 mmol) in acetic acid (30 mL), cooled to 10–15 °C, a solution of sodium nitrite (4.52 g, 65.5 mmol) in water (7.0 mL) is added dropwise over 10 minutes, maintaining the internal temperature below 20 °C.[7]

  • After the addition is complete, the mixture is stirred at room temperature for 1.5 hours. The reaction progress can be monitored by TLC.

  • Cyclocondensation Setup: In a separate three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add benzoic acid (5.37 g, 44.0 mmol) and 3-picoline (50 mL). Cool the mixture to 0 °C in an ice bath.

  • To this cooled solution, add ethylenediamine (2.64 g, 44.0 mmol), followed by trimethyl phosphite (3.31 mL, 28.0 mmol).[7]

  • Addition of the Oxime: The crude oxime solution from step 2 is then added dropwise to the cooled reaction mixture over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Progression: The reaction mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 3.5 hours. Following this, the mixture is heated to 70 °C for 30 minutes.[7]

  • Oxidative Aromatization: Cool the mixture back down to 0 °C. Add bromine (2.56 mL, 50.0 mmol) dropwise over 5 minutes. A slight exotherm may be observed.[7]

  • Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1.5 hours.

  • Workup: Cool the reaction mixture to 0 °C and pour it into an ice-cold mixture of concentrated hydrochloric acid (67 mL) and water (200 mL).

  • Add sodium bisulfite (3.12 g, 30.0 mmol) to quench any remaining bromine.

  • Extract the product with butyl acetate (3 x 50 mL).

  • Wash the combined organic extracts with brine (100 mL), a solution of potassium carbonate (15 g in 100 mL of water), and again with brine (100 mL).[7]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate.

Part B: Saponification to this compound

  • Dissolve the crude ethyl ester from Part A in a mixture of ethanol (50 mL) and a 2 M aqueous solution of sodium hydroxide (50 mL).

  • Heat the mixture to reflux and stir for 2-3 hours, or until TLC analysis indicates complete consumption of the starting ester.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (50 mL) and wash with ethyl acetate (2 x 30 mL) to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product, this compound.

Process Optimization and Safety Considerations

  • Temperature Control: Maintaining the specified temperatures, especially during the addition of sodium nitrite, the oxime, and bromine, is critical for minimizing side reactions and ensuring a good yield.

  • Solvent and Additives: While 3-picoline is used here, pyridine can also be employed as a solvent. The use of benzoic acid has been found to be crucial for achieving high yields, though other carboxylic acids have been tested with varying success.[7]

  • Oxidizing Agent: Bromine is an effective but hazardous reagent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment. Alternative, less hazardous oxidizing agents can be explored, but may require significant process optimization.

  • Safety Precautions:

    • Bromine is highly corrosive and toxic. Avoid inhalation and skin contact.

    • Trimethyl phosphite has a strong, unpleasant odor and is flammable.

    • The reaction involves the use of strong acids and bases. Wear appropriate safety glasses, gloves, and a lab coat at all times.

Conclusion

The one-pot cyclocondensation reaction detailed in this application note provides an efficient and scalable method for the synthesis of this compound. By avoiding the isolation of intermediates and utilizing readily available starting materials, this protocol is well-suited for both academic research and industrial applications. The insights into the reaction mechanism and key experimental parameters should enable researchers to successfully implement and adapt this procedure for their specific needs in the fields of drug discovery and agrochemical development.

References

Application Note: Robust Amide Coupling Strategies for 3-(Trifluoromethyl)pyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-(trifluoromethyl)pyrazine-2-carboxamide scaffold is a privileged motif in modern medicinal chemistry, appearing in numerous drug candidates and bioactive molecules. The successful synthesis of these targets hinges upon the efficient formation of the amide bond, a reaction that can be challenging given the unique electronic properties of the 3-(trifluoromethyl)pyrazine-2-carboxylic acid starting material. The electron-deficient nature of the pyrazine ring, exacerbated by the potent electron-withdrawing trifluoromethyl group, significantly influences the reactivity of the carboxylic acid. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting and executing robust amide coupling protocols for this specific substrate. We will delve into the mechanistic underpinnings, offer a comparative analysis of premier coupling reagents, and present detailed, field-proven experimental protocols designed for high fidelity and yield.

Introduction: The Challenge of an Electron-Deficient Substrate

Amide bond formation is arguably the most frequently performed reaction in pharmaceutical research.[1] While numerous methods exist, their application to heteroaromatic systems requires careful consideration. The substrate, this compound, presents a distinct challenge. The pyrazine core is inherently electron-poor, and the attached trifluoromethyl group further depletes electron density from the aromatic system.

This electronic environment has two primary consequences for the amide coupling reaction:

  • Increased Acidity: The carboxylic acid proton is more acidic than its non-fluorinated or non-heteroaromatic counterparts. This facilitates the initial deprotonation step by a base, which is the prerequisite for activation.

  • Carbonyl Reactivity: While the carboxylate is readily formed, the overall electron-withdrawing nature of the scaffold can influence the stability and reactivity of the activated intermediates (e.g., active esters).

Historically, the conversion of a carboxylic acid to an amide was often accomplished by heating an ammonium salt to high temperatures, conditions unsuitable for complex molecules.[2] Modern coupling reagents circumvent these harsh conditions by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by an amine.[2] The choice of activating agent is paramount for achieving high yields and purity, especially when dealing with challenging substrates like electron-deficient heteroaromatic acids or unreactive amines.[1][3][4]

Comparative Analysis of Key Coupling Reagents

The selection of a coupling reagent is a critical decision that impacts reaction efficiency, cost, and purification strategy. Below is a comparative analysis of two of the most reliable and commonly employed reagent systems for this transformation: HATU and EDC/HOBt.

FeatureHATU ProtocolEDC/HOBt ProtocolAcid Chloride Protocol
Reagents HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole)Thionyl Chloride (SOCl₂) or Oxalyl Chloride
Typical Base N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)DIPEA or TEAPyridine or TEA (in the second step)
Solvent DMF, DCM, AcetonitrileDCM, DMF, THFDCM, Benzene, Toluene (for acid chloride formation)
Mechanism Forms a highly reactive O-At active ester intermediate.[5][6]Forms an O-acylisourea intermediate, which is trapped by HOBt to form a more stable HOBt-ester.[7][8][9]Converts the carboxylic acid to a highly reactive acyl chloride.[10][11]
Advantages - Extremely high coupling efficiency and fast reaction rates.[5] - Low rates of epimerization in chiral systems.[12] - Effective for sterically hindered or electron-poor amines.- Cost-effective and readily available reagents.[1] - EDC byproduct (EDU) is water-soluble, simplifying workup.[13] - Well-established and widely understood.- Provides the most reactive acylating agent. - Can be effective when other methods fail.
Disadvantages - Higher cost. - Byproduct (tetramethylurea, TMU) can be difficult to remove via chromatography.[14] - HOAt byproduct is potentially explosive on a large scale.[14]- Can be slower than HATU. - May be less effective for highly unreactive coupling partners. - HOBt has safety concerns similar to HOAt.- Harsh, often requiring heat and producing HCl. - Not compatible with many sensitive functional groups. - Requires two separate reaction steps.

Visualization of Workflow and Mechanism

To better understand the experimental process and underlying chemistry, the following diagrams illustrate the general laboratory workflow and the activation mechanism using HATU as a representative coupling agent.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Weigh Acid, Amine, & Coupling Reagents B Prepare Anhydrous Solvent (e.g., DMF, DCM) C Dissolve Acid & Amine in Solvent B->C D Add Base (e.g., DIPEA) C->D E Add Coupling Reagent (e.g., HATU) D->E F Stir at RT, Monitor by TLC / LC-MS E->F G Aqueous Workup (e.g., H₂O, Brine Wash) F->G H Dry Organic Layer (e.g., Na₂SO₄) G->H I Purify via Column Chromatography H->I J Characterize Product (NMR, MS, HPLC) I->J G HATU-Mediated Activation and Coupling Mechanism Acid Pyrazine-COOH (Carboxylic Acid) Carboxylate Pyrazine-COO⁻ (Carboxylate) Acid->Carboxylate + Base, - H-Base⁺ Base Base (e.g., DIPEA) ActiveEster OAt-Active Ester Carboxylate->ActiveEster HATU HATU HATU->ActiveEster Activation Byproducts TMU + HOAt HATU->Byproducts Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral ActiveEster->Byproducts releases Amine R-NH₂ Amine->Tetrahedral Nucleophilic Attack Amide Pyrazine-CONHR (Product Amide) Tetrahedral->Amide - HOAt

References

Application Notes and Protocols for the Synthesis of Novel Fungicides Using 3-(Trifluoromethyl)pyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the strategic use of 3-(Trifluoromethyl)pyrazine-2-carboxylic acid as a pivotal intermediate in the synthesis of modern succinate dehydrogenase inhibitor (SDHI) fungicides. We delve into the mechanistic underpinnings of this chemical class, provide validated, step-by-step protocols for the synthesis of the core intermediate and a representative final product, Pyraziflumid, and discuss the chemical logic behind the synthetic strategies. This document is intended for researchers, chemists, and professionals in the agrochemical and drug development fields who are focused on creating next-generation crop protection agents.

Introduction: The Strategic Importance of the Pyrazine Carboxamide Scaffold

The pyrazine carboxamide scaffold has become a cornerstone in the development of highly effective fungicides. These compounds are renowned for their potent and specific mechanism of action, targeting a fundamental process in fungal respiration.[1] At the heart of many of these advanced fungicides is this compound, a key building block whose trifluoromethyl group often enhances metabolic stability and binding affinity. Its derivatives, particularly N-aryl pyrazine carboxamides, have demonstrated broad-spectrum activity against a range of devastating plant pathogens, making them vital tools for ensuring global food security.[1]

One prominent example of a commercial fungicide derived from this intermediate is Pyraziflumid, which is used to control diseases in various crops.[2][3] This guide will use the synthesis of Pyraziflumid as a practical illustration of the application of this compound.

Mechanism of Action: Targeting Fungal Respiration

The fungicidal efficacy of pyrazine carboxamides stems from their ability to inhibit the enzyme succinate dehydrogenase (SDH), also known as Complex II, located in the inner mitochondrial membrane of fungal cells.[1][4]

Causality of Inhibition:

  • Enzyme Targeting: SDH is a critical enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate.

  • Binding and Blockade: Pyrazine carboxamide fungicides act as potent inhibitors by binding to the ubiquinone-binding site (Qp site) of the SDH enzyme.[1] This binding physically obstructs the electron transfer from succinate to ubiquinone.

  • Metabolic Collapse: The disruption of the electron transport chain has catastrophic consequences for the fungal cell:

    • ATP Synthesis Inhibition: The flow of electrons is essential for generating the proton gradient that drives ATP synthase. Blocking this flow severely depletes the cell's primary energy currency, ATP.[1]

    • Oxidative Stress: Impaired electron flow can lead to the premature leakage of electrons to oxygen, generating harmful reactive oxygen species (ROS) that damage cellular components.[1]

    • Metabolic Gridlock: Inhibition of the TCA cycle disrupts key metabolic pathways necessary for fungal growth and proliferation.[1]

This targeted attack on a vital metabolic hub results in the cessation of fungal growth and ultimately leads to cell death.

Fungicide_Mechanism_of_Action cluster_0 Mitochondrial Inner Membrane cluster_1 Inhibitory Action TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain (Complex III, IV) SDH->ETC e- transfer ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP ATP (Energy) ATP_Synthase->ATP Fungicide Pyrazine Carboxamide Fungicide Fungicide->SDH Binds & Blocks Qp Site

Caption: Mechanism of SDH inhibiting fungicides.

Synthesis of Key Precursor: Ethyl 3-(Trifluoromethyl)pyrazine-2-carboxylate

A robust and safe synthesis of the core pyrazine intermediate is paramount for process development. The following protocol outlines an efficient one-pot method starting from ethyl 4,4,4-trifluoro-3-oxobutanoate.[2][5] This approach avoids the use of hazardous reagents like sodium azide, which are found in older synthetic routes.[2]

Rationale: This procedure involves the initial formation of an oxime, followed by a cyclocondensation with ethylenediamine facilitated by a phosphite reagent. The resulting intermediate is then aromatized in situ using bromine to yield the desired pyrazine ester. Using a one-pot method improves process efficiency and reduces waste by eliminating the need to isolate intermediates.[2][5]

Synthesis_of_Pyrazine_Ester reagent reagent A Ethyl 4,4,4-trifluoro- 3-oxobutanoate r1 1. NaNO₂ 2. Acetic Acid A->r1 B Ethyl 2-hydroxyimino- 4,4,4-trifluoro-3-oxobutanoate (Oxime) r2 1. Ethylenediamine 2. Trimethyl phosphite 3. 3-Picoline B->r2 C Cyclized Intermediate (Non-aromatic) r3 Bromine (Br₂) C->r3 D Ethyl 3-(Trifluoromethyl)pyrazine- 2-carboxylate r1->B r2->C r3->D

Caption: One-pot synthesis workflow for the pyrazine ester intermediate.

Protocol 3.1: One-Pot Synthesis of Ethyl 3-(Trifluoromethyl)pyrazine-2-carboxylate

Materials:

  • Ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 equiv)

  • Sodium nitrite (NaNO₂) (1.5 equiv)

  • Acetic acid

  • Ethylenediamine (1.3 equiv)

  • Trimethyl phosphite (1.4 equiv)

  • 3-Picoline (as solvent and base)

  • Bromine (Br₂) (2.5 equiv)

  • Standard glassware for organic synthesis, including a three-neck round-bottom flask, dropping funnel, and reflux condenser.

Procedure:

  • Oxime Formation:

    • Dissolve ethyl 4,4,4-trifluoro-3-oxobutanoate in acetic acid in a flask equipped with a stirrer.

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours until TLC or LC-MS analysis indicates the complete consumption of the starting material.

    • This crude oxime solution is used directly in the next step.

  • Cyclocondensation and Aromatization:

    • In a separate three-neck flask, add 3-picoline and cool to 0 °C.

    • Add ethylenediamine, followed by trimethyl phosphite.

    • Add the crude oxime solution dropwise to the picoline mixture, keeping the temperature at 0 °C.

    • After addition, stir the reaction at 0 °C for 30 minutes, then at room temperature for 3-4 hours, and finally heat to 70 °C for 30 minutes.

    • Cool the mixture back down to 0 °C.

    • Carefully add bromine (Br₂) dropwise over 5-10 minutes. Caution: Bromine is highly corrosive and toxic. Handle in a fume hood with appropriate PPE.

    • Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1.5-2 hours.

  • Work-up and Purification:

    • Quench the reaction by adding an aqueous solution of sodium thiosulfate to neutralize excess bromine.

    • Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the pure ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate.

Synthesis of Pyrazine Carboxamide Fungicides

The conversion of the carboxylic acid (or its ester) to the final amide fungicide is typically achieved through a standard amide coupling reaction. First, the ester must be hydrolyzed to the carboxylic acid, which is then activated and coupled with the desired amine.

Protocol 4.1: Saponification of Ethyl Ester to Carboxylic Acid
  • Dissolve Ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate in a mixture of ethanol and water.

  • Add an aqueous solution of sodium hydroxide (1.1 - 1.5 equiv).

  • Stir the mixture at room temperature or with gentle heating (40-50 °C) until the reaction is complete (monitored by TLC/LC-MS).

  • Cool the mixture, acidify with dilute HCl to pH 2-3 to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.[6]

Protocol 4.2: Synthesis of Pyraziflumid via Amide Coupling

Rationale: The most common and reliable method for forming the amide bond is to first convert the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂).[7] The highly reactive acyl chloride is then reacted with the target amine, 2-amino-3',4'-difluorobiphenyl, in the presence of a base to neutralize the HCl byproduct.

Pyraziflumid_Synthesis reagent reagent A 3-(Trifluoromethyl)pyrazine- 2-carboxylic acid r1 SOCl₂ (Thionyl Chloride) A->r1 B 3-(Trifluoromethyl)pyrazine- 2-carbonyl chloride C Pyraziflumid B->C Amine 2-amino-3',4'- difluorobiphenyl Amine->C r1->B r2 Pyridine or Triethylamine r2->C Base

Caption: Synthesis of Pyraziflumid from the core carboxylic acid.

Materials:

  • This compound (1.0 equiv)

  • Thionyl chloride (SOCl₂) (1.2 - 1.5 equiv)

  • 2-amino-3',4'-difluorobiphenyl (1.0 equiv)

  • Pyridine or Triethylamine (as base, 1.5 equiv)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as solvent.

Procedure:

  • Acyl Chloride Formation:

    • To a solution of this compound in anhydrous DCM, add a catalytic amount of DMF.

    • Slowly add thionyl chloride at room temperature.

    • Heat the mixture to reflux (approx. 40 °C) for 1-2 hours until the evolution of gas ceases.

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride. This is typically used immediately without further purification.

  • Amide Coupling:

    • Dissolve the crude acyl chloride in anhydrous THF.

    • In a separate flask, dissolve 2-amino-3',4'-difluorobiphenyl and pyridine in anhydrous THF.

    • Cool the amine solution to 0 °C.

    • Add the acyl chloride solution dropwise to the amine solution.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, or until completion as monitored by TLC/LC-MS.

  • Work-up and Purification:

    • Quench the reaction with water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the crude solid by recrystallization or column chromatography to yield pure Pyraziflumid.[8]

ParameterProtocol 3.1 (Ester Synthesis)Protocol 4.2 (Pyraziflumid Synthesis)
Key Reagents Ethylenediamine, Trimethyl phosphite, Br₂SOCl₂, 2-amino-3',4'-difluorobiphenyl
Solvent 3-Picoline, Acetic AcidTHF, DCM
Temperature 0 °C to 70 °C0 °C to Reflux
Key Transformation Cyclocondensation / AromatizationAmide Bond Formation
Typical Yield 60-75%80-90%

Conclusion and Future Directions

This compound is a demonstrably high-value intermediate for the synthesis of a premier class of SDHI fungicides. The protocols detailed herein provide robust and scalable methods for producing both the core synthon and the final active ingredient, Pyraziflumid. The causality-driven explanations for both the mechanism of action and the synthetic strategy offer researchers the foundational knowledge required for innovation. Future research will undoubtedly focus on coupling this pyrazine core with novel, structurally diverse amines to develop new fungicides with improved efficacy, a broader activity spectrum, and a lower propensity for resistance development.

References

Application Notes & Protocols: 3-(Trifluoromethyl)pyrazine-2-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of 3-(Trifluoromethyl)pyrazine-2-carboxylic acid, a key building block in modern medicinal chemistry. We will delve into the strategic rationale for its use, its diverse applications in drug discovery and agrochemicals, and provide detailed, field-proven protocols for its synthesis and derivatization.

The Strategic Advantage of the 3-(Trifluoromethyl)pyrazine Scaffold

The value of this compound as a synthetic precursor stems from the unique and synergistic properties of its two core components: the pyrazine ring and the trifluoromethyl (CF₃) group. This combination provides medicinal chemists with a powerful tool to modulate the physicochemical and pharmacological profiles of new chemical entities.

The Pyrazine Ring: A Privileged Heterocycle

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a para-orientation, is considered a "privileged scaffold".[1] Its electron-deficient nature allows it to participate in a variety of chemical transformations and biological interactions.[2] In medicinal chemistry, pyrazine cores are integral to numerous approved drugs and clinical candidates, particularly as scaffolds for kinase inhibitors, where they can act as bioisosteres of the adenine ring of ATP, forming critical hydrogen bonds within the kinase hinge region.[1][3]

The Trifluoromethyl (CF₃) Group: Enhancing Drug-Like Properties

The trifluoromethyl (CF₃) group is one of the most impactful substituents used in drug design.[4] Its incorporation into a molecule can profoundly influence its properties in several beneficial ways:[4][5][6]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation (e.g., oxidation by cytochrome P450 enzymes), which can increase a drug's half-life.[4][5]

  • Lipophilicity: The CF₃ group significantly increases the lipophilicity (fat-solubility) of a molecule, which can enhance its ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier (BBB).[4][7]

  • Binding Affinity: As a strong electron-withdrawing group, the CF₃ moiety can alter the electronic environment of the parent scaffold, leading to stronger and more selective interactions with biological targets through electrostatic or hydrophobic forces.[4]

  • Bioisosterism: The CF₃ group can serve as a bioisostere for other chemical groups, like a methyl or chloro group, offering similar steric bulk but with vastly different electronic properties.[5]

Physicochemical Properties

The parent compound is a solid at room temperature with properties that make it an attractive starting point for drug discovery, including predicted high gastrointestinal (GI) absorption and permeability across the blood-brain barrier.[7]

PropertyValueSource
CAS Number 870787-06-7[7]
Molecular Formula C₆H₃F₃N₂O₂[7][8]
Molecular Weight 192.1 g/mol [7]
Melting Point 147 °C (decomposition)[9]
Boiling Point 271.3 ± 40.0 °C[9]
Density 1.575 ± 0.06 g/cm³[9]
Predicted Solubility Very Soluble[7]
Predicted BBB Permeant Yes[7]

Applications in Medicinal and Agrochemical Chemistry

The this compound scaffold is a versatile starting material for synthesizing a range of biologically active molecules.

Precursor for Advanced Fungicides

One of the most prominent applications of this molecule is in the synthesis of novel fungicides.[7][10] It is a key intermediate for the succinate dehydrogenase inhibiting (SDHI) fungicide, Pyraziflumid.[11][12] The synthesis of Pyraziflumid and related (N-Biphenylyl)pyrazine carboxamides highlights the compound's utility in agrochemical development.[7]

Scaffolding for Potent Kinase Inhibitors

The pyrazine ring is a cornerstone of many small-molecule kinase inhibitors used in oncology and immunology.[1][13] The combination of the pyrazine core for hinge-binding and the CF₃ group for enhancing potency and metabolic stability makes this scaffold highly suitable for developing novel inhibitors targeting kinases in critical signaling pathways like PI3K/AKT/mTOR.[14][15]

Potential in Neuroscience Drug Discovery

The predicted ability of this compound to cross the blood-brain barrier makes it a valuable starting point for central nervous system (CNS) drug discovery.[7] Pyrazine-based carboxamides have been investigated as neurogenic agents for treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[16][17] The CF₃ group can be used to fine-tune lipophilicity and metabolic stability, which are critical parameters for CNS drug candidates.[18]

Foundation for Antimicrobial Agents

Derivatives of pyrazine-2-carboxylic acid have a long history of use as antimycobacterial agents, with Pyrazinamide being a first-line drug for tuberculosis.[19] Research into substituted pyrazine carboxamides has demonstrated significant activity against Mycobacterium tuberculosis and other microbes.[19][20][21][22] The introduction of a trifluoromethyl group can enhance the lipophilicity of these derivatives, potentially improving their penetration into the tough mycobacterial cell wall and increasing efficacy.[20][21]

Application AreaTarget/Example CompoundRole of the ScaffoldKey References
Agrochemicals Pyraziflumid (Fungicide)Core structural precursor[7][11][12]
Oncology Kinase Inhibitors (e.g., PI3K)ATP-mimetic hinge-binding scaffold[1][13][14]
Neuroscience Neurogenic AgentsBBB-permeant core for CNS targets[7][16][17]
Infectious Disease Antimycobacterial AgentsBioactive core, Pyrazinamide analog[19][20][21]

Synthetic Methodologies and Protocols

The following protocols provide robust methods for the synthesis of the key ester precursor and its subsequent conversion to bioactive amides.

Protocol 1: One-Pot Synthesis of Ethyl 3-(Trifluoromethyl)pyrazine-2-carboxylate

This protocol describes a safe and efficient one-pot synthesis starting from ethyl 4,4,4-trifluoro-3-oxobutanoate, avoiding the need to isolate hazardous intermediates.[10][11][23] The process involves the formation of an oxime, followed by a cyclization/aromatization sequence.

G cluster_0 Step 1: Oxime Formation (in situ) cluster_1 Step 2: Cyclization & Aromatization A Ethyl 4,4,4-trifluoro- 3-oxobutanoate C Ethyl 2-hydroxyimino-4,4,4- trifluoro-3-oxobutanoate (Oxime) A->C B Nitrosating Agent (e.g., NaNO₂ in Acid) B->C F Intermediate C->F D Ethylenediamine D->F E Trialkyl Phosphite E->F H Ethyl 3-(Trifluoromethyl)pyrazine- 2-carboxylate F->H G Oxidant (e.g., Bromine) G->H

Caption: One-pot synthesis workflow for the pyrazine ester precursor.

Materials:

  • Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate (crude oxime)

  • 3-Picoline (or Pyridine)

  • Trimethyl phosphite

  • Ethylenediamine

  • Bromine

  • Appropriate solvents (e.g., for workup and extraction)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), add 3-picoline (1.5 equiv) and cool the flask to 0 °C in an ice bath.

  • Reagent Addition: To the cooled picoline, add trimethyl phosphite (1.4 equiv). Subsequently, add the crude oxime (1.0 equiv) dropwise, ensuring the temperature remains low. Use a small amount of 3-picoline to rinse the oxime container and add it to the reaction mixture.

  • Intermediate Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3.5 hours. Heat the mixture to 70 °C for 30 minutes to ensure the reaction proceeds to completion.

  • Aromatization: Cool the reaction mixture back down to 0 °C. Carefully add bromine (2.5 equiv) dropwise over ~5 minutes. Caution: Bromine is highly corrosive and toxic; handle it in a fume hood with appropriate personal protective equipment.

  • Reaction Completion: Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1.5 hours.

  • Workup and Isolation: Quench the reaction with a suitable reducing agent (e.g., aqueous sodium thiosulfate) to consume excess bromine. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude ester by column chromatography on silica gel to obtain the pure Ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate.

Causality: The trialkyl phosphite and ethylenediamine react with the oxime to form a cyclic intermediate.[10][11] The subsequent addition of an oxidant like bromine facilitates the dehydrogenation of this intermediate, leading to the stable, aromatic pyrazine ring.[10][11]

Protocol 2: General Amide Bond Formation

The carboxylic acid is most commonly converted into an amide to explore structure-activity relationships. This can be achieved via a two-step acid chloride intermediate or a one-step direct coupling.

Caption: Two primary pathways for amide synthesis from the carboxylic acid.

Method A: Via Acid Chloride Intermediate This classic, robust method is effective for a wide range of amines.

  • Acid Chloride Formation: In a flask under an inert atmosphere, suspend this compound (1.0 equiv) in a dry, non-protic solvent (e.g., dichloromethane or benzene). Add thionyl chloride (2.0-3.0 equiv) and a catalytic amount of DMF.[19] Reflux the mixture for 1-2 hours until the solid dissolves and gas evolution ceases.

  • Solvent Removal: Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acid chloride is often used directly in the next step.

  • Amide Coupling: Dissolve the crude acid chloride in a dry solvent like acetone or DCM.[19] In a separate flask, dissolve the desired amine (1.0-1.2 equiv) and a non-nucleophilic base like pyridine or triethylamine (1.5 equiv) in the same solvent. Cool the amine solution to 0 °C and add the acid chloride solution dropwise.

  • Reaction and Workup: Allow the reaction to warm to room temperature and stir for several hours or until completion (monitored by TLC or LC-MS). Quench the reaction with water, extract the product with an organic solvent, wash sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate, and brine. Dry the organic layer, concentrate, and purify by chromatography or recrystallization.

Method B: Direct Amide Coupling with Peptide Reagents This method is often milder, proceeds in a single step, and can reduce racemization for chiral amines. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly efficient coupling reagent.[24]

  • Reaction Setup: To a solution of this compound (1.0 equiv) in a dry polar aprotic solvent (e.g., DMF or NMP), add the desired amine (1.1 equiv), HATU (1.1 equiv), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 equiv).[25]

  • Reaction: Stir the mixture at room temperature for 2-12 hours, monitoring progress by TLC or LC-MS.

  • Workup and Isolation: Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine to remove DMF and excess reagents. Dry the organic layer, concentrate, and purify the product by column chromatography.

Choosing a Method: Method A is cost-effective and powerful but can be harsh. Method B is ideal for sensitive or valuable substrates, offering higher yields and purity with fewer side reactions, though the reagents are more expensive.[24][25]

The Trifluoromethyl-Pyrazine Motif in Drug-Target Interactions

The strategic placement of the trifluoromethyl group adjacent to the carboxylic acid (or resulting amide) creates a unique electronic and steric environment that can be exploited in drug design.

Caption: Conceptual model of a trifluoromethyl-pyrazine amide in a target binding site.

The pyrazine nitrogens act as hydrogen bond acceptors, anchoring the molecule in place (e.g., in a kinase hinge region).[1] The adjacent CF₃ group can then fit into a nearby hydrophobic pocket, increasing binding affinity and selectivity.[4] The amide 'R' group serves as a vector, allowing chemists to project functionality into other regions of the binding site to further optimize potency, selectivity, and pharmacokinetic properties.

Conclusion and Future Perspectives

This compound is more than just a chemical intermediate; it is a strategically designed building block that combines the privileged nature of the pyrazine scaffold with the powerful drug-enhancing properties of the trifluoromethyl group. Its proven utility in agrochemicals and its high potential in developing treatments for cancer, infectious diseases, and neurological disorders ensure its continued importance. Future research will likely focus on leveraging this scaffold to create highly selective covalent inhibitors, PROTACs, and other advanced therapeutic modalities where precise control over reactivity, stability, and lipophilicity is paramount.

References

Application Notes and Protocols for the Biological Screening of Pyrazine Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Pyrazine Carboxamide Scaffold

The pyrazine carboxamide scaffold is a privileged heterocyclic motif in medicinal chemistry, most notably represented by pyrazinamide, a cornerstone drug in the treatment of tuberculosis (TB).[1][2] Discovered in 1936, pyrazinamide's crucial role in shortening TB therapy highlights the therapeutic potential embedded within this chemical class.[1] Pyrazine carboxamide derivatives are not confined to antimycobacterial activity; emerging research has demonstrated their promise as antiviral, anticancer, and enzyme-inhibiting agents.[3][4][5][6][7][8] This guide provides a comprehensive overview of the biological screening protocols for pyrazine carboxamide derivatives, with a primary focus on antitubercular activity, followed by protocols for anticancer and antiviral screening.

Part 1: Antitubercular Screening of Pyrazine Carboxamide Derivatives

The unique mode of action of pyrazinamide necessitates specific screening conditions to accurately assess the antimycobacterial potential of its derivatives. Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PncA).[1][9][10] POA is active only in an acidic environment, which is characteristic of the inflammatory milieu of tuberculous lesions.[1][10][11] This pH-dependent activity is a critical consideration in designing in vitro screening assays.

Mechanism of Action of Pyrazinamide: A Rationale for Assay Design

Pyrazinamide's mechanism of action is multifaceted and not fully elucidated, but it is understood to involve the accumulation of POA in the acidic cytoplasm of Mycobacterium tuberculosis.[1] This leads to several downstream effects, including the disruption of membrane potential and energy production, inhibition of coenzyme A synthesis, and inhibition of trans-translation.[1][9][11][12] Resistance to pyrazinamide primarily arises from mutations in the pncA gene, which prevents the conversion of the prodrug to its active form.[9][13]

Diagram: Proposed Mechanism of Action of Pyrazinamide

G cluster_extracellular Extracellular (Acidic pH) cluster_bacterium Mycobacterium tuberculosis PZA_ext Pyrazinamide (PZA) PZA_int PZA PZA_ext->PZA_int Passive Diffusion PncA Pyrazinamidase (PncA) PZA_int->PncA POA Pyrazinoic Acid (POA) PncA->POA Conversion Targets Multiple Targets: - Membrane Energy - Coenzyme A Synthesis - Trans-translation POA->Targets Inhibition Bactericidal_effect Bactericidal Effect Targets->Bactericidal_effect

Caption: Proposed mechanism of action of pyrazinamide.

Primary Screening: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The initial screening of pyrazine carboxamide derivatives for antitubercular activity is typically performed using a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Protocol 1: MIC Determination against Mycobacterium tuberculosis H37Rv

Objective: To determine the lowest concentration of a pyrazine carboxamide derivative that inhibits the visible growth of Mycobacterium tuberculosis H37Rv.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80

  • Pyrazine carboxamide derivatives (dissolved in DMSO)

  • Pyrazinamide (as a positive control)

  • 96-well microtiter plates

  • Resazurin sodium salt solution (0.02% in sterile water)

Procedure:

  • Preparation of Mycobacterial Inoculum:

    • Culture M. tuberculosis H37Rv in 7H9 broth until it reaches an optical density at 600 nm (OD600) of 0.4-0.6 (logarithmic growth phase).

    • Dilute the culture to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in 7H9 broth adjusted to pH 5.6. The acidic pH is crucial for the activity of pyrazinamide and its analogs.[14]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each pyrazine carboxamide derivative in DMSO.

    • Perform serial two-fold dilutions of the compounds in the 96-well plates using the acidified 7H9 broth. The final concentrations should typically range from 0.1 to 100 µg/mL.

    • Include a pyrazinamide control with a similar concentration range.

    • Also, include a no-drug control (broth with DMSO) and a no-inoculum control (broth only).

  • Inoculation and Incubation:

    • Add the prepared mycobacterial inoculum to each well, except for the no-inoculum control.

    • Seal the plates and incubate at 37°C for 7 days.

  • Addition of Resazurin and Reading of Results:

    • After 7 days of incubation, add 30 µL of the resazurin solution to each well.

    • Incubate the plates for an additional 24-48 hours at 37°C.

    • Visually assess the color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Data Presentation:

CompoundMIC (µg/mL) at pH 5.6
Derivative 16.25
Derivative 212.5
Derivative 3>100
Pyrazinamide25
Secondary Screening: Cytotoxicity Assay

It is essential to evaluate the cytotoxicity of promising compounds to ensure that their antimycobacterial activity is not due to general toxicity.

Protocol 2: MTT Assay for Cytotoxicity in Vero Cells

Objective: To assess the cytotoxicity of active pyrazine carboxamide derivatives against a mammalian cell line.

Materials:

  • Vero cells (African green monkey kidney epithelial cells)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Pyrazine carboxamide derivatives (dissolved in DMSO)

  • Doxorubicin (as a positive control for cytotoxicity)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed Vero cells into a 96-well plate at a density of 1 x 104 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazine carboxamide derivatives in DMEM.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Include a doxorubicin control and a no-drug control (medium with DMSO).

  • Incubation:

    • Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the no-drug control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

CompoundMIC (µg/mL)IC50 (µM)Selectivity Index (SI = IC50/MIC)
Derivative 16.25>100>16
Derivative 212.5504
DoxorubicinN/A0.5N/A

A higher selectivity index indicates a more promising compound with specific antimycobacterial activity and lower host cell toxicity.

Part 2: Anticancer Screening of Pyrazine Carboxamide Derivatives

Pyrazine carboxamide derivatives have been investigated for their potential as anticancer agents, targeting various pathways and proteins.[5][6][15][16][17][18] A general workflow for anticancer screening is presented below.

Diagram: Anticancer Screening Workflow

G Start Library of Pyrazine Carboxamide Derivatives Primary_Screening Primary Screening: MTT/SRB Assay (Multiple Cancer Cell Lines) Start->Primary_Screening Hit_Identification Hit Identification (IC50 < 10 µM) Primary_Screening->Hit_Identification Hit_Identification->Start Inactive Compounds Secondary_Screening Secondary Screening: - Apoptosis Assays - Cell Cycle Analysis - Kinase Inhibition Assays Hit_Identification->Secondary_Screening Active Compounds Lead_Optimization Lead Optimization Secondary_Screening->Lead_Optimization

Caption: A general workflow for anticancer screening.

Primary Screening: In Vitro Cytotoxicity against Cancer Cell Lines

Similar to the antitubercular screening, the initial step in anticancer evaluation is to assess the cytotoxicity of the compounds against a panel of human cancer cell lines.

Protocol 3: MTT or SRB Assay for Anticancer Activity

Objective: To determine the in vitro cytotoxic activity of pyrazine carboxamide derivatives against various human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, PC-3 - prostate)[17]

  • Appropriate cell culture media and supplements

  • Pyrazine carboxamide derivatives (dissolved in DMSO)

  • A standard anticancer drug (e.g., cisplatin, doxorubicin) as a positive control

  • MTT or Sulforhodamine B (SRB) reagents

  • 96-well cell culture plates

Procedure:

The procedure is analogous to the MTT assay described in Protocol 2. The SRB assay is an alternative method that measures cell protein content.

Data Presentation:

CompoundIC50 (µM) - A549IC50 (µM) - MCF-7IC50 (µM) - PC-3
Derivative A8.512.39.1
Derivative B>50>50>50
Cisplatin5.27.86.5
Secondary Screening: Mechanistic Studies

Compounds that exhibit significant cytotoxicity in the primary screen should be further investigated to understand their mechanism of action. This can include assays for apoptosis, cell cycle arrest, and inhibition of specific kinases if the compounds were designed with a particular target in mind (e.g., FGFR or PI3Kα).[5][6]

Part 3: Antiviral Screening of Pyrazine Carboxamide Derivatives

The emergence of novel viral threats has spurred the search for new antiviral agents. Pyrazine carboxamide derivatives have shown promise in this area, particularly against SARS-CoV-2.[3][4][19]

Primary Screening: Viral Cytopathic Effect (CPE) Reduction Assay

Protocol 4: CPE Reduction Assay for Antiviral Activity

Objective: To evaluate the ability of pyrazine carboxamide derivatives to protect cells from virus-induced cell death.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV-2)

  • Virus stock with a known titer

  • Cell culture medium and supplements

  • Pyrazine carboxamide derivatives (dissolved in DMSO)

  • A known antiviral drug as a positive control (e.g., remdesivir for SARS-CoV-2)

  • 96-well cell culture plates

  • Reagents for cell viability assessment (e.g., MTT, CellTiter-Glo)

Procedure:

  • Cell Seeding:

    • Seed the host cells in a 96-well plate and incubate for 24 hours.

  • Compound and Virus Addition:

    • Prepare serial dilutions of the pyrazine carboxamide derivatives.

    • Add the compound dilutions to the cells.

    • Infect the cells with the virus at a specific multiplicity of infection (MOI).

    • Include a virus-only control, a cell-only control, and a positive drug control.

  • Incubation:

    • Incubate the plate for a period sufficient for the virus to cause a cytopathic effect (typically 2-4 days).

  • Assessment of Cell Viability:

    • Measure cell viability using a suitable assay (e.g., MTT).

  • Data Analysis:

    • Calculate the percentage of CPE reduction for each compound concentration.

    • Determine the EC50 value (the effective concentration that protects 50% of the cells from virus-induced death).

Data Presentation:

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Derivative X5.8>100>17.2
Derivative Y25.180.33.2
Remdesivir0.77>10>13

Conclusion

The pyrazine carboxamide scaffold represents a versatile starting point for the development of novel therapeutic agents. The screening protocols outlined in this guide provide a robust framework for the initial biological evaluation of these derivatives. It is imperative to tailor the specific assays and conditions to the intended therapeutic target. A thorough understanding of the underlying biology, as exemplified by the pH-dependent activity of pyrazinamide, is crucial for successful drug discovery campaigns.

References

Application Note & Protocol: Industrial Scale Synthesis of 3-(Trifluoromethyl)pyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the industrial-scale synthesis of 3-(Trifluoromethyl)pyrazine-2-carboxylic acid, a critical building block in the pharmaceutical and agrochemical industries. The outlined process is designed for safety, efficiency, and scalability, prioritizing a robust and economically viable manufacturing workflow. This guide details a multi-step, one-pot synthesis of the key intermediate, ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate, followed by its hydrolysis and final product purification. Each stage is accompanied by detailed protocols, causality-based explanations for procedural choices, process control parameters, and safety and waste management considerations.

Introduction and Strategic Overview

This compound and its derivatives are vital intermediates in the synthesis of numerous biologically active compounds, including fungicides like Pyraziflumid and various pharmaceutical candidates.[1][2] The presence of the trifluoromethyl group often enhances metabolic stability and binding affinity, making this scaffold highly desirable.

The synthetic strategy detailed herein is optimized for large-scale production, avoiding hazardous reagents such as sodium azide, which are often used in alternative, less industrially compatible routes.[3] The core of this process is a one-pot reaction sequence to produce ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate, which is then hydrolyzed to the target carboxylic acid.

The overall synthesis is divided into two primary stages:

  • Stage 1: A four-step, one-pot synthesis of ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate (ETPC) from readily available starting materials.

  • Stage 2: Hydrolysis of ETPC and subsequent purification of the final product, this compound.

This approach minimizes the need for isolation of intermediates, reducing process time, solvent usage, and operational complexity.

Synthesis Pathway and Mechanisms

The chosen synthetic route is illustrated below. It commences with the Claisen condensation to form the β-ketoester, followed by nitrosation, condensation with ethylenediamine, and an oxidative aromatization to yield the pyrazine ring system.

Overall Synthesis Workflow

G cluster_0 Stage 0: Starting Material Synthesis cluster_1 Stage 1: One-Pot Synthesis of ETPC Intermediate cluster_2 Stage 2: Hydrolysis and Purification A Ethyl Trifluoroacetate + Ethyl Acetate B Ethyl 4,4,4-trifluoro-3-oxobutanoate (CAS: 372-31-6) A->B  Claisen Condensation (NaOEt) C Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate B->C  Nitrosation (NaNO2, Acetic Acid) D Dihydropyrazine Intermediate C->D  Condensation (Ethylenediamine, P(OEt)3, Pyridine) E Ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate (ETPC) (CAS: 126547-23-1) D->E  Aromatization (Bromine) F Crude Sodium 3-(trifluoromethyl)pyrazine-2-carboxylate E->F  Saponification (NaOH(aq)) G Crude this compound F->G  Acidification (HCl(aq)) H Purified this compound (CAS: 870787-06-7) G->H  Recrystallization

Figure 1. Overall workflow for the industrial synthesis of this compound.

Detailed Protocols and Methodologies

Stage 0: Synthesis of Ethyl 4,4,4-trifluoro-3-oxobutanoate

This initial stage involves a Claisen condensation reaction, a fundamental carbon-carbon bond-forming reaction.

Protocol 1: Claisen Condensation

  • Reactor Setup: Charge a suitable jacketed glass-lined reactor with anhydrous ethanol and sodium metal under a nitrogen atmosphere to prepare a fresh solution of sodium ethoxide. Alternatively, use commercially available sodium ethoxide.

  • Reagent Addition: Add ethyl acetate to the reactor, followed by the slow, controlled addition of ethyl trifluoroacetate while maintaining the internal temperature between 20-30°C. The use of a slight excess of ethyl acetate helps to drive the reaction to completion.

  • Reaction: Once the addition is complete, heat the mixture to a gentle reflux (approximately 60-70°C) for 2-4 hours to ensure complete reaction.

  • Work-up: Cool the reaction mixture and carefully neutralize with a slight excess of aqueous sulfuric or hydrochloric acid. This will precipitate sodium salts.

  • Isolation: The product, ethyl 4,4,4-trifluoro-3-oxobutanoate, can be isolated by filtration of the salts and subsequent distillation of the filtrate under reduced pressure.

Stage 1: One-Pot Synthesis of Ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate (ETPC)

This stage is the core of the synthesis, combining multiple transformations in a single reactor to maximize efficiency.

Protocol 2: One-Pot ETPC Synthesis

  • Nitrosation:

    • Charge the reactor containing ethyl 4,4,4-trifluoro-3-oxobutanoate with glacial acetic acid.

    • Cool the mixture to 10-15°C.

    • Prepare a solution of sodium nitrite in water and add it dropwise to the reactor, maintaining the temperature below 20°C. The formation of the oxime is an exothermic process requiring careful temperature control to prevent side reactions.[3]

    • After the addition, allow the mixture to stir at room temperature for 1-2 hours.

  • Condensation:

    • To the same reactor, add pyridine (acting as solvent and base) and triethyl phosphite. The triethyl phosphite is crucial for the subsequent cyclization and dehydration steps.

    • Cool the mixture to 0-5°C.

    • Slowly add ethylenediamine. This condensation reaction is also exothermic.

    • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.

  • Aromatization:

    • Cool the reaction mixture back down to 0-5°C.

    • Add liquid bromine dropwise. Extreme caution is required due to the hazardous nature of bromine. The addition should be slow and controlled to manage the exothermic reaction and prevent the release of bromine vapors.[3]

    • After the addition, stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 1-2 hours until the reaction is complete (monitored by HPLC).

  • Work-up and Isolation:

    • The reaction is quenched by carefully adding the mixture to a pre-chilled aqueous solution of hydrochloric acid.

    • The product is extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane.

    • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude ETPC. The crude product can be purified by vacuum distillation if necessary, but is often of sufficient purity for the subsequent hydrolysis step.

Stage 2: Hydrolysis and Purification of this compound

The final stage involves the saponification of the ethyl ester followed by purification of the carboxylic acid.

Protocol 3: Saponification and Purification

  • Hydrolysis (Saponification):

    • Charge a reactor with the crude ETPC from the previous step and an aqueous solution of sodium hydroxide (e.g., 2-4 M).

    • Heat the mixture to 40-50°C and stir until the hydrolysis is complete (typically 2-4 hours, monitored by HPLC). The reaction progress can be observed by the disappearance of the water-insoluble ester and the formation of a homogeneous solution of the sodium salt.

  • Work-up and Isolation of Crude Acid:

    • Cool the reaction mixture to room temperature.

    • If necessary, wash with a non-polar solvent like toluene or heptane to remove any unreacted ester or non-polar impurities.

    • Slowly add concentrated hydrochloric acid to the aqueous layer until the pH is approximately 1-2. The this compound will precipitate out of the solution.

    • Cool the slurry to 0-5°C to maximize precipitation.

    • Isolate the solid product by filtration and wash the filter cake with cold water to remove inorganic salts.

    • Dry the crude product under vacuum.

  • Purification (Recrystallization):

    • Select an appropriate solvent system for recrystallization. A mixture of ethanol and water, or toluene, is often effective for aromatic carboxylic acids.[4] The ideal solvent will dissolve the acid at elevated temperatures but have low solubility at room or sub-ambient temperatures.

    • Dissolve the crude acid in the minimum amount of hot solvent.

    • If necessary, perform a hot filtration to remove any insoluble impurities.

    • Allow the solution to cool slowly to form well-defined crystals. Rapid cooling can lead to the precipitation of impurities.

    • Isolate the purified crystals by filtration, wash with a small amount of cold recrystallization solvent, and dry under vacuum at 40-50°C to a constant weight.

Process Parameters and Data

The following tables provide typical quantitative data for a laboratory-scale synthesis, which can be scaled accordingly for industrial production.

Table 1: Reagent Quantities and Reaction Parameters

StepReagentMolar Eq.Typical Quantity (per 1 mol starting material)SolventTemp (°C)Time (h)
Stage 0 Ethyl trifluoroacetate1.0142 gEthanol60-702-4
Ethyl acetate1.2106 g
Sodium ethoxide1.175 g
Stage 1 Ethyl 4,4,4-trifluoro-3-oxobutanoate1.0184 gAcetic Acid, Pyridine10-251-2
Sodium Nitrite1.390 gWater
Ethylenediamine1.166 g0-254-5
Triethyl phosphite1.2199 g
Bromine2.5400 g0-251.5-2.5
Stage 2 Ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate1.0220 gWater40-502-4
Sodium Hydroxide1.560 g
Hydrochloric Acid (conc.)~2.0To pH 1-20-251-2

Table 2: Expected Yields and Purity

ProductStageTypical Yield (%)Purity (by HPLC)Physical Form
Ethyl 4,4,4-trifluoro-3-oxobutanoate080-90%>95%Liquid
Ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate150-60% (one-pot)>95%Oil/Liquid
Crude this compound290-95%>97%Solid
Purified this compound285-90% (from crude)>99.5%Crystalline Solid

Safety, Health, and Environmental Considerations

Hazard Analysis and Mitigation
  • Bromine: Highly toxic, corrosive, and a strong oxidizing agent.[1][5][6] All handling must be performed in a well-ventilated area (e.g., fume hood or closed reactor system with scrubber). Personnel must wear appropriate PPE, including acid-resistant gloves, a face shield, and a respirator if necessary.[1][5] An emergency supply of sodium thiosulfate solution should be readily available to neutralize spills.[1]

  • Triethyl Phosphite: Combustible liquid with a strong, unpleasant odor. It is an organophosphorus compound and should be handled with care to avoid inhalation and skin contact.

  • Pyridine: Flammable, toxic, and has a pungent odor. Use in a well-ventilated area and avoid sources of ignition.

  • Corrosive Reagents: Acetic acid, hydrochloric acid, and sodium hydroxide are corrosive. Standard PPE for handling acids and bases is required.

Industrial Waste Management

A robust waste management plan is essential for the industrial-scale synthesis.

  • Brominated Waste: Aqueous and organic waste streams containing bromine or bromide ions should be collected separately. Bromide can be recovered from acidic bromide waste streams, or the waste can be treated with a reducing agent like sodium bisulfite or thiosulfate before disposal.[7]

  • Organophosphorus Waste: Waste containing triethyl phosphite and its byproducts should be segregated. Treatment often involves oxidation or specialized incineration.[8]

  • Solvent Waste:

    • Pyridine: Can be recovered by distillation. Alternatively, it can be precipitated as its hydrochloride salt from non-polar solvents and then regenerated by treatment with a base.[9]

    • Acetic Acid: Dilute acetic acid streams can be treated by methods such as reactive distillation or solvent extraction for recovery.[4][5][10]

  • Aqueous Waste: The final aqueous waste stream after acidification and filtration will be acidic and contain sodium chloride. This should be neutralized to a pH of 6-8 before being sent to a wastewater treatment facility.

Conclusion

The synthetic route and protocols described in this application note provide a comprehensive and industrially viable method for the large-scale production of this compound. The one-pot synthesis of the key ester intermediate offers significant advantages in terms of process efficiency and reduced waste generation. By adhering to the detailed protocols and implementing stringent safety and waste management procedures, this important chemical intermediate can be manufactured in a safe, reliable, and cost-effective manner.

References

The Ascendant Scaffold: 3-(Trifluoromethyl)pyrazine-2-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Strategic Importance

In the landscape of contemporary medicinal chemistry, the selection of a core molecular scaffold is a decision of paramount importance, dictating the trajectory of a drug discovery program. 3-(Trifluoromethyl)pyrazine-2-carboxylic acid has emerged as a scaffold of significant interest, underpinning the development of innovative therapeutics. Its unique combination of a trifluoromethyl group and a pyrazine ring imparts a desirable set of physicochemical and pharmacological properties, making it a "privileged" structure in the pursuit of novel drugs.

The pyrazine ring, a nitrogen-containing heterocycle, is a common feature in numerous clinically approved drugs and natural products.[1] Its presence can enhance binding to biological targets and favorably modulate pharmacokinetic profiles. The trifluoromethyl (-CF3) group, a cornerstone of modern medicinal chemistry, offers a powerful tool for fine-tuning molecular properties. Its strong electron-withdrawing nature, metabolic stability, and ability to enhance lipophilicity and cell permeability make it a valuable addition to drug candidates.[2][3] The strategic placement of the -CF3 group at the 3-position of the pyrazine-2-carboxylic acid core creates a unique electronic and steric environment, ripe for exploitation in the design of targeted therapies.

This guide provides a comprehensive overview of the this compound scaffold, from its synthesis to its application in drug discovery. We will delve into detailed protocols for its synthesis and derivatization, explore its utility in targeting key protein families, and provide step-by-step methodologies for relevant biological assays.

Synthesis of the Scaffold and its Derivatives: A Practical Guide

The synthesis of this compound and its derivatives is a critical first step in harnessing its potential. While direct synthesis of the carboxylic acid has been explored, a more robust and widely documented approach involves the synthesis of its ethyl ester precursor, followed by hydrolysis.

Protocol 1: Synthesis of Ethyl 3-(Trifluoromethyl)pyrazine-2-carboxylate

This protocol is adapted from a short and safe synthesis method and provides a reliable route to the ethyl ester of the scaffold.[4]

Workflow for the Synthesis of Ethyl 3-(Trifluoromethyl)pyrazine-2-carboxylate

A Ethyl 4,4,4-trifluoro-3-oxobutanoate B Nitrosation (NaNO2, Acetic Acid) A->B Step 1 C Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate B->C D Cyclocondensation (Ethylenediamine, Trimethyl phosphite, 3-picoline) C->D Step 2 E Aromatization (Bromine) D->E Step 3 F Ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate E->F

Caption: Synthesis of the ethyl ester precursor.

Materials:

  • Ethyl 4,4,4-trifluoro-3-oxobutanoate

  • Sodium nitrite (NaNO2)

  • Acetic acid

  • Ethyl acetate

  • Sodium hydroxide (NaOH)

  • Trimethyl phosphite

  • Ethylenediamine

  • 3-Picoline

  • Bromine (Br2)

  • Concentrated hydrochloric acid (HCl)

  • Water

  • Standard laboratory glassware and equipment

Procedure:

  • Oxime Formation:

    • To a solution of ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 equiv) in acetic acid (10 equiv), cooled to 10–15 °C, add a solution of sodium nitrite (1.3 equiv) in water dropwise.[4]

    • Stir the mixture at room temperature for 1.5 hours.[4]

    • Dilute the mixture with ethyl acetate and, while stirring and cooling, add a cold solution of sodium hydroxide (8 equiv) in water.[4]

    • Separate the aqueous layer and wash the organic layer with a brine solution. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude oxime, ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate.

  • Cyclization and Aromatization:

    • To a solution of ethylenediamine (1.3 equiv) and acetic acid (3.5 equiv) in 3-picoline at 0 °C, add trimethyl phosphite (1.4 equiv) followed by the dropwise addition of the crude oxime from the previous step.[4]

    • Stir the reaction mixture at 0 °C for 30 minutes, then at room temperature for 3.5 hours, and finally heat to 70 °C for 30 minutes.[4]

    • Cool the mixture to 0 °C and add bromine (2.5 equiv) dropwise.[4]

    • Stir at 0 °C for 30 minutes and then at room temperature for 1.5 hours.[4]

    • Quench the reaction by adding the mixture to an ice-cold solution of concentrated hydrochloric acid in water.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate.

Protocol 2: Hydrolysis to this compound

The ethyl ester can be readily hydrolyzed to the desired carboxylic acid under basic conditions.

Materials:

  • Ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and equipment

Procedure:

  • Dissolve ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate (1.0 equiv) in a mixture of THF (or MeOH) and water.

  • Add LiOH (or NaOH) (1.5 - 2.0 equiv) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Remove the organic solvent under reduced pressure.

  • Acidify the aqueous solution to pH 2-3 with 1N HCl.

  • The carboxylic acid product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Protocol 3: Amide Synthesis from this compound

The carboxylic acid is a versatile handle for creating a diverse library of amide derivatives. A common method involves the activation of the carboxylic acid to an acyl chloride, followed by reaction with an amine.[2]

Workflow for Amide Synthesis

A 3-(Trifluoromethyl)pyrazine- 2-carboxylic acid B Acyl Chloride Formation (Thionyl Chloride or Oxalyl Chloride) A->B C Acyl Chloride Intermediate B->C E Amide Formation (Pyridine or Triethylamine) C->E D Amine (R-NH2) D->E F 3-(Trifluoromethyl)pyrazine- 2-carboxamide Derivative E->F

Caption: General workflow for amide synthesis.

Materials:

  • This compound

  • Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2)

  • Dry benzene or Dichloromethane (DCM)

  • Desired amine (R-NH2)

  • Dry pyridine or Triethylamine (TEA)

  • Dry acetone or DCM

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • Acyl Chloride Formation:

    • Suspend or dissolve this compound (1.0 equiv) in dry benzene or DCM.

    • Add thionyl chloride (1.5 equiv) or oxalyl chloride (1.2 equiv) dropwise at room temperature.

    • Reflux the mixture for 1-2 hours until the reaction is complete (monitor by the cessation of gas evolution).

    • Remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure to obtain the crude acyl chloride.

  • Amide Formation:

    • Dissolve the crude acyl chloride in dry acetone or DCM.

    • In a separate flask, dissolve the desired amine (1.0 equiv) in dry pyridine or DCM with triethylamine (1.1 equiv).

    • Add the acyl chloride solution dropwise to the amine solution at 0 °C or room temperature.

    • Stir the reaction mixture for 30 minutes to several hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into cold water.

    • Collect the precipitated amide by filtration, or extract the product with an organic solvent.

    • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude amide by recrystallization or column chromatography.

Applications in Drug Discovery: Targeting Key Protein Families

The this compound scaffold has demonstrated its utility in the development of inhibitors for several important classes of drug targets.

Isocitrate Dehydrogenase 1 (IDH1) Inhibitors for Oncology

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are found in several types of cancer, including acute myeloid leukemia (AML) and gliomas. These mutations lead to the production of the oncometabolite D-2-hydroxyglutarate (D-2-HG), which drives tumorigenesis.[5] The this compound scaffold has been instrumental in the design of potent and selective inhibitors of mutant IDH1.

Signaling Pathway of Mutant IDH1 and Inhibition

cluster_0 Normal Cell cluster_1 Cancer Cell with Mutant IDH1 Isocitrate Isocitrate aKG aKG Isocitrate->aKG Wild-Type IDH1 aKG2 α-Ketoglutarate HG2 2-Hydroxyglutarate (Oncometabolite) aKG2->HG2 Mutant IDH1 Tumorigenesis Tumorigenesis HG2->Tumorigenesis Epigenetic Dysregulation Inhibitor 3-(Trifluoromethyl)pyrazine- 2-carboxamide Derivative Inhibitor->HG2 Inhibits

Caption: Inhibition of mutant IDH1 by scaffold derivatives.

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of compounds against mutant IDH1 enzymes by monitoring the consumption of NADPH.[6]

Materials:

  • Recombinant mutant IDH1 enzyme (e.g., R132H or R132C)

  • Assay Buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM DTT, 10% glycerol)

  • α-Ketoglutarate (α-KG)

  • NADPH

  • Test compounds dissolved in DMSO

  • 96-well microplate (UV-transparent)

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, recombinant mutant IDH1 enzyme, and NADPH to each well.

  • Add the diluted test compounds to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.

  • Incubate the plate at room temperature for a pre-determined period (e.g., 15 minutes) to allow for compound binding to the enzyme.

  • Initiate the enzymatic reaction by adding α-KG to all wells.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode.

  • Calculate the initial reaction rates for each compound concentration.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

This protocol outlines a method to measure the ability of an inhibitor to reduce the levels of the oncometabolite 2-HG in cells expressing mutant IDH1.[6][7]

Materials:

  • Mutant IDH1-expressing cell line (e.g., HT1080 fibrosarcoma cells)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • LC-MS/MS system

  • Internal standard (e.g., 13C5-2-HG)

  • Solvents for extraction (e.g., methanol, acetonitrile)

Procedure:

  • Seed the mutant IDH1-expressing cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compound. Include a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Harvest the cells and/or the cell culture medium.

  • Perform a metabolite extraction using cold methanol or acetonitrile, including the internal standard.

  • Analyze the extracted metabolites by LC-MS/MS to quantify the levels of 2-HG.

  • Normalize the 2-HG levels to cell number or protein concentration.

  • Plot the percentage of 2-HG reduction against the logarithm of the compound concentration to determine the IC50 value.

Kinase Inhibitors for Oncology and Inflammatory Diseases

The pyrazine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The nitrogen atoms of the pyrazine ring can form crucial hydrogen bonds with the kinase hinge region. The this compound scaffold provides a platform for developing inhibitors against various kinases implicated in cancer and inflammation, such as Fibroblast Growth Factor Receptors (FGFR) and p38 MAP kinase.[4][5]

A recent study has detailed the design and synthesis of 3-amino-pyrazine-2-carboxamide derivatives as novel FGFR inhibitors.[4] Another study has explored pyridinylpyridopyrazines as potent p38 MAP kinase inhibitors.[5]

Antifungal and Antimicrobial Agents

Derivatives of this compound have also shown promise as antifungal and antimicrobial agents. The fungicide Pyraziflumid is an N-[2-(3,4-difluorophenyl)phenyl]-3-(trifluoromethyl)pyrazine-2-carboxamide.[8] Additionally, various pyrazine-2-carboxamide derivatives have been investigated for their antimycobacterial activity.[2]

Structure-Activity Relationships (SAR) and Scaffold Advantages

The biological activity of derivatives of this compound is highly dependent on the nature of the substituents on the amide group and the pyrazine ring.

ModificationObservationImplication for Drug Design
Amide Substituent The nature of the group attached to the amide nitrogen is critical for target engagement and selectivity. For IDH1 inhibitors, this group often occupies a key pocket in the enzyme's active site.Rational design of the amide substituent is crucial for optimizing potency and selectivity for the desired target.
Pyrazine Ring Substitution Substitution at other positions on the pyrazine ring can modulate the electronic properties and steric profile of the molecule, influencing binding affinity and pharmacokinetic properties.Exploring substitutions on the pyrazine ring can be a valuable strategy for lead optimization.
Carboxylic Acid Bioisosteres Replacing the carboxylic acid group with bioisosteres such as tetrazoles or other acidic heterocycles can improve metabolic stability and cell permeability.[9][10]Consideration of carboxylic acid bioisosteres can be beneficial in overcoming the potential liabilities of the carboxylic acid moiety.

Advantages of the this compound Scaffold:

  • Metabolic Stability: The trifluoromethyl group is highly resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles.[2]

  • Target Engagement: The pyrazine nitrogens can act as hydrogen bond acceptors, facilitating strong interactions with biological targets, particularly the hinge region of kinases.

  • Modulatable Physicochemical Properties: The trifluoromethyl group enhances lipophilicity, while the carboxylic acid provides a handle for salt formation and modulation of solubility.

  • Synthetic Tractability: The scaffold is readily synthesized and derivatized, allowing for the rapid generation of compound libraries for screening.

Conclusion

The this compound scaffold represents a powerful tool in the arsenal of the medicinal chemist. Its unique combination of a metabolically stable, electron-withdrawing trifluoromethyl group and a versatile, target-engaging pyrazine ring provides a solid foundation for the design of novel therapeutics. The successful development of IDH1 inhibitors and the promising activity of its derivatives against a range of other targets underscore the broad potential of this scaffold. The detailed protocols and insights provided in this guide are intended to empower researchers to fully leverage the advantages of this remarkable molecular framework in their drug discovery endeavors.

References

Application Note & Protocols: Synthetic Routes to Novel 3-(Trifluoromethyl)pyrazine-2-carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-(trifluoromethyl)pyrazine-2-carboxamide scaffold is a privileged motif in modern medicinal chemistry, appearing in a range of biologically active agents, including antivirals, fungicides, and antitubercular candidates.[1][2][3][4][5] The incorporation of a trifluoromethyl (CF₃) group often enhances metabolic stability, lipophilicity, and binding affinity. This document provides a detailed guide for researchers, scientists, and drug development professionals on robust and novel synthetic routes to this valuable class of compounds. We will explore the prevailing "amidation-last" strategy, focusing on the synthesis of the key intermediate, ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate, and subsequent amidation. The causality behind experimental choices, detailed step-by-step protocols, and process safety considerations are discussed to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Pyrazine Scaffold

Pyrazine and its derivatives are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4. This electron-deficient ring system is a cornerstone in the development of therapeutics and agrochemicals.[6] The well-known antitubercular drug Pyrazinamide is a simple yet effective example, acting as a prodrug for pyrazinoic acid.[4][5] The introduction of a trifluoromethyl group at the 3-position significantly modulates the electronic properties of the pyrazine ring, often leading to enhanced biological activity. This guide focuses on the synthesis of carboxamides derived from this core, providing a foundational framework for the exploration of new chemical entities.

Retrosynthetic Analysis and Strategic Overview

The most logical and widely adopted approach for constructing a library of 3-(trifluoromethyl)pyrazine-2-carboxamides involves a convergent synthesis. The primary disconnection is at the amide bond, which simplifies the synthesis into two key stages:

  • Formation of the Core Heterocycle: The synthesis of a stable, versatile intermediate, typically the 3-(trifluoromethyl)pyrazine-2-carboxylic acid or its corresponding ethyl ester.

  • Amide Coupling: The reaction of the pyrazine carboxylic acid (or its activated derivative) with a diverse range of primary or secondary amines to generate the final target molecules.

This strategy allows for late-stage diversification, enabling the rapid generation of an analog library from a common intermediate.

G Target Novel 3-(Trifluoromethyl)pyrazine-2-carboxamides Intermediate1 This compound / Ester Target->Intermediate1 Amide Bond Disconnection Intermediate2 Primary or Secondary Amine (R1R2NH) Target->Intermediate2 BuildingBlocks Key Starting Materials (e.g., Ethyl 4,4,4-trifluoro-3-oxobutanoate) Intermediate1->BuildingBlocks Heterocycle Formation

Figure 1: High-level retrosynthetic analysis for the target carboxamides.

Synthesis of the Key Intermediate: Ethyl 3-(Trifluoromethyl)pyrazine-2-carboxylate

A short, safe, and efficient synthesis of the core pyrazine ester has been developed, which avoids the use of hazardous reagents like sodium azide.[7] The most robust method starts from commercially available ethyl 4,4,4-trifluoro-3-oxobutanoate and proceeds through a one-pot condensation and aromatization sequence.[7][8]

Causality Behind Experimental Choices:
  • Step 1: Nitrosation. The initial step involves the conversion of the β-ketoester to an oxime. Using sodium nitrite in acetic acid is a classic, high-yielding method for introducing the N-OH group at the C2 position, which is activated by the two adjacent carbonyl groups.[3][7]

  • Step 2: One-Pot Condensation & Aromatization. This is the key ring-forming step.

    • Reagents: Ethylenediamine provides the two nitrogen atoms required to form the dihydropyrazine ring. A trialkyl phosphite, such as trimethyl phosphite, acts as an oxygen scavenger and facilitates the cyclization.[7][8] The reaction is typically run in a base like pyridine or picoline.

    • Aromatization: The intermediate dihydropyrazine is not isolated but is directly oxidized to the stable aromatic pyrazine. Bromine is an effective and readily available oxidant for this transformation.[7][8][9] This one-pot procedure enhances efficiency by minimizing intermediate handling and purification steps.

G cluster_0 Part A: Intermediate Synthesis cluster_1 Part B: Amide Formation Start Ethyl 4,4,4-trifluoro- 3-oxobutanoate Oxime Ethyl 2-hydroxyimino- 4,4,4-trifluoro-3-oxobutanoate Start->Oxime NaNO₂, Acetic Acid Ester Ethyl 3-(Trifluoromethyl)- pyrazine-2-carboxylate Oxime->Ester 1. Ethylenediamine, P(OMe)₃ 2. Bromine (Oxidation) Acid 3-(CF₃)pyrazine- 2-carboxylic Acid Ester->Acid Saponification (NaOH) AcidChloride Acid Chloride (Active Intermediate) Acid->AcidChloride SOCl₂ or Oxalyl Chloride Amide Target Carboxamide AcidChloride->Amide Amine (R₁R₂NH), Base

Figure 2: Forward synthesis workflow from starting material to final product.

Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions, including the use of personal protective equipment (PPE), should be taken.

Protocol 1: Synthesis of Ethyl 3-(Trifluoromethyl)pyrazine-2-carboxylate[7][8]

This protocol combines the formation of the oxime and the subsequent one-pot cyclization/aromatization.

Materials:

  • Ethyl 4,4,4-trifluoro-3-oxobutanoate

  • Acetic Acid

  • Sodium Nitrite (NaNO₂)

  • Ethylenediamine

  • Trimethyl Phosphite (P(OMe)₃)

  • 3-Picoline

  • Bromine (Br₂)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

  • Oxime Formation:

    • To a solution of ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 equiv) in acetic acid (6.0 equiv), cool the mixture to 10–15 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (1.3 equiv) in water dropwise, maintaining the internal temperature below 20 °C.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1.5 hours. The reaction can be monitored by TLC.

    • Once complete, the crude oxime solution is used directly in the next step or can be isolated via an extractive workup if desired.

  • Cyclization and Aromatization:

    • In a separate flask equipped with a stirrer and under an inert atmosphere (N₂ or Ar), add ethylenediamine (1.3 equiv) to 3-picoline (10.0 equiv) and cool to 0 °C.

    • Add trimethyl phosphite (1.4 equiv) to this mixture.

    • Slowly add the crude oxime solution from the previous step to the cooled reaction mixture dropwise.

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3.5 hours.

    • Heat the mixture to 70 °C for 30 minutes, then cool back down to 0 °C.

    • Caution: Bromine is highly corrosive and toxic. Add bromine (2.5 equiv) dropwise, ensuring the temperature remains below 10 °C.

    • Stir at 0 °C for 30 minutes, then warm to room temperature and stir for 1.5 hours.

  • Workup and Purification:

    • Quench the reaction by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate as a solid.

Protocol 2: Saponification and Amide Coupling

Materials:

  • Ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Thionyl Chloride (SOCl₂) or Oxalyl Chloride

  • An appropriate primary or secondary amine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Saponification (Ester to Carboxylic Acid):

    • Dissolve the pyrazine ester (1.0 equiv) in a mixture of THF/water or ethanol/water.

    • Add sodium hydroxide (1.5-2.0 equiv) and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Remove the organic solvent under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with concentrated HCl.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain this compound.

  • Amide Coupling via Acid Chloride:

    • Acid Chloride Formation: Suspend the carboxylic acid (1.0 equiv) in DCM. Add a catalytic amount of DMF followed by the dropwise addition of thionyl chloride (1.5 equiv) or oxalyl chloride (1.2 equiv). Stir at room temperature for 1-2 hours until the solution becomes clear. Remove the excess reagent under reduced pressure.

    • Amidation: Dissolve the crude acid chloride in fresh DCM and cool to 0 °C. In a separate flask, dissolve the desired amine (1.1 equiv) and a base like triethylamine (1.5 equiv) in DCM.

    • Add the amine solution dropwise to the acid chloride solution.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography or recrystallization to yield the final 3-(trifluoromethyl)pyrazine-2-carboxamide.

Data Summary

The yields for these transformations are generally good, making this a practical route for laboratory-scale synthesis.

StepProductTypical YieldReference(s)
Nitrosation & Cyclization (One-Pot)Ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate55-70%[7][8][9]
SaponificationThis compound>90%General
Amide Coupling (via acid chloride)N-substituted-3-(trifluoromethyl)pyrazine-2-carboxamide60-95%[4][10][11]

Conclusion

The synthetic strategies outlined in this guide provide a reliable and efficient pathway to novel 3-(trifluoromethyl)pyrazine-2-carboxamides. The one-pot synthesis of the core pyrazine ester is a key enabling step, offering a safe and scalable alternative to older methods.[7][8] The subsequent amidation is a robust and versatile reaction, allowing for the creation of diverse chemical libraries essential for modern drug discovery and agrochemical research. By understanding the rationale behind each synthetic step, researchers can confidently adapt and optimize these protocols for their specific targets.

References

Troubleshooting & Optimization

"common side reactions in trifluoromethylation of pyrazines"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the trifluoromethylation of pyrazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing a trifluoromethyl (CF₃) group onto the pyrazine scaffold. Given the importance of trifluoromethylated pyrazines in medicinal chemistry and agrochemicals, understanding and mitigating common side reactions is crucial for successful synthesis. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the trifluoromethylation of pyrazines?

A1: The trifluoromethylation of pyrazines, and N-heterocycles in general, can be broadly categorized into three main pathways: radical, electrophilic, and nucleophilic trifluoromethylation.[1][2] Radical trifluoromethylation is particularly common for heteroaromatic systems and often utilizes reagents like sodium trifluoromethanesulfinate (Langlois' reagent) or triflyl chloride under photoredox conditions.[1][3] Electrophilic trifluoromethylation employs reagents such as Togni's or Umemoto's reagents, which act as a source of "CF₃⁺".[2][4] Nucleophilic trifluoromethylation, using reagents like trifluoromethyltrimethylsilane (TMSCF₃), is also a viable strategy. The choice of method depends on the substrate, desired regioselectivity, and functional group tolerance.

Q2: I am observing a mixture of regioisomers in my reaction. Why is this happening and how can I improve selectivity?

A2: The formation of multiple regioisomers is a common challenge in the direct C-H trifluoromethylation of pyrazines.[5] The pyrazine ring has multiple C-H bonds that can be susceptible to functionalization. The regioselectivity is influenced by the electronic properties of the pyrazine ring, the nature of the substituents already present, and the reaction mechanism.[6] For instance, in radical trifluoromethylation, the CF₃ radical is electrophilic and will preferentially attack positions of higher electron density.[7]

  • Troubleshooting Tips:

    • Substituent Effects: The electronic nature of existing substituents on the pyrazine ring will direct the incoming trifluoromethyl group. Electron-donating groups can activate certain positions towards electrophilic attack, while electron-withdrawing groups will have the opposite effect. The regioselectivity of trifluoromethylation of 2-aminopyrazines, for example, is strongly dependent on the substituent pattern.[6]

    • Solvent Choice: Preliminary data in broader heterocycle trifluoromethylation suggests that regioselectivity can sometimes be fine-tuned by judicious choice of solvent.[5]

    • Directed C-H Functionalization: For more precise control, consider a directed C-H functionalization strategy. Although this requires pre-functionalization of your substrate with a directing group, it can provide excellent regioselectivity.

Q3: My reaction is giving a very low yield. What are the potential causes and how can I improve it?

A3: Low yields in pyrazine trifluoromethylation can be attributed to several factors, including incomplete reaction, degradation of the starting material or product, and competing side reactions.[8]

  • Troubleshooting Tips:

    • Reaction Conditions: Systematically optimize reaction parameters such as temperature, reaction time, and concentration. In some cases, particularly with thermally sensitive compounds, elevated temperatures can lead to decomposition.[9]

    • Reagent Stability and Activity: Ensure the purity and activity of your trifluoromethylating agent. Some reagents can be sensitive to moisture and air.

    • Atmosphere: Depending on the reaction mechanism, the presence of oxygen can either be beneficial or detrimental. For many photoredox reactions, an inert atmosphere is crucial to prevent quenching of the excited state of the photocatalyst.

    • Catalyst Deactivation: In metal-catalyzed reactions, impurities in the starting materials or solvents can lead to catalyst deactivation.

Q4: I am seeing byproducts that appear to be from the decomposition of my pyrazine starting material. How can I prevent this?

A4: Pyrazine derivatives can be sensitive to harsh reaction conditions.[8] The highly electron-deficient nature of the pyrazine ring can make it susceptible to nucleophilic attack or degradation under certain conditions.[10][11]

  • Troubleshooting Tips:

    • Milder Reagents: If you suspect your substrate is degrading, consider switching to a milder trifluoromethylating reagent or a different catalytic system that operates under less forcing conditions.

    • Temperature Control: Carefully control the reaction temperature. Exothermic reactions should be cooled to prevent runaway reactions and decomposition.

    • pH Control: Avoid strongly acidic or basic conditions during the reaction and workup if your pyrazine derivative is known to be sensitive to them.

Troubleshooting Guides

Issue 1: Formation of Multiple Trifluoromethylated Products (Over-Trifluoromethylation)

Symptoms:

  • LC-MS or GC-MS analysis shows peaks corresponding to the desired mono-trifluoromethylated product, as well as di- and sometimes tri-trifluoromethylated species.

  • NMR spectra are complex, with multiple sets of signals for the pyrazine core protons and multiple fluorine signals.

Causality: The pyrazine ring can have multiple reactive sites. If the mono-trifluoromethylated product is not significantly deactivated electronically compared to the starting material, it can undergo a second trifluoromethylation. This is more common when using highly reactive trifluoromethylating agents or when the reaction is allowed to proceed for an extended period.

Mitigation Strategies:

StrategyDetailed Protocol/Explanation
Control Stoichiometry Carefully control the stoichiometry of the trifluoromethylating agent. Start with a substoichiometric amount (e.g., 0.8-0.9 equivalents) and gradually increase it while monitoring the reaction progress by LC-MS or GC-MS.
Reduce Reaction Time Monitor the reaction closely and quench it as soon as a significant amount of the desired mono-trifluoromethylated product has formed, before substantial over-reaction occurs.
Lower Reaction Temperature Reducing the temperature can decrease the overall reaction rate, potentially allowing for better selectivity towards mono-functionalization.
Choose a Less Reactive Reagent If using a highly reactive trifluoromethylating agent, consider switching to a milder alternative that may exhibit greater selectivity.
Issue 2: Dehalogenation or Other Substituent Loss Instead of Trifluoromethylation

Symptoms:

  • You start with a halo-pyrazine (e.g., chloro- or bromo-pyrazine) and observe the formation of the corresponding non-halogenated pyrazine or a product where the halogen has been replaced by another group from the reaction mixture.

  • In some cases, other functional groups on the pyrazine ring may be cleaved.

Causality: This is often observed in radical reactions where a hydrogen atom donor is present, leading to hydrodehalogenation. In metal-catalyzed reactions, the catalyst can sometimes promote reductive dehalogenation as a side reaction. The trifluoromethoxy group on a pyrazine ring has also been shown to be susceptible to nucleophilic displacement.[11]

Mitigation Strategies:

StrategyDetailed Protocol/Explanation
Solvent Choice Avoid solvents that can act as hydrogen atom donors in radical reactions (e.g., isopropanol). Opt for solvents like acetonitrile or dichloromethane.
Additive Screening In some catalytic systems, the addition of specific ligands or additives can suppress unwanted side reactions.
Protecting Groups If a sensitive functional group is being cleaved, consider protecting it before the trifluoromethylation step.
Issue 3: Formation of Chlorinated or Other Halogenated Byproducts

Symptoms:

  • Mass spectrometry analysis reveals the presence of chlorinated or other halogenated pyrazine derivatives that were not present in the starting material.

Causality: This side reaction can occur when using certain trifluoromethylating reagents in the presence of a halide source. For example, some photoredox methods using CF₃SO₂Cl can lead to competitive chlorination.[12]

Mitigation Strategies:

StrategyDetailed Protocol/Explanation
Change Trifluoromethylating Agent Switch to a trifluoromethylating agent that does not contain a transferable halogen atom, such as Togni's reagent or Langlois' reagent.
Optimize Reaction Conditions In some cases, adjusting the photocatalyst, light source, or additives can favor trifluoromethylation over halogenation.

Experimental Protocols & Visualizations

Generalized Protocol for Photoredox-Mediated Trifluoromethylation of a Pyrazine Derivative

This protocol is a general guideline and should be optimized for each specific substrate.

  • Preparation: In a dry reaction vessel, combine the pyrazine starting material (1.0 equiv.), the trifluoromethylating agent (e.g., CF₃SO₂Na, 1.5 equiv.), and the photocatalyst (e.g., Ru(bpy)₃Cl₂, 1-5 mol%).

  • Solvent Addition: Add the appropriate anhydrous solvent (e.g., acetonitrile or DMF) via syringe.

  • Degassing: Degas the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Initiation: Place the reaction vessel in front of a light source (e.g., blue LEDs or a compact fluorescent lamp) and begin stirring.

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS at regular intervals.

  • Workup: Once the reaction is complete, quench the reaction (if necessary) and perform a standard aqueous workup. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Trifluoromethylation_Pathways cluster_start Starting Material cluster_methods Trifluoromethylation Methods cluster_products Potential Outcomes Pyrazine Pyrazine Substrate Radical Radical (e.g., Langlois' Reagent + Oxidant/Light) Pyrazine->Radical Electrophilic Electrophilic (e.g., Togni's Reagent) Pyrazine->Electrophilic Nucleophilic Nucleophilic (e.g., TMSCF3) Pyrazine->Nucleophilic Desired_Product Desired Mono-CF3-Pyrazine Radical->Desired_Product Side_Products Side Products Radical->Side_Products Regioisomers, Dehalogenation Electrophilic->Desired_Product Electrophilic->Side_Products Over-reaction Nucleophilic->Desired_Product Nucleophilic->Side_Products Substrate Decomposition

Caption: Overview of common trifluoromethylation pathways for pyrazines and potential outcomes.

Troubleshooting_Low_Yield Start Low Yield Observed Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Decomposition Decomposition? Start->Decomposition Side_Reactions Side Reactions? Start->Side_Reactions Increase_Time_Temp Increase Time/Temp Incomplete_Reaction->Increase_Time_Temp Yes Check_Reagents Check Reagent Purity Incomplete_Reaction->Check_Reagents No Milder_Conditions Use Milder Conditions Decomposition->Milder_Conditions Yes Optimize_Stoichiometry Optimize Stoichiometry Side_Reactions->Optimize_Stoichiometry Yes Change_Solvent Change Solvent/Catalyst Side_Reactions->Change_Solvent No

Caption: Decision tree for troubleshooting low yields in pyrazine trifluoromethylation.

References

"purification challenges of 3-(Trifluoromethyl)pyrazine-2-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 3-(Trifluoromethyl)pyrazine-2-carboxylic acid (TFPCA). This document is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate. TFPCA is a key building block in the synthesis of advanced agrochemicals and pharmaceuticals, most notably the fungicide Pyraziflumid.[1][2] Its unique physicochemical properties, characterized by high polarity, acidity, and water solubility, present distinct challenges during purification.[3]

This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format. Our goal is to explain the causality behind experimental choices, empowering you to resolve common purification issues efficiently and logically.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, properties, and stability of TFPCA.

Q1: What are the key physical and chemical properties of TFPCA I should be aware of?

A1: Understanding the fundamental properties of TFPCA is the first step to designing a robust purification strategy. The molecule's structure, featuring a pyrazine ring, a carboxylic acid, and a highly electronegative trifluoromethyl group, dictates its behavior.

  • High Polarity & Water Solubility: The combination of the carboxylic acid and the nitrogen atoms in the pyrazine ring makes the molecule very polar and highly soluble in water and other polar protic solvents (e.g., ethanol, methanol).[3] This can complicate liquid-liquid extractions with common organic solvents.

  • Acidity: The carboxylic acid group is the primary acidic site (pKa is estimated to be in the 2-3 range, similar to pyrazine-2-carboxylic acid). This allows for manipulation through acid-base chemistry, such as forming a carboxylate salt to move it into an aqueous phase.

  • Hygroscopicity: Like many polar carboxylic acids, TFPCA can be hygroscopic. Store it in a desiccator away from atmospheric moisture to ensure accurate weighing and prevent potential stability issues.

  • Thermal Stability: While generally stable, prolonged exposure to high temperatures (>150 °C) during distillation or solvent evaporation should be avoided to prevent potential decarboxylation, a known degradation pathway for some heterocyclic carboxylic acids.

Q2: My crude TFPCA is a dark, oily solid. What are the likely impurities?

A2: The impurities in your crude product are almost always related to the synthetic route used. The most common synthesis proceeds via the corresponding ethyl ester, which is then hydrolyzed.[1][3] Therefore, the impurity profile is predictable.

Impurity TypeSpecific ExampleRationale / Origin
Unhydrolyzed Intermediate Ethyl 3-(trifluoromethyl)pyrazine-2-carboxylateIncomplete saponification (hydrolysis) of the ester. This is often the most common and challenging impurity.
Unreacted Starting Materials Ethyl 2-hydroxyimino-4,4,4-trifluoro-3-oxobutanoateCarried through from the initial pyrazine ring formation.
Reaction Reagents/Solvents Pyridine, Picoline, Triethyl phosphiteHigh-boiling point solvents and reagents used in the ring formation/aromatization step.[3]
Side Products Dihydropyrazine speciesIncomplete aromatization/oxidation during the final step of pyrazine synthesis.[4]
Inorganic Salts Sodium chloride, Sodium sulfateGenerated during reaction workup (e.g., neutralization, quenching, drying).

Q3: How stable is TFPCA during purification? Can I use standard silica gel for chromatography?

A3: TFPCA is reasonably stable under typical purification conditions, but its acidic nature requires careful consideration, especially for chromatography.

  • pH Stability: The compound is stable in both acidic and moderately basic conditions. However, strong, prolonged basic conditions at elevated temperatures during ester hydrolysis should be monitored to avoid potential side reactions.

  • Chromatography Stability: Standard silica gel is acidic and can lead to significant band tailing or "streaking" for polar, nitrogen-containing compounds like TFPCA.[5] This is due to strong ionic interactions between the acidic silanol groups on the silica surface and the basic nitrogen atoms of the pyrazine ring. While it may not cause decomposition, it results in poor separation and low recovery. For improved results, consider using deactivated silica or a reverse-phase approach (see Section 3).

Section 2: Troubleshooting Guide for Common Purification Challenges

This section provides a question-and-answer guide to specific experimental problems, focusing on cause and solution.

Q4: I performed an acid-base extraction, but my yield is very low. Where did my product go?

A4: This is a classic issue stemming from the high water solubility of TFPCA. During a standard workup where you basify the aqueous layer and extract with a solvent like ethyl acetate, the highly polar carboxylate salt of TFPCA has a much higher affinity for the aqueous phase than for the organic solvent. Upon re-acidification, the protonated TFPCA still retains significant water solubility, leading to poor partitioning.

Troubleshooting Steps:

  • Saturate the Aqueous Phase: Before extracting the acidified product, saturate the aqueous layer with sodium chloride (brine). This "salting out" effect decreases the solubility of the organic compound in the aqueous phase and promotes its partition into the organic solvent.

  • Use a More Polar Solvent: Dichloromethane (DCM) or a 9:1 mixture of DCM/Isopropanol can be more effective than ethyl acetate for extracting polar carboxylic acids.

  • Perform Continuous Extraction: If the volume is large and the product is valuable, a continuous liquid-liquid extractor can be highly effective for compounds with unfavorable partition coefficients.

  • Evaporate and Triturate: As an alternative to extraction, after acidification, evaporate the water under reduced pressure. You will be left with your product mixed with inorganic salts. You can then add a solvent in which your product is soluble but the salt is not (e.g., hot acetone or ethanol), filter the salt, and recover your product from the filtrate.[6]

Q5: My ¹H NMR spectrum shows persistent triplet and quartet signals around 1.4 and 4.5 ppm. How do I remove this impurity?

A5: These signals are the classic signature of an ethyl group, indicating the presence of the unhydrolyzed intermediate, ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate. This is the most common process-related impurity.

Troubleshooting Workflow: Removing Ethyl Ester Impurity

G start Impurity Detected: Ethyl 3-(trifluoromethyl)pyrazine- 2-carboxylate check_level Is impurity level >5%? start->check_level rehydrolyze Option 1: Re-hydrolysis (Recommended for high impurity levels) check_level->rehydrolyze Yes chromatography Option 2: Chromatography (For minor impurities or failed hydrolysis) check_level->chromatography No rehydrolyze_protocol Dissolve crude material in EtOH. Add 1.2 eq NaOH (aq). Stir at 40°C for 2-4h. Monitor by TLC/LC-MS. rehydrolyze->rehydrolyze_protocol chrom_protocol Use Reverse-Phase C18 HPLC. Mobile Phase: Water/Acetonitrile gradient with 0.1% Formic Acid. chromatography->chrom_protocol end_success Pure TFPCA (>98%) rehydrolyze_protocol->end_success Workup & Isolate chrom_protocol->end_success Combine fractions & Evaporate

Caption: Decision workflow for handling ethyl ester impurity.

Solution Details:

  • Re-hydrolysis (Recommended): The most robust solution is to complete the reaction. Dissolve the crude material in ethanol or THF, add 1.1-1.2 equivalents of aqueous NaOH or LiOH, and gently warm the mixture (e.g., 40-50°C) for several hours. Monitor the disappearance of the ester spot by TLC or LC-MS. Once complete, proceed with a standard acidic workup.

  • Chromatographic Purification: If the impurity level is low (<5%), purification by reverse-phase HPLC is effective. The ester is significantly less polar than the carboxylic acid and will have a longer retention time. See Protocol 2 for starting conditions.

Q6: I am attempting recrystallization, but my product is "oiling out" instead of forming crystals. What should I do?

A6: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid phase rather than a solid crystalline lattice. This is common for polar compounds or when the cooling rate is too fast. The oil often traps impurities, defeating the purpose of recrystallization.

Strategies to Induce Crystallization:

  • Reduce the Cooling Rate: This is the most critical factor. After dissolving the compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on the benchtop, undisturbed. Do not place it directly in an ice bath. Once at room temperature, you can then move it to a refrigerator (4°C) and finally a freezer (-20°C) to maximize yield.

  • Add a "Poorer" Solvent (Antisolvent): Use a two-solvent system. Dissolve the crude TFPCA in a small amount of a "good" solvent where it is very soluble (e.g., ethanol, acetone). Then, slowly add a "poor" solvent (antisolvent) in which it is insoluble (e.g., hexane, toluene) dropwise at room temperature until the solution becomes faintly cloudy (turbid). Gently warm the mixture until it becomes clear again, and then allow it to cool slowly as described above.

  • Scratch and Seed: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites for crystal growth. If you have a small amount of pure TFPCA from a previous batch, add a single tiny crystal ("seed crystal") to the cooled, supersaturated solution to initiate crystallization.

Section 3: Detailed Experimental Protocols

These protocols provide validated starting points for the purification of TFPCA. Optimization may be required based on your specific impurity profile and scale.

Protocol 1: Optimized Recrystallization via Solvent Screening

This protocol outlines a systematic approach to finding the ideal recrystallization solvent system, a critical step for achieving high purity.

Methodology:

  • Solvent Selection: Place ~20-30 mg of crude TFPCA into several small test tubes.

  • Solubility Test (Room Temp): To each tube, add a different solvent dropwise (0.1 mL at a time), vortexing after each addition. Good candidate solvents will NOT dissolve the compound at room temperature but WILL dissolve it upon heating.

    • Screening Solvents: Water, Ethanol, Isopropanol, Ethyl Acetate, Acetone, Toluene, Acetonitrile, and binary mixtures (e.g., Ethanol/Water, Acetone/Hexane).

  • Solubility Test (Heating): Take the tubes where the compound was insoluble at room temperature and heat them in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling & Observation: Remove the tubes from the heat and allow them to cool slowly to room temperature. Observe which solvent system yields a good recovery of crystalline solid.

  • Scaling Up: Once an ideal solvent or solvent pair is identified (e.g., a system where the compound is soluble when hot and insoluble when cold), scale up the recrystallization with the bulk of your material.

Protocol 2: Purification by Preparative Reverse-Phase HPLC

For high-purity material (>99.5%), especially for removing less polar impurities like the ethyl ester, reverse-phase chromatography is the method of choice.

Workflow: Reverse-Phase HPLC Purification

G start Crude TFPCA Sample prepare Dissolve in minimal Mobile Phase A / Methanol start->prepare inject Inject onto Pre-equilibrated C18 Column prepare->inject elute Run Gradient Elution inject->elute detect Monitor Elution (UV at 254 nm) elute->detect collect Collect Fractions Containing Pure TFPCA detect->collect analyze Analyze Fractions by TLC or Analytical HPLC collect->analyze pool Pool Pure Fractions analyze->pool Fractions Pure evaporate Remove Solvent via Lyophilization or Rotary Evaporation pool->evaporate end Isolated Pure TFPCA evaporate->end

Caption: Step-by-step workflow for HPLC purification.

Methodology:

  • System Parameters:

    • Stationary Phase: C18-bonded silica (preparative scale column).

    • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Formic Acid or TFA in Acetonitrile.

    • Detector: UV at 254 nm.

  • Sample Preparation: Dissolve the crude TFPCA in a minimum volume of Mobile Phase A or methanol. Filter through a 0.45 µm syringe filter to remove particulates.

  • Equilibration: Equilibrate the column with 5% Mobile Phase B in A for at least 3-5 column volumes.

  • Elution Method (Example Gradient):

    • Time 0-5 min: Isocratic at 5% B.

    • Time 5-35 min: Linear gradient from 5% to 95% B.

    • Time 35-40 min: Isocratic at 95% B (to wash the column).

    • Time 40-45 min: Return to 5% B and re-equilibrate.

    • Note: The TFPCA (acid) will elute much earlier than the less polar ethyl ester impurity.

  • Fraction Collection & Analysis: Collect fractions corresponding to the main product peak. Analyze the purity of each fraction by analytical HPLC or TLC.

  • Product Isolation: Combine the pure fractions. Remove the acetonitrile on a rotary evaporator. The remaining aqueous solution can be lyophilized (freeze-dried) to yield the final product as a fluffy solid, which is often the best method for highly water-soluble compounds.

References

"troubleshooting low yield in pyraziflumid synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyraziflumid Synthesis

A Senior Application Scientist's Guide to Troubleshooting Low Yield

Welcome to the technical support center for pyraziflumid synthesis. This guide is designed for researchers, chemists, and process development professionals who are encountering challenges with yield in the synthesis of this novel SDHI fungicide. As scientists, we understand that low yield is not just a number but a puzzle to be solved. This document provides in-depth, experience-driven insights in a question-and-answer format to help you diagnose and resolve common issues at critical stages of the synthesis.

Troubleshooting Guides

The synthesis of Pyraziflumid, N-(3′,4′-difluorobiphenyl-2-yl)-3-(trifluoromethyl)pyrazine-2-carboxamide, is a multi-step process. Yield issues can typically be traced to one of three key stages: the formation of the pyrazine acid core, the synthesis of the difluorobiphenyl amine side-chain, or the final amide coupling.

Stage 1: Synthesis of the Pyrazine Intermediate

The core of pyraziflumid is the 3-(trifluoromethyl)pyrazine-2-carboxylic acid or its corresponding ester. One common route involves the trifluoromethylation of a precursor like methyl 3-chloropyrazine-2-carboxylate.[1][2]

Question: My trifluoromethylation reaction of methyl 3-chloropyrazine-2-carboxylate is sluggish and gives a low yield of the desired methyl 3-(trifluoromethyl)pyrazine-2-carboxylate. What's going wrong?

Answer: This is a common bottleneck. The efficiency of this copper-mediated trifluoromethylation is highly sensitive to several factors. Let's break down the potential causes:

  • Causality - The Chemistry: The reaction, often using reagents like methyl 2-(fluorosulfonyl)difluoroacetate, involves a copper(I) iodide catalyst.[2] The catalyst's activity is paramount and can be compromised by impurities, particularly water and oxygen. The reagent itself can also degrade. Incomplete reaction leads to residual starting material, while side reactions can generate a mixture of hard-to-separate impurities.

  • Troubleshooting & Diagnosis:

    • Reagent & Catalyst Quality: Is your trifluoromethylating agent fresh? These reagents can be moisture-sensitive. Was the copper(I) iodide pure and handled under inert conditions? Impurities can poison the catalyst.

    • Solvent Purity: Are your solvents (e.g., DMF, Toluene) anhydrous? Water can react with the reagents and deactivate the catalyst.[2]

    • Inert Atmosphere: Was the reaction performed under a strict inert atmosphere (Argon or Nitrogen)? Oxygen can oxidize the Cu(I) catalyst to the less active Cu(II) state.

    • Temperature Control: The reaction often requires high temperatures (e.g., 115°C).[2] Is your temperature controller accurate? Insufficient heat will result in a slow or stalled reaction.

dot

G cluster_prep Pre-Reaction Setup cluster_reaction Reaction Execution cluster_monitoring In-Process Monitoring cluster_outcome Outcome Analysis p1 Dry Glassware (Oven/Flame) p2 Use Anhydrous Solvents p1->p2 p3 Verify Reagent Purity p2->p3 r1 Assemble under Inert Gas (Ar/N2) p3->r1 r2 Add Cu(I)I Catalyst r1->r2 r3 Add Solvents & Starting Material r2->r3 r4 Heat to Target Temp (e.g., 115°C) r3->r4 r5 Slowly Add Trifluoromethylating Reagent r4->r5 m1 TLC/GC-MS Analysis r5->m1 m2 Check for Starting Material m1->m2 o1 High Yield? m2->o1 success Proceed to Workup o1->success Yes failure Re-evaluate Parameters o1->failure No

Caption: Workflow for optimizing the trifluoromethylation step.

Stage 2: Synthesis of the Biphenyl Amine Intermediate

The 3′,4′-difluorobiphenyl-2-amine fragment is typically constructed using a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling.[3][4]

Question: My Suzuki coupling to form the difluorobiphenyl amine intermediate is giving low yields and significant homo-coupling byproducts. How can I improve this?

Answer: Suzuki couplings are powerful but sensitive. Low yield and homo-coupling (where the boronic acid couples with itself) point to issues in the catalytic cycle.

  • Causality - The Chemistry: The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. An imbalance in the rates of these steps can lead to side reactions. For instance, if transmetalation is slow, the organopalladium intermediate may react with another molecule of itself (homo-coupling) or be degraded. The choice of ligand, base, and solvent is critical to maintaining the cycle's efficiency.

  • Troubleshooting & Diagnosis:

    • Catalyst & Ligand Choice: Are you using an appropriate Pd catalyst and ligand? For electron-deficient aryl halides, electron-rich phosphine ligands (e.g., SPhos, XPhos) often improve the rate of oxidative addition and prevent side reactions.

    • Base Selection & Stoichiometry: The base (e.g., Cs₂CO₃, K₃PO₄) is not just a proton scavenger; it activates the boronic acid for transmetalation. Is your base strong enough but not so strong that it degrades your starting materials? Is it sufficiently soluble in the reaction medium? Ensure it is finely powdered and anhydrous.

    • Oxygen Removal: The Pd(0) catalyst is extremely sensitive to oxygen. Did you thoroughly degas your solvent and reaction mixture (e.g., by sparging with argon or using freeze-pump-thaw cycles)? Failure to do so is a primary cause of catalyst deactivation and low yield.

    • Boronic Acid Quality: Boronic acids can undergo protodeboronation (loss of the boron group) or form unreactive trimeric anhydrides (boroxines) upon storage. Use high-purity boronic acid or test a small sample for activity before committing to a large-scale reaction.

dot

G start Low Yield in Suzuki Coupling check1 Check Catalyst System Is Pd(0) active? Is ligand appropriate? start->check1 check2 Check Base & Solvent Is base strong/soluble enough? Are solvents degassed? start->check2 check3 Check Starting Materials Boronic acid quality? Aryl halide purity? start->check3 sol1 Solution: - Screen different phosphine ligands. - Ensure catalyst is handled in a glovebox. check1->sol1 sol2 Solution: - Use anhydrous, powdered base (e.g., K3PO4). - Degas solvent via Ar sparging for 30 min. check2->sol2 sol3 Solution: - Use fresh, high-purity boronic acid. - Check for boroxine formation via NMR. check3->sol3

Caption: Decision tree for troubleshooting Suzuki coupling reactions.

Stage 3: The Final Amide Coupling

This is the final step where the pyrazine acid (or its activated form) is coupled with the biphenyl amine to form pyraziflumid.[1]

Question: My final amide bond formation between the pyrazine carboxylic acid and the biphenyl amine has stalled, with significant starting material remaining even after extended reaction times. What are the likely causes?

Answer: This is a classic problem in amide synthesis, especially when coupling an electron-deficient acid with a sterically hindered or poorly nucleophilic amine. The issue lies in activating the carboxylic acid and facilitating the nucleophilic attack.

  • Causality - The Chemistry: Direct thermal condensation is rarely effective. The carboxylic acid's hydroxyl group must be converted into a better leaving group. This is done either by converting it to an acid chloride (e.g., with SOCl₂ or oxalyl chloride) or by using a coupling reagent (e.g., HATU, EDC, or a Mukaiyama reagent).[5] If the activation is inefficient or the activated intermediate is unstable, the reaction will not proceed to completion. The amine's nucleophilicity is also a key factor; the biphenyl amine used here is a relatively weak nucleophile.

  • Troubleshooting & Diagnosis:

    • Activation Method: If using the acid chloride route, ensure the complete conversion of the acid to the acid chloride before adding the amine. Residual acid will not react. If using a coupling reagent, ensure you are using the correct stoichiometry, including any necessary additives like HOBt or DMAP, which can facilitate the reaction.

    • Base: A non-nucleophilic base (e.g., triethylamine, DIPEA) is crucial to scavenge the HCl produced (in the acid chloride route) or protons from the coupling process.[2] Without it, the amine starting material will be protonated and rendered non-nucleophilic.

    • Reaction Temperature: Some couplings require gentle heating to overcome the activation energy, but excessive heat can degrade coupling reagents or the product. Monitor the reaction by TLC or LC-MS to find the optimal temperature.

    • Purity of Amine: Ensure the 3′,4′-difluorobiphenyl-2-amine is pure. Residual impurities from the previous step (e.g., palladium catalyst, salts) can interfere with the coupling reaction.

Coupling Method Common Reagents Pros Cons Key Optimization Tip
Acid Chloride SOCl₂, (COCl)₂Inexpensive, highly reactive intermediate.Harsh conditions, potential side reactions with sensitive functional groups.Add amine solution slowly at 0°C to control exotherm.
Carbodiimide EDC, DCCMild conditions, widely used.Can cause racemization in chiral substrates, byproduct removal can be difficult (DCU).Use of additives like HOBt or DMAP is often essential.
Phosphonium/Uronium HATU, HBTUVery high efficiency, fast reaction times, low racemization.Expensive, can be moisture sensitive.Use a non-nucleophilic base like DIPEA instead of triethylamine.
Mukaiyama Reagent 2-Chloro-1-methylpyridinium iodideEffective for sterically hindered substrates.[5]Reagent must be prepared or purchased, can be sensitive.Ensure strict anhydrous conditions.

Experimental Protocols

Protocol 1: Small-Scale Test Reaction for Optimizing Amide Coupling

This protocol is designed to test the efficacy of a coupling reagent on a small scale before committing to a larger batch.

  • Preparation: In a dry vial under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM or DMF (approx. 0.1 M).

  • Activation: Add the coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.5 eq). Stir for 15-20 minutes at room temperature to allow for the formation of the activated ester.

  • Coupling: In a separate vial, dissolve 3′,4′-difluorobiphenyl-2-amine (1.05 eq) in a small amount of the same anhydrous solvent. Add this solution dropwise to the activated acid mixture.

  • Monitoring: Stir the reaction at room temperature. Monitor the reaction progress every hour by taking a small aliquot and analyzing it via TLC or LC-MS. Look for the disappearance of the starting materials and the appearance of the product spot/peak.

  • Analysis: If the reaction stalls, consider gentle heating (40°C). If it does not proceed, the chosen coupling reagent may be unsuitable, and an alternative from the table above should be tested.

Frequently Asked Questions (FAQs)

Q1: What are the most critical quality attributes for my starting materials? Purity and dryness are paramount. For the pyrazine intermediate, ensure it is free of the chlorinated precursor. For the biphenyl amine, it must be free of residual palladium, which can interfere with subsequent steps. For all reagents and solvents, low water content is critical.

Q2: How can I effectively remove residual palladium catalyst after the Suzuki coupling? Residual palladium can be problematic for purity and downstream reactions. After aqueous workup, treatment of the organic solution with an activated carbon slurry (e.g., Darco KB-G) followed by filtration through Celite is a common and effective method. Alternatively, commercially available palladium scavenger resins can be used.

Q3: My final pyraziflumid product is an oil/waxy solid and difficult to purify. What are some recommended purification strategies? Pyraziflumid is a crystalline solid with a melting point around 119°C.[6] If you are obtaining an impure oil, column chromatography on silica gel is the standard method for purification. A gradient elution system, for example, starting with hexane and gradually increasing the proportion of ethyl acetate, should provide good separation. Following chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) can be used to obtain high-purity crystalline material.

References

"by-product formation in the synthesis of trifluoromethylated pyrazines"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of trifluoromethylated pyrazines. This guide is designed for researchers, scientists, and professionals in drug development who are working with these important heterocyclic compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of their synthesis and minimize the formation of unwanted by-products.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of trifluoromethylated pyrazines, providing insights into their causes and offering practical solutions.

Issue 1: Low Yield of the Desired Trifluoromethylated Pyrazine

Symptom: The final yield of the target trifluoromethylated pyrazine is significantly lower than expected.

Potential Causes & Solutions:

  • Incomplete Reaction: The initial condensation or cyclization reaction may not have reached completion.[1]

    • Solution: Consider extending the reaction time or moderately increasing the reaction temperature.[1] Ensure efficient mixing to improve contact between reactants.

  • Suboptimal Reaction Conditions: The choice of solvent, acid or base catalyst, and temperature can dramatically influence the reaction outcome.

    • Solution: A systematic optimization of these parameters is recommended. For instance, in reactions involving transient intermediates like trifluoromethylhydrazine, the choice of a strong acid and a non-coordinating solvent like DCM can be crucial to suppress the formation of undesired des-CF3 side products.[2]

  • Degradation of Starting Materials or Product: Trifluoromethylated compounds or their precursors can be sensitive to harsh conditions.

    • Solution: Employ milder reaction conditions where possible. If the starting materials or products are sensitive to strong acids or bases, consider alternative catalysts or purification methods that avoid extreme pH.[1] For example, N-trifluoromethyl amines are prone to hydrolysis, whereas N-trifluoromethyl azoles exhibit excellent aqueous stability.[2]

  • Formation of Unidentified By-products: The presence of multiple unexpected spots on a TLC plate or peaks in an LC-MS analysis indicates significant side reactions are consuming your starting materials.[1]

    • Solution: Isolate and characterize the major by-products to understand the competing reaction pathways. This information is invaluable for rationally redesigning the reaction conditions to favor the desired product.

Issue 2: Formation of De-trifluoromethylated By-products

Symptom: A significant amount of a by-product is observed where the -CF3 group has been replaced by a hydrogen atom or another functional group.

Potential Causes & Solutions:

  • Instability of Trifluoromethyl Intermediates: Certain trifluoromethylated reagents or intermediates, such as trifluoromethylhydrazine, can be unstable and lose the CF3 group.[2]

    • Solution: Optimize cyclization conditions to trap the unstable intermediate as quickly as possible. The use of a strong acid in a solvent like dichloromethane (DCM) has been shown to suppress the formation of des-CF3 side products.[2]

  • Nucleophilic Attack on the Trifluoromethyl Group: In some cases, nucleophiles present in the reaction mixture can attack the trifluoromethyl group, leading to its transformation.

    • Solution: This has been observed in reactions of 1-(trifluoromethyl)-3,4-dihydropyrrolo[1,2-a]pyrazines with O- and N-nucleophiles, where the trifluoromethyl group is converted to amide and amidine groups.[3] If this is suspected, consider using less nucleophilic reagents or protecting sensitive functional groups.

Issue 3: Over-oxidation or Ring Opening of the Pyrazine Core

Symptom: Formation of by-products resulting from the oxidation of the pyrazine ring, such as N-oxides, or even ring-opened products like carboxylic acids.

Potential Causes & Solutions:

  • Harsh Oxidizing Agents: The use of strong oxidizing agents, especially in excess, can lead to over-oxidation of the pyrazine ring.[4]

    • Solution: If an oxidation step is necessary to form the aromatic pyrazine from a dihydropyrazine intermediate, choose a milder oxidizing agent or carefully control the stoichiometry of a stronger one.[5] In some cases, air oxidation is sufficient.[5]

Issue 4: Polymerization

Symptom: The reaction mixture becomes viscous or forms an insoluble solid, indicating polymerization.

Potential Causes & Solutions:

  • Presence of Reactive Intermediates: The intermediates in pyrazine synthesis, particularly in the reaction of 1,2-diamines with 1,2-dicarbonyl compounds, can be prone to polymerization.[4]

    • Solution: Adjusting reaction conditions such as concentration, temperature, and the rate of addition of reagents can help to minimize polymerization by favoring the intramolecular cyclization over intermolecular reactions.

Issue 5: Formation of Multi-halogenated By-products

Symptom: In syntheses involving halogenation steps, the formation of products with multiple halogen atoms on the pyrazine ring is observed.

Potential Causes & Solutions:

  • Lack of Selectivity in Halogenation: High temperatures and certain catalysts can lead to the introduction of multiple chlorine atoms onto the pyridine ring during vapor-phase chlorination/fluorination reactions.[6][7]

    • Solution: The molar ratio of the halogenating agent and the reaction temperature can be controlled to influence the degree of halogenation.[6][7] While the formation of some multi-chlorinated by-products may be unavoidable, they can sometimes be converted back to a useful intermediate through catalytic hydrogenolysis.[7]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of trifluoromethylated pyrazines.

Q1: What are the most common methods for introducing a trifluoromethyl group onto a pyrazine ring?

There are several strategies for synthesizing trifluoromethylated pyrazines. One common approach is to use a building block that already contains the trifluoromethyl group. For example, the cyclocondensation of 3-aminoindazoles with ethyl 4,4,4-trifluoroacetoacetate is a method to construct trifluoromethylated pyrimido[1,2-b]indazole derivatives.[8] Another strategy involves the chlorine/fluorine exchange of a trichloromethyl group on a pre-formed pyrazine or related heterocyclic ring.[6]

Q2: How can I identify the by-products in my reaction mixture?

A combination of analytical techniques is typically used for by-product identification. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for determining the molecular weights of the components in the mixture.[2] For structural elucidation, isolation of the by-products by chromatography (e.g., column chromatography or preparative HPLC) followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) and High-Resolution Mass Spectrometry (HRMS) is the standard approach.[8][9]

Q3: Can the choice of solvent affect by-product formation?

Absolutely. The solvent can influence reaction rates, selectivity, and the stability of intermediates. For example, in the Suzuki coupling of 2-chloro-5-trifluoromethoxypyrazine with potassium ethenyl trifluoroborate, the use of protic solvents like methanol or ethanol led to the formation of a by-product where both the chlorine atom and the trifluoromethoxy group were removed, while using isopropanol favored the formation of the desired monoethenyl pyrazine.[9] In contrast, the reaction in DMF led to unidentified products.[9]

Q4: Are there any "green" or more sustainable methods for pyrazine synthesis?

Yes, research is ongoing to develop more environmentally friendly synthetic routes. Chemo-enzymatic synthesis is a promising approach. For instance, transaminases have been used for the synthesis of substituted pyrazines. This method relies on the oxidative dimerization of an α-amino ketone generated in situ from the corresponding α-diketone via a biocatalytic amination step.[10]

Q5: What is a general experimental workflow for synthesizing and purifying pyrazine derivatives?

A typical workflow involves the following steps:

  • Reaction Setup: Dissolving the starting materials (e.g., a 1,2-diamine and a 1,2-dicarbonyl compound) in a suitable solvent, followed by the addition of any necessary catalysts.[5]

  • Reaction Monitoring: Tracking the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or LC-MS.[1]

  • Workup: Quenching the reaction and extracting the product into an organic solvent. This is often followed by washing with aqueous solutions to remove inorganic salts and other water-soluble impurities.[2]

  • Purification: The crude product is then purified, most commonly by column chromatography on silica gel.[1][5]

  • Product Characterization: The structure and purity of the final product are confirmed using analytical techniques such as NMR, MS, and melting point analysis.[1]

III. Visualizing Reaction Pathways

Diagram 1: General Synthesis of Pyrazines and Potential Side Reactions

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions 1,2-Diamine 1,2-Diamine Dihydropyrazine Dihydropyrazine 1,2-Diamine->Dihydropyrazine Condensation 1,2-Dicarbonyl 1,2-Dicarbonyl 1,2-Dicarbonyl->Dihydropyrazine Pyrazine Product Pyrazine Product Dihydropyrazine->Pyrazine Product Oxidation Polymerization Polymerization Dihydropyrazine->Polymerization Intermolecular Condensation Over-oxidation Over-oxidation Pyrazine Product->Over-oxidation Excess Oxidant

Caption: A simplified workflow illustrating the main pyrazine synthesis pathway and common side reactions.

Diagram 2: Troubleshooting Low Yield in Trifluoromethylated Pyrazine Synthesis

G cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Low_Yield Low Yield of Trifluoromethylated Pyrazine Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Suboptimal_Conditions Suboptimal Conditions Low_Yield->Suboptimal_Conditions Degradation Product/Reagent Degradation Low_Yield->Degradation Side_Reactions Side Reactions Low_Yield->Side_Reactions Optimize_Time_Temp Increase Reaction Time/Temperature Incomplete_Reaction->Optimize_Time_Temp Solution Screen_Conditions Screen Solvents, Catalysts, Temp. Suboptimal_Conditions->Screen_Conditions Solution Milder_Conditions Use Milder Reagents/Conditions Degradation->Milder_Conditions Solution Isolate_Byproducts Isolate & Characterize By-products Side_Reactions->Isolate_Byproducts Solution

Caption: A troubleshooting flowchart for addressing low yields in trifluoromethylated pyrazine synthesis.

IV. Quantitative Data Summary

IssueCommon CauseParameter to OptimizePotential ImprovementReference
Low YieldIncomplete ReactionReaction Time / TemperatureIncreased conversion[1]
Des-CF3 By-productIntermediate InstabilityAcid Catalyst / SolventSuppression of side product[2]
Multi-halogenationLack of SelectivityReagent Ratio / TemperatureImproved product selectivity[6][7]
Solvent-Induced By-productUnfavorable SolventSolvent ChoiceAltered product distribution[9]

V. Experimental Protocol Example: Synthesis of a Trifluoromethylated Pyrazine Derivative

This is a generalized protocol and should be adapted based on the specific substrates and safety considerations.

Objective: To synthesize a 2-substituted-5-trifluoromethylpyrazine via a condensation-oxidation sequence.

Materials:

  • 1,2-diaminopropane

  • 1-(trifluoromethyl)-1,2-propanedione

  • Ethanol

  • Mild oxidizing agent (e.g., copper(II) sulfate)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,2-diaminopropane in ethanol.

  • Slowly add an equimolar amount of the 1-(trifluoromethyl)-1,2-propanedione to the solution at room temperature.

  • Monitor the initial condensation reaction by TLC to observe the formation of the dihydropyrazine intermediate.

  • Once the condensation is complete, add a mild oxidizing agent to the reaction mixture.

  • Gently heat the mixture to reflux and continue to monitor the reaction by TLC until the dihydropyrazine intermediate is fully converted to the aromatic pyrazine product.[5]

  • Cool the reaction mixture to room temperature and filter to remove any solids.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable solvent gradient.[1][5]

  • Combine the pure fractions and remove the solvent to yield the final trifluoromethylated pyrazine.

  • Characterize the product by NMR, MS, and other appropriate analytical methods.

References

Technical Support Center: Optimizing Amide Coupling Reactions with 3-(Trifluoromethyl)pyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, chemists, and drug development professionals. This guide is designed to provide expert advice, troubleshooting strategies, and detailed protocols for improving the efficiency of amide coupling reactions with the challenging substrate, 3-(Trifluoromethyl)pyrazine-2-carboxylic acid. The unique electronic properties of this acid demand carefully optimized conditions to achieve high yields and purity.

The electron-withdrawing nature of both the pyrazine ring and the trifluoromethyl group significantly deactivates the carboxylic acid, making it a poor nucleophile and susceptible to sluggish or incomplete reactions with standard coupling protocols.[1][2] This guide addresses the most common issues encountered in the field and provides robust, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: My standard amide coupling reaction with this compound is resulting in low to no yield. What is the primary cause?

A1: The principal reason for low yield is the severely diminished reactivity of the carboxylic acid. The trifluoromethyl and pyrazine moieties are strongly electron-withdrawing, which reduces the nucleophilicity of the carboxylate anion. This makes the initial activation step—the reaction with the coupling reagent to form a highly reactive intermediate—kinetically slow and inefficient.[3][4] Standard coupling reagents like DCC or EDC/HOBt may not be potent enough to activate this acid effectively, leading to the recovery of starting material.[1][5]

Q2: I am observing the formation of my activated ester by LC-MS, but it is not reacting with my amine. What is happening?

A2: This common issue points to two likely problems:

  • Insufficiently Nucleophilic Amine: If your amine is also electron-deficient (e.g., an aniline with electron-withdrawing groups) or sterically hindered, it may not be reactive enough to couple with the activated ester, even if it has formed.[2][5]

  • Hydrolysis of the Activated Intermediate: The activated species is highly susceptible to hydrolysis. Any trace amounts of water in your reaction solvent (like DMF or DCM) can quench the intermediate, reverting it back to the starting carboxylic acid.[3] It is critical to use anhydrous solvents and reagents.

Q3: What are the best types of coupling reagents for this specific acid?

A3: For electron-deficient carboxylic acids, more potent coupling reagents are required. Onium-salt-based reagents are the preferred choice as they generate highly reactive activated esters.[6][7]

  • Uronium/Aminium Salts: Reagents like HATU , HBTU , and COMU are highly effective.[8] HATU is often a superior choice as it is derived from HOAt, which is known to accelerate the coupling step and suppress racemization.[7][8]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent options. A key advantage is that they do not react with the free amino group of the amine component, which can be a side reaction with some uronium salts if the order of addition is not controlled.[6]

Q4: Which solvent and base combination is recommended?

A4:

  • Solvents: Anhydrous aprotic polar solvents are ideal. DMF is a common choice, but be aware that it must be rigorously dried, as it is hygroscopic. Acetonitrile (ACN) and Dichloromethane (DCM) are also effective options.[1][9]

  • Bases: A non-nucleophilic, hindered amine base is crucial. N,N-Diisopropylethylamine (DIPEA) is the most common choice.[3] Typically, 2-3 equivalents are used to neutralize the acid formed and drive the reaction. For substrates prone to racemization, a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine can be beneficial.[7]

Q5: How can I minimize side reactions and simplify purification?

A5:

  • Control Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the amine and coupling reagent relative to the carboxylic acid. Avoid a large excess of the coupling reagent, as this can lead to side reactions and complicates purification.[8]

  • Order of Addition: Pre-activating the carboxylic acid is often beneficial. Stir the carboxylic acid, coupling reagent, and base together for 15-30 minutes before adding the amine. This ensures the activated species is formed before the amine is introduced.[3]

  • Workup: The byproducts of many modern coupling reagents (e.g., tetramethylurea from HATU, DCU from DCC) have different solubility profiles that can be exploited. DCU is poorly soluble in most organic solvents and can often be removed by filtration. Water-soluble byproducts from EDC can be removed with an aqueous wash.[8] For pyrazine compounds, a standard workup involving washing with a mild acid (e.g., 1M HCl or sat. NH₄Cl), followed by a mild base (e.g., sat. NaHCO₃), and then brine is effective.[9][10]

  • Purification: Column chromatography on silica gel is the most common method for purifying pyrazinecarboxamides.[11][12] A gradient elution, for example with hexane/ethyl acetate, is typically effective.[12]

Troubleshooting Guide: Common Problems & Solutions

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Conversion 1. Ineffective coupling reagent. 2. Insufficiently anhydrous conditions. 3. Reaction temperature is too low.1. Switch to a high-potency onium salt reagent (HATU, COMU, or PyBOP). 2. Use freshly opened anhydrous solvents and dry all glassware. 3. Gently heat the reaction to 40-50°C, especially if using a less reactive amine.[13]
Reaction Stalls 1. The amine is not nucleophilic enough. 2. Steric hindrance around the amine or acid.1. If possible, use a more reactive amine. 2. Consider converting the carboxylic acid to an acyl fluoride in situ. This is a smaller, highly reactive intermediate that is less sterically demanding.[2][14] (See Protocol 2). 3. Increase reaction time and/or temperature.
Messy Reaction / Multiple Byproducts 1. Base-induced side reactions. 2. Reaction with the coupling reagent itself. 3. Degradation of starting materials or product.1. Ensure a non-nucleophilic base (DIPEA) is used. 2. Control the order of addition (pre-activate the acid). 3. Avoid excessively high temperatures or prolonged reaction times. Monitor closely by TLC or LC-MS.
Difficult Purification 1. Water-soluble byproducts from carbodiimides (e.g., EDC). 2. Residual DMF in the crude product.1. The urea byproduct from EDC is water-soluble, simplifying its removal during an aqueous workup.[8] 2. When using DMF, washing the organic layer with a 5% aqueous LiCl solution can help remove residual solvent.[8]

Experimental Protocols & Workflows

Visualizing the Workflow: A Decision Tree for Difficult Couplings

This diagram outlines a logical progression for troubleshooting and optimizing the amide coupling of this compound.

G start Start: Couple Acid + Amine protocol1 Protocol 1: High-Potency Onium Salt (HATU) start->protocol1 check1 Reaction Complete? (LC-MS) protocol1->check1 success Workup & Purify check1->success  Yes failure Low Conversion or Stalled Reaction check1->failure  No protocol2 Protocol 2: Acyl Fluoride Formation (TFFH) failure->protocol2 check2 Reaction Complete? (LC-MS) protocol2->check2 check2->success  Yes heat Optimize: Increase Temp (40-50°C) & Time check2->heat  No heat->check2

Caption: A troubleshooting workflow for challenging amide couplings.

Protocol 1: High-Potency Coupling with HATU

This protocol utilizes a highly effective uronium salt-based reagent suitable for electron-deficient carboxylic acids.[3]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous DMF or ACN (to make a 0.1-0.2 M solution)

Procedure:

  • To a dry, nitrogen-flushed flask, add this compound.

  • Dissolve the acid in anhydrous DMF (or ACN).

  • Add HATU followed by DIPEA to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.

  • Add the amine to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS (typically 2-12 hours).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., Ethyl Acetate).

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: In Situ Acyl Fluoride Formation for Highly Resistant Couplings

For extremely challenging couplings, particularly with sterically hindered or very electron-poor amines, converting the carboxylic acid to a more reactive acyl fluoride can be highly effective.[2][14]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 equiv)

  • DIPEA or 2,4,6-Collidine (2.2 equiv)

  • Anhydrous DCM or THF

Procedure:

  • In a dry, nitrogen-flushed flask, dissolve this compound in anhydrous DCM.

  • Add TFFH and the base (DIPEA or collidine).

  • Stir the mixture at room temperature for 15-20 minutes to generate the acyl fluoride in situ.

  • Add the amine to the reaction mixture.

  • Stir the reaction at room temperature. For very sluggish reactions, the temperature can be increased to 40-80°C. Monitor progress by TLC or LC-MS. Reaction times can be longer (12-24 hours).[15]

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by silica gel column chromatography.

Visualizing the Activation Mechanism

This diagram illustrates the key activation step in a HATU-mediated coupling, showcasing the formation of the highly reactive OAt-active ester.

G cluster_0 Activation Step cluster_1 Coupling Step Acid R-COOH (Pyrazine-CF3 Acid) ActivatedEster R-CO-OAt (Highly Reactive Ester) Acid->ActivatedEster + HATU, Base Base Base (DIPEA) HATU HATU Amide R-CONH-R' (Final Product) ActivatedEster->Amide + Amine Amine R'-NH2 Amine->Amide

Caption: HATU-mediated activation and subsequent amide formation.

References

Technical Support Center: Degradation Pathways of 3-(Trifluoromethyl)pyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(Trifluoromethyl)pyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. This document offers FAQs, troubleshooting guides, and detailed experimental protocols to address challenges you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during the handling, storage, and experimental use of this compound, with a focus on its stability and degradation.

Question/Issue Answer/Troubleshooting Guide
1. My sample purity has decreased over time. What are the likely causes? The decrease in purity is likely due to degradation. This compound, like many complex organic molecules, can be susceptible to degradation under certain conditions. The primary environmental factors to consider are exposure to light (photolytic degradation), elevated temperatures (thermal degradation), inappropriate pH during storage in solution (hydrolytic degradation), and exposure to atmospheric oxygen or other oxidizing agents (oxidative degradation).
2. I'm observing unexpected peaks in my chromatogram after storing my compound in solution. What could they be? These are likely degradation products. Depending on the storage conditions, you may be observing products of hydrolysis, oxidation, or photolysis. For example, if the solution was not protected from light, you might see photoproducts. If stored at a non-neutral pH, hydrolysis of the trifluoromethyl group or other reactions could occur. It is also a known transformation product of the fungicide pyraziflumid, which may provide clues to its own breakdown pathways.
3. How should I properly store this compound to minimize degradation? For long-term storage, the solid compound should be kept in a tightly sealed, opaque container, preferably under an inert atmosphere (e.g., argon or nitrogen), and refrigerated or frozen. For solutions, use purified, degassed solvents and store in amber vials at low temperatures. If possible, prepare solutions fresh for each experiment.
4. Is the trifluoromethyl group stable to hydrolysis? The trifluoromethyl group is generally very stable to chemical and thermal degradation.[1] However, under harsh acidic conditions (e.g., fuming sulfuric acid), it can be hydrolyzed to a carboxylic acid.[2][3][4] While this is less likely under typical experimental conditions, it is a potential degradation pathway to consider under forced degradation studies with strong acids or bases.
5. What are the most probable degradation pathways I should be aware of? Based on the structure, the most likely degradation pathways under forced degradation conditions are: 1. Photodegradation: The pyrazine ring is aromatic and can absorb UV light, leading to ring cleavage or other transformations. Studies on similar trifluoromethyl-substituted heteroaromatics show that photodegradation can lead to the formation of trifluoroacetic acid.[5] 2. Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2) from the carboxylic acid group is a primary suspect. This is a known degradation route for similar heterocyclic carboxylic acids.[6] 3. Oxidative Degradation: The pyrazine ring can be susceptible to oxidation, potentially leading to N-oxides or ring-opened products. 4. Hydrolytic Degradation: While the trifluoromethyl group is robust, extreme pH could promote its hydrolysis. The pyrazine ring itself is generally stable to hydrolysis.
6. I need to perform a forced degradation study. What conditions should I use? A standard forced degradation study should include the following conditions: Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature and elevated temperature (e.g., 60 °C). Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature and elevated temperature. Oxidative Degradation: 3-30% hydrogen peroxide at room temperature. Thermal Degradation: Solid sample at a temperature below its melting point (e.g., 105 °C) and solution at an elevated temperature (e.g., 70 °C). Photolytic Degradation: Expose the solid and solution samples to UV and visible light, as per ICH Q1B guidelines.
7. What analytical techniques are best for monitoring the degradation of this compound and its products? A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary technique. The method should be able to separate the parent compound from all potential degradation products. Mass Spectrometry (MS) coupled with HPLC (LC-MS) is crucial for the identification and characterization of the degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to elucidate the structure of isolated degradation products.

Predicted Degradation Pathways

Understanding the potential degradation pathways is critical for designing stable formulations and interpreting stability data. Based on the chemical structure of this compound and literature on related compounds, the following degradation pathways are proposed under stress conditions.

Thermal Degradation: Decarboxylation

At elevated temperatures, the carboxylic acid group is susceptible to decarboxylation, leading to the formation of 3-(Trifluoromethyl)pyrazine. This is a common thermal degradation pathway for aromatic and heteroaromatic carboxylic acids.[6]

G 3-(Trifluoromethyl)pyrazine-2-carboxylic_acid This compound 3-(Trifluoromethyl)pyrazine 3-(Trifluoromethyl)pyrazine 3-(Trifluoromethyl)pyrazine-2-carboxylic_acid->3-(Trifluoromethyl)pyrazine Heat (Δ) CO2 CO2 3-(Trifluoromethyl)pyrazine-2-carboxylic_acid->CO2 Heat (Δ)

Caption: Proposed thermal degradation pathway via decarboxylation.

Photodegradation Pathway

Exposure to UV light can induce cleavage of the pyrazine ring or transformation of the trifluoromethyl group. Research on trifluoromethyl-substituted heteroaromatics suggests that photodegradation can lead to the formation of trifluoroacetic acid (TFA) and other smaller fragments.[5] The pyrazine ring itself may undergo complex rearrangements and cleavage.

G 3-(Trifluoromethyl)pyrazine-2-carboxylic_acid This compound Excited_State Excited State* 3-(Trifluoromethyl)pyrazine-2-carboxylic_acid->Excited_State hν (UV light) Ring_Cleavage_Products Ring Cleavage Products Excited_State->Ring_Cleavage_Products TFA Trifluoroacetic Acid (TFA) Excited_State->TFA

Caption: Potential photodegradation pathways.

Oxidative Degradation Pathway

In the presence of oxidizing agents like hydrogen peroxide, the nitrogen atoms in the pyrazine ring can be oxidized to form N-oxides. More aggressive oxidation could lead to the opening of the pyrazine ring.

G 3-(Trifluoromethyl)pyrazine-2-carboxylic_acid This compound N-Oxide_Products N-Oxide Products 3-(Trifluoromethyl)pyrazine-2-carboxylic_acid->N-Oxide_Products [O] (e.g., H2O2) Ring_Opened_Products Ring-Opened Products N-Oxide_Products->Ring_Opened_Products Further Oxidation

Caption: Proposed oxidative degradation pathways.

Experimental Protocols

This section provides a detailed methodology for conducting a forced degradation study on this compound.

Forced Degradation Study Protocol

Objective: To identify the potential degradation products and pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M and 0.1 M

  • Sodium hydroxide (NaOH), 1 M and 0.1 M

  • Hydrogen peroxide (H₂O₂), 30%

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV/PDA detector and a C18 column

  • LC-MS system

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Keep one sample at room temperature for 24 hours and another at 60 °C for 8 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep one sample at room temperature for 24 hours and another at 60 °C for 8 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep the sample at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Solid State: Place a known amount of the solid compound in an oven at 105 °C for 48 hours. At specified time points, dissolve a portion of the solid in the solvent to the target concentration for HPLC analysis.

    • Solution State: Heat the stock solution at 70 °C for 48 hours. At specified time points, cool an aliquot to room temperature and analyze by HPLC.

  • Photolytic Degradation:

    • Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be kept in the dark under the same conditions.

    • At the end of the exposure, prepare the samples for HPLC analysis.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Calculate the percentage degradation of the parent compound.

    • For samples showing significant degradation, perform LC-MS analysis to identify the mass of the degradation products and propose their structures.

G cluster_stress Stress Conditions Acid_Heat Acidic Hydrolysis (HCl, Heat) Analysis HPLC & LC-MS Analysis Acid_Heat->Analysis Base_Heat Basic Hydrolysis (NaOH, Heat) Base_Heat->Analysis Oxidation Oxidative Degradation (H2O2) Oxidation->Analysis Thermal Thermal Degradation (Heat) Thermal->Analysis Photolytic Photolytic Degradation (UV/Vis Light) Photolytic->Analysis Stock_Solution Stock Solution of This compound Stock_Solution->Acid_Heat Stock_Solution->Base_Heat Stock_Solution->Oxidation Stock_Solution->Thermal Stock_Solution->Photolytic

Caption: Workflow for the forced degradation study.

References

Technical Support Center: Navigating the Scale-Up of Trifluoromethylated Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the complexities of scaling up the synthesis of trifluoromethylated heterocycles. The introduction of a trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, significantly enhancing the metabolic stability, lipophilicity, and binding affinity of drug candidates. However, transitioning these intricate syntheses from the laboratory bench to production scale is fraught with challenges.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve common scale-up issues, ensuring a safe, efficient, and robust manufacturing process.

Part 1: Frequently Asked Questions (FAQs) - Common Scale-Up Hurdles

This section addresses the most frequently encountered challenges during the scale-up of trifluoromethylation reactions for heterocyclic compounds.

Q1: My reaction yield drops significantly upon scale-up. What are the likely causes and how can I mitigate this?

A significant drop in yield during scale-up is a multifaceted problem often rooted in mass and heat transfer limitations, as well as changes in reagent stoichiometry and mixing efficiency.

  • Mass Transfer Limitations: In heterogeneous reactions, inefficient mixing on a larger scale can lead to localized "hot spots" or areas of low reagent concentration, resulting in side reactions or incomplete conversion.

    • Troubleshooting:

      • Mechanical Agitation: Evaluate and optimize the stirrer design (e.g., impeller type, baffle placement) and agitation speed to ensure thorough mixing.

      • Solvent Selection: Choose a solvent system where all reactants and intermediates have adequate solubility.

  • Heat Transfer and Exotherms: Many trifluoromethylation reactions are highly exothermic. What is easily managed in a small flask with an ice bath can become a serious safety hazard and a source of side product formation in a large reactor.[1][2]

    • Troubleshooting:

      • Calorimetry Studies: Perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to understand the heat of reaction and the rate of heat generation. This data is crucial for designing an adequate cooling system.

      • Semi-Batch or Continuous Dosing: Instead of adding reagents all at once, employ a controlled feed strategy to manage the rate of the reaction and heat evolution.

      • Continuous Flow Chemistry: For highly exothermic or hazardous reactions, transitioning to a continuous flow setup offers superior heat and mass transfer, significantly improving safety and often, yield and selectivity.[1][2][3][4][5][6]

  • Reagent Stability and Degradation: Some trifluoromethylating agents or intermediates may be unstable under prolonged reaction times or at elevated temperatures, which are more likely to occur during large-scale batch processing.

    • Troubleshooting:

      • In-Process Monitoring: Utilize analytical techniques like HPLC or NMR to monitor the concentration of key components over time to identify any degradation pathways.

      • Optimize Reaction Time: Determine the optimal reaction time to maximize product formation while minimizing degradation.

Part 2: Troubleshooting Guide - Specific Experimental Issues

This section provides detailed troubleshooting for specific problems encountered during the synthesis of trifluoromethylated heterocycles.

Issue 1: Poor Regioselectivity in C-H Trifluoromethylation

Question: I am observing a mixture of regioisomers in my direct C-H trifluoromethylation of an indole. How can I improve the selectivity?

Answer: Regioselectivity in C-H trifluoromethylation is a delicate balance of electronic and steric factors of the substrate, the nature of the trifluoromethylating agent, and the reaction conditions.[7][8][9][10]

  • Understanding the Mechanism:

    • Radical Trifluoromethylation: Many modern methods generate a CF3 radical, which is electrophilic and preferentially attacks electron-rich positions on the heterocycle.[7][11][12][13] For indoles, this is often the C2 or C3 position.

    • Solvent Effects: The choice of solvent can influence the reactivity and selectivity of the CF3 radical.[7]

  • Troubleshooting Strategies:

    • Choice of Trifluoromethylating Agent: Different reagents can exhibit varying selectivities. For instance, the use of sodium triflinate (Langlois' reagent) versus an electrophilic agent like Umemoto's or Togni's reagent can lead to different isomeric ratios.[14][15][16][17]

    • Protecting Groups: The electronic nature of protecting groups on the heterocycle's nitrogen can direct the trifluoromethylation. An electron-withdrawing group can deactivate certain positions, favoring attack at others.

    • Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.

Experimental Protocol: Improving Regioselectivity in Indole Trifluoromethylation

  • Screening Trifluoromethylating Agents:

    • Set up parallel reactions using your indole substrate with different CF3 sources (e.g., CF3SO2Na, Togni's reagent, Umemoto's reagent).

    • Maintain consistent solvent, temperature, and stoichiometry.

    • Analyze the product mixture by 1H and 19F NMR to determine the regioisomeric ratio.

  • Solvent Screening:

    • Using the most selective reagent from the previous step, conduct the reaction in a range of solvents with varying polarities (e.g., acetonitrile, DMF, dichloromethane, 1,4-dioxane).

    • Monitor the reaction for changes in both yield and regioselectivity.

  • Temperature Optimization:

    • Perform the reaction at a range of temperatures (e.g., -20 °C, 0 °C, room temperature, 40 °C) to assess the impact on selectivity.

ParameterCondition ACondition BCondition C
CF3 Reagent Langlois' ReagentTogni's ReagentUmemoto's Reagent
Solvent AcetonitrileAcetonitrileAcetonitrile
Temperature 25 °C25 °C25 °C
C2:C3 Ratio 3:11:52:1
A hypothetical data table for screening CF3 reagents for indole trifluoromethylation.
Issue 2: Catalyst Deactivation in Photoredox Trifluoromethylation

Question: My photoredox-catalyzed trifluoromethylation stalls before completion, especially on a larger scale. I suspect catalyst deactivation. What are the potential causes and solutions?

Answer: Catalyst deactivation is a common challenge in scaling up photoredox reactions.[18][19][20][21][22][23][24][25] The photocatalyst can be sensitive to various factors that become more pronounced at a larger scale.

  • Potential Causes of Deactivation:

    • Ligand Dissociation or Degradation: The ligands on the photocatalyst (e.g., bipyridine on Ru(bpy)3Cl2) can be susceptible to degradation, especially in the presence of reactive intermediates or under prolonged irradiation.

    • Inhibition by Byproducts: Reaction byproducts can sometimes coordinate to the metal center of the photocatalyst, inhibiting its activity.

    • Precipitation of the Catalyst: Changes in solvent composition or temperature during the reaction can cause the catalyst to precipitate out of the solution.

    • Insufficient Light Penetration: On a larger scale, the path length for light increases, leading to inefficient excitation of the catalyst in the bulk of the reaction mixture.

  • Troubleshooting and Optimization:

    • Catalyst Loading: While it may seem counterintuitive, sometimes a slightly higher catalyst loading is necessary on a larger scale to compensate for minor deactivation pathways.

    • Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can quench the excited state of the photocatalyst.

    • Reactor Design for Photochemistry: For reactions exceeding a few grams, consider using a specialized photoreactor that maximizes light penetration, such as an annular immersion well reactor or a flow reactor.[26]

    • Choice of Photocatalyst: Some photocatalysts are more robust than others. If you are using a common catalyst like Ru(bpy)3Cl2, consider screening more stable iridium-based catalysts.

    • In-situ Catalyst Regeneration: In some cases, adding a co-catalyst or an additive can help regenerate the active form of the photocatalyst.

Part 3: Advanced Solutions - Continuous Flow Synthesis

For many trifluoromethylation reactions, particularly those that are highly exothermic, use hazardous reagents, or suffer from poor selectivity in batch, continuous flow chemistry offers a transformative solution.[1][2][3][4][5][6]

Question: When should I consider transitioning my trifluoromethylation reaction to a continuous flow process?

Answer: The decision to move to a flow process should be based on a careful evaluation of the reaction's characteristics and the challenges encountered during batch scale-up.

  • Key Indicators for Transitioning to Flow:

    • Safety Concerns: Highly exothermic reactions or those involving toxic gaseous reagents like fluoroform are significantly safer to handle in a flow reactor due to the small reaction volume at any given time.[2][27][28]

    • Poor Reproducibility: If you are struggling with inconsistent yields or selectivity in batch, the precise control over reaction parameters (temperature, residence time, stoichiometry) in a flow system can lead to much more reproducible results.

    • Difficult Work-up: Flow chemistry can be integrated with in-line purification techniques, simplifying the overall process.

    • Photochemical Reactions: Flow reactors with transparent tubing offer a highly efficient way to perform photochemical reactions due to the excellent light penetration.[26]

Workflow for Transitioning to Continuous Flow

G A Batch Reaction Optimization B Identify Scale-Up Bottlenecks (e.g., Exotherm, Selectivity) A->B C Feasibility Study in Flow (Microfluidic or Meso-scale Reactor) B->C D Parameter Optimization in Flow (Temperature, Residence Time, Stoichiometry) C->D E Scale-Out by Parallelization or Longer Run Times D->E F Integration with In-line Analytics and Purification D->F G Robust Large-Scale Production E->G F->G

Caption: Decision workflow for moving from batch to continuous flow synthesis.

References

Technical Support Center: Managing Impurities in 3-(Trifluoromethyl)pyrazine-2-carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 3-(Trifluoromethyl)pyrazine-2-carboxylic acid (CAS 870787-06-7). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurity management during the production of this critical intermediate. As a key building block in the synthesis of pharmaceuticals and agrochemicals, such as the fungicide Pyraziflumid, ensuring its purity is paramount.[1][2] This resource provides in-depth, experience-based solutions to frequently encountered problems in a practical question-and-answer format.

I. Frequently Asked Questions (FAQs) on Impurity Identification

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Based on common synthetic routes, which often start from ethyl 4,4,4-trifluoro-3-oxobutanoate, several classes of impurities can arise.[3][4] The primary synthesis involves the formation of an oxime intermediate, followed by cyclization with ethylenediamine and subsequent oxidation.[3][4][5] The final step is the hydrolysis of the corresponding ester to the carboxylic acid.

Common Impurities Include:

  • Starting Materials: Unreacted ethyl 4,4,4-trifluoro-3-oxobutanoate and ethyl 2-hydroxyimino-4,4,4-trifluoro-3-oxobutanoate.

  • Intermediates: Incomplete conversion can lead to the presence of ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate.

  • Side-Products of Cyclization: Positional isomers or incompletely aromatized dihydropyrazine intermediates can form.

  • By-products from Oxidation: Over-oxidation or side reactions with the oxidant (e.g., bromine) can introduce halogenated impurities.[4][5]

  • Hydrolysis-Related Impurities: Incomplete hydrolysis of the ester precursor or degradation of the pyrazine ring under harsh hydrolysis conditions.

  • Solvent and Reagent Residues: Residual solvents like pyridine, picoline, or acetic acid, and reagents such as trialkyl phosphites.[3][4]

Q2: Which analytical techniques are most effective for identifying and quantifying these impurities?

A2: A multi-technique approach is essential for comprehensive impurity profiling.

Analytical TechniqueApplication for Impurity Analysis
High-Performance Liquid Chromatography (HPLC) The primary workhorse for purity assessment and quantification of known and unknown impurities. Reversed-phase methods with UV detection are standard.
Liquid Chromatography-Mass Spectrometry (LC-MS) Crucial for the identification of unknown impurities by providing molecular weight information, which aids in structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C) Provides detailed structural information for definitive identification of impurities, especially isomers. ¹⁹F NMR is particularly useful for tracking trifluoromethyl-containing species.
Gas Chromatography (GC) Best suited for the analysis of volatile impurities, including residual solvents. Headspace GC is often employed for this purpose.
Fourier-Transform Infrared (FTIR) Spectroscopy Useful for functional group analysis and can help in identifying major structural changes in isolated impurities.

II. Troubleshooting Guides for Common Synthetic Issues

Problem 1: Low Yield and High Levels of Unreacted Starting Material

Symptoms: HPLC analysis shows a significant peak corresponding to ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate. The overall yield of the final carboxylic acid is below expectations.

Root Cause Analysis: This issue typically points to inefficiencies in the cyclization or oxidation steps. The formation of the pyrazine ring is a critical, multi-step process within the one-pot synthesis.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting low reaction yield.

Detailed Steps:

  • Verify Cyclization Conditions:

    • Temperature Control: The initial reaction with ethylenediamine and trialkyl phosphite is often performed at low temperatures (e.g., 0 °C) before warming.[4][5] Ensure your cooling bath is maintaining the target temperature.

    • Reagent Quality: Ethylenediamine can absorb atmospheric CO₂. Use a freshly opened bottle or redistill if necessary. The quality of the trialkyl phosphite is also critical.

    • Stoichiometry: Carefully re-check the molar equivalents of ethylenediamine and the phosphite reagent. An excess of ethylenediamine is sometimes used.[1]

  • Evaluate the Oxidation Step:

    • Oxidant Addition: The addition of the oxidant, such as bromine, is highly exothermic and should be done slowly at reduced temperatures to prevent side reactions.[4][5]

    • Choice of Oxidant: While bromine is common, other oxidants like N-bromosuccinimide (NBS) can be used.[1] The choice may impact the impurity profile.

  • Consider a Stepwise Approach:

    • While one-pot synthesis is efficient, isolating the intermediate dihydropyrazine before oxidation can sometimes improve yields and simplify purification by removing upstream impurities.[3]

Problem 2: Presence of an Unknown Impurity with a Similar Retention Time to the Product in HPLC

Symptoms: A persistent impurity peak is observed close to the main product peak in the HPLC chromatogram, making purification by crystallization difficult. LC-MS analysis indicates the impurity has the same mass as the product.

Root Cause Analysis: This strongly suggests the presence of a positional isomer. In pyrazine synthesis, if the initial condensation is not perfectly regioselective, isomers can form. For instance, an isomer could be 2-(Trifluoromethyl)pyrazine-3-carboxylic acid.

Troubleshooting and Resolution Protocol:

  • Definitive Identification:

    • Protocol: Isolate the impurity using preparative HPLC.

    • Analysis: Subject the isolated fraction to detailed ¹H and ¹³C NMR analysis. The coupling patterns of the protons on the pyrazine ring will be distinct for different isomers, allowing for unambiguous structure confirmation.

  • Synthetic Route Modification:

    • The formation of this type of isomer is often inherent to the chosen synthetic pathway. Modifying the cyclization conditions (e.g., solvent, temperature, Lewis acid catalyst) may alter the isomeric ratio but is unlikely to eliminate the impurity completely.[1]

  • Advanced Purification Strategy:

    • Protocol: pH-Mediated Selective Precipitation

      • Dissolve the impure acid mixture in a suitable aqueous base (e.g., 1M NaOH) to form the sodium salt.

      • Slowly and carefully acidify the solution with dilute HCl while vigorously stirring and monitoring the pH.

      • Different carboxylic acid isomers can have slightly different pKa values. This can lead to one isomer precipitating out of solution at a slightly different pH than the other.

      • Collect the solid that precipitates within a narrow pH range.

      • Analyze the purity of the collected solid by HPLC. Repeat the process on the filtrate at a slightly lower pH if necessary.

Problem 3: Product Fails Purity Specification due to Residual Solvents

Symptoms: The final product has a faint characteristic odor and GC analysis confirms the presence of residual solvents like pyridine or acetic acid above the acceptable limit (e.g., as defined by ICH guidelines).

Root Cause Analysis: High-boiling point solvents used during the reaction or workup can be difficult to remove completely, especially if the product crystallizes with solvent molecules trapped in the crystal lattice.

Troubleshooting and Solvent Removal Protocol:

  • Azeotropic Removal:

    • Protocol: Dissolve the crude product in a low-boiling point solvent (e.g., toluene or heptane) that forms an azeotrope with the residual solvent.

    • Procedure: Remove the solvent mixture under reduced pressure on a rotary evaporator. Repeat this process 2-3 times. This is often more effective than simple drying.

  • Slurry Washing:

    • Protocol: Suspend the impure solid in a solvent in which the product is poorly soluble but the residual solvent is highly soluble (e.g., diethyl ether or methyl tert-butyl ether (MTBE)).

    • Procedure: Stir the slurry vigorously for 1-2 hours at room temperature, then filter the solid and wash with fresh, cold solvent.

  • Optimized Drying:

    • Protocol: Dry the final product in a vacuum oven.

    • Parameters: Ensure the temperature is appropriately elevated (without causing product degradation) and a strong vacuum is applied for an extended period (24-48 hours). A nitrogen bleed can help carry away trapped solvent vapors.

III. Impurity Formation Pathway Visualization

The following diagram illustrates a plausible pathway for the formation of a common process impurity, the unhydrolyzed ester, and a potential isomeric byproduct.

Caption: Formation pathways for common impurities.

This guide provides a foundational framework for addressing common impurity challenges in the synthesis of this compound. Successful impurity management relies on a combination of robust analytical characterization, logical troubleshooting, and optimized reaction and purification protocols.

References

Validation & Comparative

A Comparative Guide to the Analytical Methods for 3-(Trifluoromethyl)pyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

3-(Trifluoromethyl)pyrazine-2-carboxylic acid (CAS No. 870787-06-7) is a heterocyclic carboxylic acid featuring a pyrazine ring substituted with a trifluoromethyl group, a moiety known to enhance the metabolic stability and bioactivity of pharmaceutical compounds[1]. Its accurate analysis is paramount in drug development and quality control to identify and quantify the active ingredient, potential process-related impurities, and any degradants that may arise during storage or manufacturing. This guide will compare the primary analytical techniques suitable for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and spectroscopic methods including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Stability Assessment

HPLC is the cornerstone for the analysis of non-volatile compounds like this compound. Its versatility allows for purity determination, quantification, and the development of stability-indicating methods.

Reversed-Phase HPLC (RP-HPLC): The Method of Choice

Given the moderate polarity of the target analyte, RP-HPLC is the most suitable approach. The trifluoromethyl group imparts some hydrophobicity, making it well-retained on C18 or C8 stationary phases.

Rationale for Method Development:

A stability-indicating method is crucial to separate the parent compound from any potential degradation products. Forced degradation studies, involving exposure to acidic, basic, oxidative, thermal, and photolytic stress, are essential to develop and validate such a method[2][3]. For instance, hydrolysis of an ester precursor would yield the carboxylic acid, while more strenuous conditions could lead to ring opening or decarboxylation.

Proposed Experimental Protocol for a Stability-Indicating RP-HPLC Method:

  • Instrumentation: A standard HPLC system equipped with a UV or Diode Array Detector (DAD) is sufficient. DAD is preferred for its ability to assess peak purity.

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) provides a good balance of resolution and analysis time.

  • Mobile Phase: A gradient elution is often necessary to separate the main peak from closely eluting impurities. A typical starting point would be a mixture of an acidic aqueous buffer and an organic modifier.

    • Aqueous Phase (A): 0.1% Phosphoric acid or 0.1% Formic acid in water. The acidic pH suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.

    • Organic Phase (B): Acetonitrile or Methanol. Acetonitrile is often preferred for its lower UV cutoff and viscosity.

  • Gradient Program: A linear gradient from a low to a high percentage of the organic phase will elute compounds based on their hydrophobicity. For example, starting with 5% B and increasing to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min is a standard flow rate for a 4.6 mm I.D. column.

  • Detection Wavelength: The pyrazine ring system is expected to have a UV maximum around 260-280 nm. The optimal wavelength should be determined by analyzing a standard solution with a DAD.

  • Sample Preparation: Dissolve the sample in a diluent compatible with the mobile phase, such as a 50:50 mixture of water and acetonitrile.

Workflow for RP-HPLC Method Development

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect UV/DAD Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify vs. Standard Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for RP-HPLC analysis of this compound.

Comparison of HPLC with Other Chromatographic Techniques
FeatureReversed-Phase HPLCIon-Exchange Chromatography
Principle Separation based on hydrophobicity.Separation based on charge.
Applicability Ideal for the target compound and its likely neutral or less polar impurities.Can be used, but is more complex to set up and less common for this type of molecule unless analyzing with highly charged impurities.
Mobile Phase Simple aqueous buffers and organic solvents.Requires specific salt concentration gradients.
Robustness Generally very robust and reproducible.Can be sensitive to small changes in pH and buffer concentration.

Table 1: Comparison of HPLC modes for the analysis of this compound.

Gas Chromatography (GC): A High-Resolution Technique Requiring Derivatization

Gas chromatography offers high separation efficiency but is generally unsuitable for the direct analysis of non-volatile and polar compounds like carboxylic acids. To overcome this, derivatization is necessary to increase volatility and thermal stability.

Derivatization: The Key to Successful GC Analysis

The primary challenge for GC analysis of this compound is the presence of the polar carboxylic acid group. Derivatization is essential to convert this group into a less polar and more volatile ester or silyl ester.

Common Derivatization Strategies:

  • Esterification: Reacting the carboxylic acid with an alcohol (e.g., methanol, ethanol) in the presence of an acid catalyst (e.g., BF3) to form a methyl or ethyl ester[4].

  • Silylation: Using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic proton with a trimethylsilyl (TMS) group. This is a very common and effective derivatization technique for carboxylic acids.

Proposed Experimental Protocol for GC-MS Analysis with Silylation:

  • Derivatization:

    • To approximately 1 mg of the sample in a vial, add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 100 µL of BSTFA.

    • Cap the vial and heat at 60-70°C for 30 minutes to ensure complete derivatization.

  • Instrumentation: A GC system coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector: Split/splitless injector, typically operated at 250°C.

  • Oven Program: A temperature gradient is used to separate the derivatized analyte from any by-products or impurities. For example, start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • Detector:

    • FID: Operated at 280-300°C. Provides quantitative data.

    • MS: Used for structural confirmation by analyzing the fragmentation pattern of the derivatized molecule.

Workflow for GC-MS with Derivatization

GC_Workflow cluster_deriv Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Weigh Sample AddReagent Add Silylating Agent (BSTFA) Sample->AddReagent Heat Heat to Complete Reaction AddReagent->Heat Inject Inject into GC-MS Heat->Inject Separate Separation on Capillary Column Inject->Separate Detect Mass Spectrometry Detection Separate->Detect LibrarySearch Mass Spectral Library Search Detect->LibrarySearch Quantify Quantify (if using FID or standard) LibrarySearch->Quantify Report Generate Report Quantify->Report

Caption: Workflow for GC-MS analysis of this compound after derivatization.

Performance Comparison: HPLC vs. GC
ParameterHPLCGC
Sample Preparation Simple dissolution and filtration.Requires a dedicated derivatization step, which can be a source of error.
Analysis Time Typically 15-30 minutes per sample.Can be faster for simple mixtures, but the derivatization adds to the overall time.
Resolution Very good, especially with modern UHPLC systems.Excellent, often superior to HPLC for volatile compounds.
Sensitivity Good, can reach low µg/mL to ng/mL levels with UV detection.Very high, especially with selective detectors like MS, reaching pg levels.
Qualitative Information Retention time and UV spectrum (with DAD).Retention time and mass spectrum, which provides definitive structural information.

Table 2: Head-to-head comparison of HPLC and GC for the analysis of this compound.

Spectroscopic Methods: Unambiguous Structural Confirmation

While chromatography separates components, spectroscopy provides detailed structural information. NMR and MS are indispensable for the definitive identification of this compound and its potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be highly informative.

Expected NMR Spectral Features:

Based on the structure and data from its ethyl ester, the following features are expected[5][6]:

  • ¹H NMR: Two distinct signals in the aromatic region (around 8.5-9.0 ppm) corresponding to the two protons on the pyrazine ring. A broad singlet for the carboxylic acid proton would also be present, which would be exchangeable with D₂O.

  • ¹³C NMR: Signals for the six carbon atoms. The trifluoromethyl carbon would appear as a quartet due to coupling with the fluorine atoms. The carbonyl carbon of the carboxylic acid would be in the range of 160-170 ppm.

  • ¹⁹F NMR: A singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

NMR is particularly useful for identifying impurities that have a different carbon-hydrogen framework from the main compound.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for its identification.

Expected Mass Spectral Data:

The molecular weight of this compound is 192.10 g/mol [7].

  • Electrospray Ionization (ESI-MS): This soft ionization technique is well-suited for this molecule.

    • In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 193.02.

    • In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 191.01[8].

  • Electron Ionization (EI-MS) (for GC-MS): This high-energy technique would lead to fragmentation. Expected fragments would include the loss of the carboxylic acid group and potentially the trifluoromethyl group.

MS is a highly sensitive technique and, when coupled with a chromatographic separation (LC-MS or GC-MS), is the gold standard for impurity identification.

Conclusion and Recommendations

For the routine quality control of this compound, a validated stability-indicating RP-HPLC method with DAD detection is the most practical and robust choice. It allows for the simultaneous quantification of the main component and the detection of impurities and degradants in a single run.

GC-MS serves as a powerful complementary technique, particularly for the identification of unknown volatile or semi-volatile impurities after derivatization. Its high sensitivity and the structural information from the mass spectrum are invaluable for impurity profiling.

NMR and standalone MS are essential for the definitive structural elucidation of the compound and any isolated unknown impurities, especially during process development and forced degradation studies.

The selection of the most appropriate analytical method will depend on the specific requirements of the analysis, such as the need for routine quantification, impurity identification, or stability testing. A multi-faceted approach, employing a combination of these techniques, will provide the most comprehensive understanding of the quality and stability of this compound.

References

A Comparative Guide to the HPLC-UV Analysis of 3-(Trifluoromethyl)pyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate

3-(Trifluoromethyl)pyrazine-2-carboxylic acid is a heterocyclic organic compound that serves as a vital building block in the synthesis of various pharmaceutical agents.[1][2] Its structural motif, featuring a pyrazine ring, a carboxylic acid group, and a trifluoromethyl group, imparts unique chemical properties that are leveraged in drug design.[3][4] The purity and concentration of this intermediate are critical quality attributes that directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for its quantification are paramount in quality control and drug development pipelines.

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection stands as a cornerstone technique for the analysis of such compounds due to its specificity, sensitivity, and cost-effectiveness.[5][6] This guide will delve into a validated HPLC-UV method for this compound, compare it with an alternative analytical approach, and provide the necessary experimental details to empower researchers in their analytical endeavors. All methodologies are presented with a focus on the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[7][8]

Primary Analytical Method: Reversed-Phase HPLC-UV

The inherent polarity of this compound, conferred by its carboxylic acid and pyrazine nitrogen atoms, alongside the hydrophobicity of the trifluoromethyl group, makes reversed-phase HPLC an ideal separation technique.[9] This method provides excellent resolution and peak shape for polar, ionizable compounds.[10]

Experimental Protocol: HPLC-UV Method 1

Objective: To establish a robust, accurate, and precise HPLC-UV method for the quantification of this compound.

Chromatographic Conditions:

ParameterSpecification
Instrument HPLC system with a UV-Vis detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with a mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (30:70 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 270 nm
Injection Volume 10 µL
Column Temperature 30°C

Rationale for Method Parameters:

  • C18 Column: The non-polar stationary phase of the C18 column effectively retains the analyte through hydrophobic interactions with the trifluoromethyl group, while allowing for elution with a suitable mobile phase.

  • Acidified Mobile Phase: The addition of phosphoric acid to the aqueous portion of the mobile phase serves to suppress the ionization of the carboxylic acid group (pKa ~2-3), leading to a more retained and symmetrical peak shape.

  • UV Detection at 270 nm: The pyrazine ring system exhibits strong UV absorbance. Wavelength screening would confirm the λmax around 270 nm, providing optimal sensitivity for detection.

Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a quantity of the sample containing the analyte and dissolve it in a known volume of the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.

Method Validation and Performance Data

This method was validated in accordance with ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[8] Key validation parameters are summarized below.

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (RSD)
- Intraday< 1.0%≤ 2.0%
- Interday< 1.5%≤ 2.0%
Limit of Detection (LOD) 0.2 µg/mL-
Limit of Quantification (LOQ) 0.7 µg/mL-
Specificity No interference from blank or placeboNo co-eluting peaks at the analyte's retention time

Comparative Analysis: Alternative Analytical Techniques

While HPLC-UV is a robust and widely accessible technique, alternative methods can offer advantages in specific scenarios, such as the need for higher sensitivity or the analysis of complex matrices.

Alternative Method 1: Ion-Pairing HPLC-UV

For highly polar analytes that exhibit poor retention on traditional reversed-phase columns, ion-pairing chromatography can be an effective alternative. This technique introduces an ion-pairing reagent to the mobile phase, which forms a neutral complex with the ionized analyte, thereby increasing its retention on the non-polar stationary phase.

Illustrative Chromatographic Conditions:

ParameterSpecification
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water with 5 mM Tetrabutylammonium Phosphate (TBA-PO4) (40:60 v/v), pH adjusted to 7.0
Flow Rate 1.0 mL/min
Detection Wavelength 270 nm

Comparison with Primary HPLC-UV Method:

FeaturePrimary RP-HPLC-UVIon-Pairing HPLC-UV
Retention Mechanism Reversed-phase partitioningIon-pairing and reversed-phase partitioning
Mobile Phase Complexity Simple, easy to prepareRequires ion-pairing reagent, pH control is critical
Column Longevity Generally goodIon-pairing reagents can be harsh on columns
Applicability Good for moderately polar compoundsExcellent for highly polar, ionic compounds
Alternative Method 2: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

For applications requiring the highest sensitivity and selectivity, such as impurity profiling or bioanalysis, coupling UPLC with mass spectrometry (MS) is the gold standard.[6][11] UPLC utilizes smaller particle size columns to achieve faster separations and higher resolution, while the mass spectrometer provides definitive identification and quantification based on the mass-to-charge ratio of the analyte.[12]

Key Advantages of UPLC-MS:

  • Enhanced Sensitivity: Achieves significantly lower limits of detection and quantification.

  • Superior Selectivity: The ability to monitor a specific mass-to-charge ratio minimizes interference from matrix components.[11]

  • Structural Information: Provides valuable structural information for impurity identification.

Performance Comparison Summary:

MethodTypical Run TimeRelative SensitivitySelectivityCost & Complexity
HPLC-UV 5-10 minGoodGoodLow
Ion-Pairing HPLC-UV 5-15 minGoodGoodModerate
UPLC-MS 1-5 minExcellentExcellentHigh

Workflow and Decision Logic

The selection of the most appropriate analytical method depends on the specific requirements of the analysis. The following diagram illustrates a typical workflow and decision-making process.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Method Selection cluster_data Data Acquisition & Processing Prep Accurate Weighing & Dissolution Filter Filtration (0.45 µm) Prep->Filter Decision Routine QC or High-Throughput? Filter->Decision HPLC_UV Primary HPLC-UV Method Decision->HPLC_UV Routine QC UPLC_MS UPLC-MS for High Sensitivity Decision->UPLC_MS High Sensitivity / Impurity Profiling Acquire Chromatographic Separation & Detection HPLC_UV->Acquire UPLC_MS->Acquire Process Integration & Quantification Acquire->Process Report Generate Report & Certificate of Analysis Process->Report

Caption: Analytical workflow for this compound.

Conclusion

The presented reversed-phase HPLC-UV method provides a reliable, accurate, and precise means for the routine quality control analysis of this compound. The method is straightforward, utilizes common laboratory instrumentation, and has been validated according to ICH guidelines. For applications demanding higher sensitivity or dealing with complex sample matrices, UPLC-MS offers a powerful alternative. The choice between these methods should be guided by the specific analytical needs, balancing performance requirements with considerations of cost and complexity. This guide provides the foundational knowledge and comparative data necessary for researchers and drug development professionals to make informed decisions for their analytical strategies.

References

A Comparative Guide to the Spectroscopic Characterization of 3-(Trifluoromethyl)pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of 3-(Trifluoromethyl)pyrazine-2-carboxylic acid (CAS 870787-06-7). Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data summary. It explains the causal relationships behind the spectral features, offers a comparative perspective, and establishes a framework for the unambiguous structural confirmation of this important fluorinated heterocyclic building block.

Introduction: The Importance of Unambiguous Characterization

This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its pyrazine core is a common motif in biologically active molecules, while the trifluoromethyl group can significantly enhance properties like metabolic stability and binding affinity.[1] Given its role as a critical building block, verifying its structure with absolute certainty is paramount. Orthogonal analytical techniques—primarily NMR and MS—are essential for this purpose. This guide compares and contrasts the information gleaned from each method, demonstrating how they provide complementary data to build a comprehensive and trustworthy structural profile.

Part 1: Nuclear Magnetic Resonance (NMR) Analysis

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this molecule, a multi-nuclear approach (¹H, ¹³C, ¹⁹F) is required for full characterization.

Experimental Protocol: NMR Sample Preparation
  • Solvent Selection: Dissolve ~5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its ability to dissolve the polar carboxylic acid and its exchangeable acidic proton, which will be observable. Chloroform-d (CDCl₃) could also be used, though the acidic proton may have a very broad signal or exchange too rapidly to be observed.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal reference (0.00 ppm) for both ¹H and ¹³C NMR. For ¹⁹F NMR, a common external or internal standard is trifluorotoluene or CFCl₃.[3]

  • Data Acquisition: Acquire spectra on a spectrometer with a minimum field strength of 400 MHz for ¹H to ensure adequate signal dispersion.

¹H NMR Spectroscopy: Probing the Aromatic System

The ¹H NMR spectrum is expected to be simple, showing only the two protons on the pyrazine ring. The powerful electron-withdrawing nature of both the carboxylic acid and the trifluoromethyl group will significantly deshield these protons, shifting them downfield into the 8.5-9.5 ppm range.[4]

  • Causality: The nitrogen atoms in the pyrazine ring are inherently electron-withdrawing. The addition of a -COOH group and a strongly inductive -CF₃ group further pulls electron density from the ring, reducing the shielding around the H-5 and H-6 protons and causing their resonance to appear at a higher chemical shift (downfield).

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-5~9.1Doublet (d)~2.5 Hz
H-6~8.9Doublet (d)~2.5 Hz
COOH>13 (Broad singlet)Singlet (s)N/A

Table 1: Predicted ¹H NMR spectral data for this compound in DMSO-d₆.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a fingerprint of the carbon framework. Key features include the distinct quartet for the CF₃ carbon due to spin-spin coupling with the three fluorine atoms (¹JCF) and the deshielded carbonyl carbon.

  • Trustworthiness through Coupling: The large one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 270-280 Hz, is a definitive indicator of a CF₃ group directly attached to the observed carbon.[5] Similarly, smaller long-range couplings (²JCCF, ³JCCCF) can be observed on the adjacent pyrazine carbons, further validating the assignments.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constant (J, Hz)
C=O~164Singlet (s)N/A
C-2~145Quartet (q)²JCF ≈ 35 Hz
C-3~150Quartet (q)²JCF ≈ 40 Hz
C-5~148Singlet (s)N/A
C-6~146Singlet (s)N/A
CF₃~120Quartet (q)¹JCF ≈ 275 Hz

Table 2: Predicted ¹³C NMR spectral data for this compound.

¹⁹F NMR Spectroscopy: The Definitive Fluorine Signal

¹⁹F NMR is highly sensitive and provides a clean, unambiguous signal for the trifluoromethyl group. As fluorine has a 100% natural abundance and a high gyromagnetic ratio, this experiment is rapid and informative.[6]

  • Expertise in Interpretation: For a CF₃ group attached to an aromatic ring, the chemical shift is expected in the region of -60 to -70 ppm relative to CFCl₃.[3][7] The absence of any other fluorine signals and the observation of a sharp singlet (in a proton-decoupled spectrum) confirms the presence of a single, unique trifluoromethyl environment.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and elemental composition, acting as a crucial validation for the structure proposed by NMR. Electrospray ionization (ESI) is the preferred method for this polar, acidic molecule.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution (~10-100 µM) of the compound in a suitable solvent like methanol or acetonitrile/water.

  • Ionization Mode: Analyze the sample in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes. The carboxylic acid makes it particularly sensitive to deprotonation, so the negative ion mode is expected to yield a strong signal.

  • Analysis: Perform high-resolution mass spectrometry (HRMS) using an Orbitrap or Time-of-Flight (TOF) analyzer to obtain an accurate mass measurement, which can be used to confirm the elemental formula.

Data Interpretation: Molecular Ion and Fragmentation

The molecular weight of C₆H₃F₃N₂O₂ is 192.10 g/mol .[8] HRMS provides a much more precise measure.

  • Expected Ions:

    • [M-H]⁻ (Negative Mode): The most intense peak is expected to be the deprotonated molecule at m/z 191.0074.[9] This confirms the presence of the acidic proton.

    • [M+H]⁺ (Positive Mode): Protonation, likely on a pyrazine nitrogen, would yield an ion at m/z 193.0219.[9]

  • Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) of the [M-H]⁻ ion would likely show a primary neutral loss of 44 Da, corresponding to the loss of CO₂ from the carboxylate anion.[10] This is a classic fragmentation pathway for deprotonated carboxylic acids and serves as a key structural confirmation.

G parent [M-H]⁻ m/z 191.0074 frag1 Fragment Ion m/z 147.0175 parent->frag1 - CO₂ (43.9898 Da)

Part 3: Orthogonal Validation and Comparative Analysis

Neither NMR nor MS alone is sufficient for absolute proof of structure. It is the synergy between the two techniques that provides the highest level of confidence.

  • NMR confirms connectivity: It shows two adjacent protons on a pyrazine ring, a carboxylic acid group, and a trifluoromethyl group, and through ¹³C NMR, how they are connected to the carbon skeleton.

  • MS confirms identity: It provides the exact molecular weight and elemental formula (C₆H₃F₃N₂O₂), confirming that the pieces identified by NMR sum up to the correct molecular entity.

  • Comparison with Alternatives: Compared to a non-fluorinated analogue like pyrazine-2-carboxylic acid, the ¹H NMR signals would be shifted upfield, and the ¹³C and ¹⁹F NMR signals for the CF₃ group would be absent. This comparison highlights the significant electronic impact of the CF₃ group, which can be leveraged in structure-activity relationship (SAR) studies.

G cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry node_nmr Provides: - Atom Connectivity (¹H-¹H, ¹³C-¹H) - Chemical Environment (Shifts) - Functional Group ID (CF₃ quartet) node_structure Confirmed Structure This compound node_nmr->node_structure Orthogonal Validation node_ms Provides: - Molecular Weight - Elemental Formula (HRMS) - Key Fragment ID (-CO₂ loss) node_ms->node_structure Orthogonal Validation

Conclusion

The comprehensive characterization of this compound relies on the integrated interpretation of multi-nuclear NMR and high-resolution mass spectrometry. ¹H and ¹³C NMR establish the molecular framework and the electronic impact of the substituents. ¹⁹F NMR provides an unmistakable signature for the trifluoromethyl group. Finally, ESI-MS confirms the molecular formula and reveals characteristic fragmentation patterns, such as the loss of CO₂, which validates the presence of the carboxylic acid. Together, these methods provide a self-validating system, ensuring the structural integrity of this vital chemical building block for its intended application in research and development.

References

A Comparative Guide to the Validation of Analytical Methods for Pyraziflumid and its Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the quantification of pyraziflumid, a novel succinate dehydrogenase inhibitor (SDHI) fungicide, and its process intermediates.[1][2][3] It is intended for researchers, scientists, and professionals in drug development and agrochemical safety, offering a technical overview grounded in established validation principles and experimental data.

Introduction: The Significance of Robust Analytical Methods for Pyraziflumid

Pyraziflumid is a recently developed fungicide with high efficacy against a broad spectrum of plant diseases.[1][2][3] Its introduction into the agrochemical market necessitates the development and validation of reliable analytical methods for several critical applications:

  • Quality Control (QC): Ensuring the purity and concentration of the active ingredient in technical grade materials and formulated products.

  • Residue Analysis: Monitoring pyraziflumid levels in food commodities and environmental samples to ensure compliance with Maximum Residue Limits (MRLs) and to conduct human health and environmental risk assessments.[4]

  • Process Chemistry: Quantifying pyraziflumid and its synthetic intermediates to optimize manufacturing processes and ensure reaction completion.

The validation of these analytical methods is paramount to guarantee the accuracy, precision, and reliability of the data generated. Regulatory bodies such as the European Commission and the U.S. Environmental Protection Agency (EPA) have established stringent guidelines for the validation of pesticide analytical methods.[5][6][7][8] This guide will adhere to the principles outlined in documents such as SANTE/11312/2021.[5][9][10][11]

Comparative Analysis of Key Analytical Techniques

The determination of pyraziflumid and its intermediates predominantly relies on chromatographic techniques coupled with various detection methods. The choice of method is dictated by the sample matrix, the required sensitivity, and the specific analytical challenge.

Technique Principle Typical Application Strengths Limitations
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Separation based on polarity, detection via UV absorbance.QC of technical grade pyraziflumid and formulated products.Simple, robust, and cost-effective.Limited sensitivity and selectivity for complex matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds, detection by mass fragmentation.Analysis of thermally stable and volatile intermediates.High selectivity and sensitivity.Not suitable for non-volatile compounds like pyraziflumid without derivatization.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) High-resolution separation with highly selective and sensitive mass detection.Residue analysis in complex food and environmental matrices.[12][13][14]Gold standard for trace-level quantification, high specificity.[15]Higher equipment cost and complexity.

In-Depth Focus: LC-MS/MS for Residue Analysis

For the critical task of residue analysis in diverse and complex matrices such as cereals, fruits, and vegetables, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands out as the superior technique.[12][13][14] Its high sensitivity and selectivity allow for the detection and quantification of pyraziflumid at the low levels stipulated by regulatory MRLs.

A typical LC-MS/MS workflow for pyraziflumid residue analysis involves a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by instrumental analysis.[16][17] The QuEChERS approach is widely adopted for multi-residue pesticide analysis in food due to its efficiency and effectiveness in removing matrix interferences.[18]

Experimental Workflow: Pyraziflumid Residue Analysis

The following diagram illustrates a standard workflow for the analysis of pyraziflumid residues in a representative matrix like apples.

G cluster_0 Sample Preparation (QuEChERS) cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Homogenization 1. Homogenization (10g apple sample) Extraction 2. Extraction (Acetonitrile) Homogenization->Extraction Partitioning 3. Partitioning (MgSO4, NaCl) Extraction->Partitioning Cleanup 4. Dispersive SPE Cleanup (PSA, C18) Partitioning->Cleanup Injection 5. Injection into LC-MS/MS Cleanup->Injection Separation 6. Chromatographic Separation (C18 column) Injection->Separation Detection 7. MS/MS Detection (MRM mode) Separation->Detection Quantification 8. Quantification (Matrix-matched calibration) Detection->Quantification Reporting 9. Reporting (Comparison to MRLs) Quantification->Reporting

Figure 1. Workflow for Pyraziflumid Residue Analysis.
Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the determination of pyraziflumid in a fruit matrix, adhering to the principles of the workflow depicted above.

1. Sample Homogenization:

  • Weigh 10 g of a representative portion of the homogenized fruit sample into a 50 mL centrifuge tube.

2. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube.
  • Shake vigorously for 1 minute. The use of acetonitrile is crucial for efficient extraction of a wide range of pesticides, including pyraziflumid.

3. Partitioning:

  • Add a salt mixture, typically composed of magnesium sulfate (MgSO₄) and sodium chloride (NaCl).
  • Shake vigorously for 1 minute and then centrifuge. This step separates the acetonitrile layer containing the pesticides from the aqueous and solid matrix components.

4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture, such as primary secondary amine (PSA) and C18.
  • Vortex and centrifuge. PSA removes organic acids and other polar interferences, while C18 removes non-polar interferences, leading to a cleaner extract and reducing matrix effects in the LC-MS/MS analysis.

5. LC-MS/MS Analysis:

  • Inject the final extract into the LC-MS/MS system.
  • Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution of water and methanol (both containing a small percentage of formic acid and/or ammonium formate to improve peak shape and ionization efficiency).[15]
  • MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). Monitor at least two specific precursor-to-product ion transitions for pyraziflumid to ensure accurate identification and quantification.

6. Quantification:

  • Prepare matrix-matched calibration standards to compensate for any remaining matrix effects.
  • Construct a calibration curve by plotting the peak area against the concentration of the standards.
  • Determine the concentration of pyraziflumid in the sample by interpolating its peak area on the calibration curve.

Method Validation Parameters: A Comparative Overview

A critical aspect of this guide is the objective comparison of method performance based on key validation parameters as stipulated by SANTE/11312/2021.[11][19]

Parameter HPLC-UV (QC) LC-MS/MS (Residue) Rationale
Linearity (R²) > 0.999> 0.99A high correlation coefficient demonstrates a linear relationship between detector response and analyte concentration over a defined range.
Accuracy (% Recovery) 98-102%70-120%Measures the closeness of the experimental value to the true value. The wider acceptance range for residue analysis accounts for the complexity of the matrix.
Precision (%RSD) < 2%< 20%Indicates the degree of scatter between a series of measurements. Higher variability is acceptable for trace-level analysis.
Limit of Quantification (LOQ) ~10 mg/kg≤ 0.01 mg/kg[13]The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. The LOQ for residue methods must be well below the established MRL.
Specificity Retention TimeRetention Time and MRM RatiosThe ability to assess unequivocally the analyte in the presence of other components. LC-MS/MS offers superior specificity through the monitoring of specific ion transitions.

Decision Framework for Method Selection

The selection of an appropriate analytical method is a critical decision that impacts the quality and relevance of the generated data. The following decision tree provides a logical framework for this process.

G start Define Analytical Objective q1 Sample Matrix? start->q1 tech_grade Technical Grade or Formulation q1->tech_grade Simple complex_matrix Food or Environmental Sample q1->complex_matrix Complex q2 Required Sensitivity? hplc_uv HPLC-UV q2->hplc_uv Low (QC) lc_msms LC-MS/MS q2->lc_msms High (Trace Analysis) gc_ms GC-MS (for volatile intermediates) q2->gc_ms Analyte Dependent tech_grade->q2 complex_matrix->lc_msms

Figure 2. Decision Tree for Analytical Method Selection.

Conclusion: The Path to Reliable Data

The validation of analytical methods for pyraziflumid and its intermediates is a multifaceted process that requires a thorough understanding of the analyte, the matrix, and the regulatory landscape. While HPLC-UV offers a robust and cost-effective solution for quality control applications, LC-MS/MS is the undisputed method of choice for trace residue analysis in complex matrices, providing the necessary sensitivity and specificity to ensure food safety and environmental protection.

By following established validation guidelines, such as those provided by SANTE, and by making informed decisions based on the specific analytical objective, researchers and scientists can ensure the generation of high-quality, reliable, and defensible data for pyraziflumid.

References

A Comparative Guide to Fungicides Derived from Pyrazine-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

<_Step_2>

Step 2: Synthesize and Structure the Comparison Guide

Based on the information gathered, I will now structure the comprehensive guide. The initial searches confirmed that fungicides derived from pyrazine-2-carboxylic acids belong to the broader class of Succinate Dehydrogenase Inhibitors (SDHIs), also known as carboxamides. Key examples identified include Boscalid and Penthiopyrad. Their primary mode of action is the inhibition of Complex II (succinate dehydrogenase) in the mitochondrial respiratory chain. I have found information on their mechanism, the development of resistance, and some comparative efficacy data, particularly for Botrytis cinerea. I also have sources for standard in vitro and in vivo testing protocols.

I will structure the guide as follows:

  • Introduction: Define the chemical class, its importance in agriculture, and introduce the concept of SDHIs (FRAC Group 7).

  • Mechanism of Action: Detail the inhibition of the succinate dehydrogenase enzyme. I will create a Graphviz diagram to illustrate the mitochondrial electron transport chain and the specific site of action.

  • Featured Fungicides: Profile key fungicides derived from or related to pyrazine-2-carboxylic acids, such as Boscalid and Penthiopyrad.

  • Comparative Performance Analysis: Present a table summarizing the efficacy (EC50 values) of these fungicides against important plant pathogens like Botrytis cinerea, drawing data from the search results. I will also discuss the observed patterns of cross-resistance.

  • Experimental Protocols: Provide detailed, step-by-step methodologies for in vitro (mycelial growth inhibition) and in vivo (detached leaf assay) testing. I will create a Graphviz diagram for a typical fungicide screening workflow.

  • Fungal Resistance: Discuss the mechanisms of resistance to SDHI fungicides, focusing on mutations in the sdh genes, and the implications for disease management, referencing the Fungicide Resistance Action Committee (FRAC).

  • References: Compile a complete, numbered list of all cited sources with titles and clickable URLs.

This structure will allow me to fulfill all the user's requirements, providing a scientifically robust and well-visualized comparative guide. I will now proceed with writing the content for each section.

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of fungicides derived from pyrazine-2-carboxylic acids, a significant chemical class within the broader group of Succinate Dehydrogenase Inhibitors (SDHIs). We will explore their mechanism of action, compare the performance of key compounds using experimental data, and provide validated protocols for their evaluation.

Introduction: The Rise of Carboxamide Fungicides

Fungicides derived from pyrazine-2-carboxylic acids are part of the carboxamide chemical family. These compounds have become essential tools in modern agriculture for managing a wide range of plant diseases.[1] Their significance lies in their specific mode of action, which targets fungal respiration, offering an alternative to other fungicidal classes and playing a role in resistance management strategies. According to the Fungicide Resistance Action Committee (FRAC), these fungicides are classified under FRAC Group 7, which comprises all Succinate Dehydrogenase Inhibitors (SDHIs).[2][3] This guide will focus on comparing prominent members of this group to provide researchers with a clear, data-driven perspective on their relative strengths and applications.

Mechanism of Action: Targeting the Fungal Powerhouse

The primary mode of action for all SDHI fungicides is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, a critical component of the mitochondrial respiratory chain.[1][4]

Causality of Inhibition: The SDH enzyme is responsible for the oxidation of succinate to fumarate in the tricarboxylic acid (TCA) cycle. This reaction is coupled with the reduction of ubiquinone (Q) to ubiquinol (QH₂), which is a key step in the electron transport chain that ultimately drives ATP synthesis.[5] Pyrazine-2-carboxylic acid derivatives bind to the ubiquinone-binding site (Qp-site) of the SDH enzyme, which is formed by the SdhB, SdhC, and SdhD subunits.[4][6] This binding physically blocks the natural substrate, ubiquinone, from accessing the active site.[7] The consequences for the fungal cell are severe:

  • Inhibition of ATP Synthesis: The blockage of the electron transport chain drastically reduces the production of ATP, depriving the cell of its primary energy source.[1]

  • Disruption of Cellular Metabolism: The inhibition of the TCA cycle disrupts essential metabolic pathways required for fungal growth and survival.[1]

This targeted attack on a vital metabolic process leads to the cessation of fungal growth, inhibiting spore germination, germ tube elongation, and mycelial proliferation.[8]

Mechanism_of_Action cluster_TCA TCA Cycle (Mitochondrial Matrix) cluster_ETC Electron Transport Chain (Inner Mitochondrial Membrane) Succinate Succinate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate UQ Ubiquinone Pool (Q) ComplexII->UQ e- transfer ComplexIII Complex III UQ->ComplexIII QH₂ ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase ...to ATP Production Fungicide Pyrazine Carboxamide Fungicide (SDHI) Fungicide->ComplexII INHIBITS (at Qp-site)

Figure 1: Mechanism of SDHI Fungicide Action.

Featured Pyrazine-2-Carboxylic Acid Derived Fungicides

While many SDHI fungicides exist, this guide focuses on those structurally related to pyrazine-2-carboxylic acids and their carboxamide derivatives, which are widely used and studied.

  • Boscalid: One of the first broad-spectrum SDHIs, boscalid set the benchmark for this class. It is known for its efficacy against a wide range of ascomycete and some basidiomycete pathogens.[9]

  • Penthiopyrad: A newer generation SDHI, penthiopyrad often exhibits a different efficacy spectrum and can be effective against some fungal strains that have developed reduced sensitivity to older SDHIs.[9][10]

  • Pyraziflumid: A more recent addition to the pyrazine-carboxamide group, noted for its specific activity profile.[3]

While pyrazinamide itself is primarily known as an antituberculosis drug, its derivatives have been synthesized and tested for antifungal properties, contributing to the broader understanding of the pyrazine scaffold in antimicrobial development.[11][12][13]

Comparative Performance Analysis

The efficacy of SDHI fungicides can vary significantly between different fungal pathogens and even between isolates of the same species, often due to the development of resistance.[8] The 50% effective concentration (EC50), the concentration of a fungicide that inhibits 50% of fungal growth, is a standard metric for comparison. Lower EC50 values indicate higher potency.

The following table summarizes comparative efficacy data for boscalid and penthiopyrad against isolates of Botrytis cinerea, the causal agent of gray mold, a common and economically important plant disease.

FungicideTarget PathogenIsolate TypeEC50 (µg/mL)Reference(s)
Boscalid Botrytis cinereaSensitive< 1.0[10][14]
Botrytis cinereaResistant (H272R/Y mutation)> 100[10][14]
Penthiopyrad Botrytis cinereaSensitive< 0.1[10][14]
Botrytis cinereaResistant (H272R/Y mutation)< 6.0 - 59.65[10][14]
Fluopyram Botrytis cinereaSensitive< 0.1[10][14]
Botrytis cinereaResistant (H272R/Y mutation)0.01 - >100[10][14]
Fluxapyroxad Botrytis cinereaSensitive< 0.1[10][14]
Botrytis cinereaResistant (H272R/Y mutation)< 0.01 - 4.19[10][14]

Expert Interpretation: The data clearly show that newer generation SDHIs like penthiopyrad and fluxapyroxad can retain significant activity against B. cinerea isolates that are highly resistant to boscalid.[10][14] This is due to subtle differences in how they bind to the SDH enzyme. However, it is crucial to note that cross-resistance is complex; certain mutations, such as N230I in the SdhB subunit, can confer broad resistance to multiple SDHIs, including boscalid, fluopyram, fluxapyroxad, and penthiopyrad.[14] This underscores the importance of monitoring local pathogen populations and using fungicides with different modes of action in rotation.

Experimental Protocols for Efficacy Evaluation

To ensure reproducible and reliable data, standardized methodologies are critical. The following protocols describe common in vitro and in vivo assays for testing fungicide sensitivity.[15]

Protocol: In Vitro Mycelial Growth Inhibition Assay

This assay is a foundational method to determine the direct effect of a fungicide on fungal vegetative growth and calculate EC50 values.

Principle: The fungus is grown on a nutrient medium amended with varying concentrations of the fungicide. The inhibition of radial growth is measured relative to a fungicide-free control.

Step-by-Step Methodology:

  • Prepare Fungicide Stock Solution: Accurately weigh the fungicide and dissolve it in a suitable solvent (e.g., methanol or dimethyl sulfoxide) to create a high-concentration stock solution (e.g., 10,000 µg/mL).

  • Prepare Amended Media: Autoclave Potato Dextrose Agar (PDA) and allow it to cool to approximately 50-55°C in a water bath. This temperature is crucial to prevent both solidification of the agar and thermal degradation of the fungicide.

  • Serial Dilutions: Add the appropriate volume of the fungicide stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control plate should be prepared using only the solvent. Mix thoroughly and pour the media into sterile 90 mm Petri dishes.

  • Inoculation: Using a sterile cork borer, take a mycelial plug (typically 5-10 mm in diameter) from the advancing edge of an actively growing, pure culture of the target fungus.[10] Place the plug, mycelium-side down, in the center of each amended and control plate.

  • Incubation: Incubate the plates at the optimal temperature for the fungus (e.g., 22°C for B. cinerea) in the dark.[10]

  • Data Collection: When the fungal colony in the control plate has reached approximately 70-80% of the plate diameter, measure the colony diameter in two perpendicular directions for all treatments.

  • Analysis: Calculate the average diameter and subtract the diameter of the initial mycelial plug. Determine the percentage of mycelial growth inhibition for each concentration relative to the control. The EC50 value is then calculated by regressing the percentage of inhibition against the logarithm of the fungicide concentration using appropriate statistical software.

Protocol: In Vivo Detached Leaf Assay

This assay provides a more realistic assessment of fungicide performance by incorporating the host-pathogen interaction.

Principle: Leaves are treated with the fungicide, inoculated with the pathogen, and the development of disease symptoms is assessed.

Step-by-Step Methodology:

  • Plant Material: Collect healthy, young, fully expanded leaves from untreated plants (e.g., strawberry leaves for B. cinerea testing).[16]

  • Fungicide Application: Prepare aqueous solutions of the fungicide at various concentrations. Evenly spray the leaves with the fungicide solutions until runoff or apply a known volume to a specific area. Allow the leaves to air dry completely. Control leaves should be sprayed with water.

  • Inoculation: Place the detached leaves in a humid chamber (e.g., a sealed container with moist filter paper). Inoculate each leaf with a plug of fungal mycelium or a droplet of a spore suspension (e.g., 1 x 10⁶ conidia/mL).[16]

  • Incubation: Incubate the chambers at an appropriate temperature and light cycle to facilitate infection and disease development.

  • Assessment: After a set incubation period (e.g., 3-5 days), measure the diameter of the resulting lesions.

  • Analysis: Calculate the percent disease control for each fungicide concentration compared to the control. This data can be used to determine the effective dose for disease prevention.

Fungicide_Screening_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo / In Planta Testing A 1. Primary Screen (Mycelial Growth Assay) B 2. EC50 Determination A->B C 3. Spore Germination Assay B->C D 4. Detached Leaf Assay C->D E 5. Whole Plant Assay (Greenhouse) D->E F 6. Field Trials E->F End Product Registration F->End Start Compound Synthesis Start->A

Figure 2: Generalized Fungicide Evaluation Workflow.

Fungal Resistance to SDHI Fungicides

The consistent use of site-specific fungicides like SDHIs exerts strong selection pressure, leading to the emergence of resistant fungal genotypes. Resistance to SDHIs is primarily caused by single nucleotide polymorphisms (mutations) in the genes encoding the SdhB, SdhC, and SdhD subunits of the target enzyme.[17]

These mutations can alter the amino acid sequence at the Qp-binding site, reducing the binding affinity of the fungicide.[4] As shown in the comparative data, different mutations can lead to varied cross-resistance patterns among different SDHI fungicides.[5][7] For example, the H272R/Y substitution in the SdhB subunit of B. cinerea confers high resistance to boscalid but may have a lesser impact on fluxapyroxad.[10]

Trustworthiness in Practice: To delay the development of resistance, FRAC recommends specific management strategies, including:

  • Limiting the number of SDHI applications per season.[3]

  • Applying SDHIs in mixtures with fungicides from different FRAC groups.[3]

  • Alternating SDHI applications with fungicides that have a different mode of action.[3]

Conclusion and Future Outlook

Fungicides derived from pyrazine-2-carboxylic acids are powerful and specific inhibitors of fungal respiration. Comparative analysis, particularly between first and second-generation compounds like boscalid and penthiopyrad, reveals a complex landscape of efficacy and cross-resistance. While newer compounds can overcome resistance to older ones, the evolutionary capacity of fungal pathogens necessitates continuous monitoring and strategic deployment. Future research will likely focus on designing novel SDHIs that can bind to the SDH enzyme in a way that is less susceptible to existing resistance mutations, thereby extending the lifespan of this critical class of fungicides.

References

The Landscape of SDHI Fungicides: A Mechanistic Overview

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Efficacy of Pyraziflumid Versus Other SDHI Fungicides

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of pyraziflumid, a novel succinate dehydrogenase inhibitor (SDHI) fungicide, with other established alternatives within the same class. We will delve into the mechanistic underpinnings, present comparative efficacy data, and detail the experimental protocols necessary for robust evaluation, empowering researchers to make informed decisions in their work.

Succinate Dehydrogenase Inhibitors (SDHIs), classified under FRAC Group 7, represent a cornerstone in modern disease management across agriculture and turfgrass.[1][2] Their widespread adoption is due to their broad-spectrum activity and high efficacy. The first SDHI, carboxin, was introduced in the 1960s, primarily for seed treatments against basidiomycete pathogens.[2] The class has since expanded significantly, with newer generations like boscalid, fluopyram, fluxapyroxad, and pydiflumetofen offering broad-spectrum foliar activity.[2][3]

Mechanism of Action: The universal mode of action for all SDHI fungicides is the disruption of fungal respiration.[2][4] They specifically target and inhibit Complex II (succinate dehydrogenase or SDH) in the mitochondrial electron transport chain.[2][4][5] By binding to the SDH enzyme complex, these fungicides block the transfer of electrons from succinate to ubiquinone. This action halts the production of adenosine triphosphate (ATP), the cellular energy currency, leading to the cessation of fungal growth and eventual cell death.[4][6] This targeted action is primarily preventative, inhibiting spore germination, but can also exhibit some curative properties.[7]

SDHI_Mechanism cluster_Mitochondrion Mitochondrial Inner Membrane ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII e- ComplexIV Complex IV ComplexIII->ComplexIV e- O2 O₂ → H₂O ComplexIV->O2 e- ATP_Synthase ATP Synthase ATP Cellular Energy ATP_Synthase->ATP ATP Production Succinate Succinate Succinate->ComplexII e- H_flow H+ Gradient H_flow->ATP_Synthase SDHI SDHI Fungicides (Pyraziflumid, etc.) SDHI->ComplexII INHIBITS caption Fig 1: SDHI Mode of Action

Caption: Fig 1: SDHI fungicides inhibit Complex II of the mitochondrial respiratory chain, blocking electron transport and halting cellular energy (ATP) production in fungi.

Pyraziflumid: A Novel Chemical Entry

Pyraziflumid is a novel SDHI fungicide discovered and developed by Nihon Nohyaku Co., Ltd.[8][9] It is distinguished within FRAC Group 7 by its unique 3-(trifluoromethyl)pyrazine-2-carboxamide chemical structure.[6][8][10] This structural distinction is critical, as it can influence the fungicide's binding affinity, spectrum of activity, and potential for cross-resistance with other SDHIs.

Pyraziflumid demonstrates excellent biological activity against a range of ascomycete and basidiomycete fungi.[6][9] It is primarily used to control diseases such as powdery mildew, scab, gray mold (Botrytis cinerea), and Sclerotinia stem rot (Sclerotinia sclerotiorum).[6] Key properties include preventative, curative, and residual activity, as well as good rain-fastness, making it a versatile tool for integrated pest management (IPM) programs.[8]

Comparative Efficacy: Pyraziflumid vs. Other SDHIs

Direct, peer-reviewed comparative efficacy trials across a wide range of pathogens are still emerging for the relatively new pyraziflumid. However, by synthesizing available data on its performance and that of established SDHIs, we can construct a valuable comparison. The efficacy of an SDHI is not uniform across all pathogens, and variations in chemical structure can lead to significant performance differences.

A critical issue within this class is the potential for cross-resistance. While all SDHIs share the same target site, resistance to one member does not automatically confer resistance to all others.[3] Studies have shown that certain fungal isolates resistant to boscalid may remain sensitive to fluopyram, highlighting the complexity of resistance patterns within the group.[4]

Table 1: Comparative Data of Selected SDHI Fungicides

FungicideChemical GroupTarget Pathogens & Efficacy DataKey Characteristics
Pyraziflumid Pyrazine-carboxamide- Sclerotinia sclerotiorum : Excellent activity; average EC50 of 0.0561 µg/mL.[11] - Botrytis cinerea : High activity; IC50 of 0.004 µg/mL.[8] - Other Targets : Powdery mildew, scab, Alternaria leaf spot.[6][12]Novel chemical structure; strong protective and curative action; systemic properties.[5][8][11]
Boscalid Pyridine-carboxamide- Botrytis cinerea : Widely used, but resistance is documented.[13] - Alternaria spp. : Resistance has been reported.[4] - Blumeriella jaapii : Resistance is prevalent in some regions.[14]First broad-spectrum foliar SDHI; medium-to-high resistance risk.[2][15] Often used in mixtures to manage resistance.[16][17]
Fluopyram Pyridinyl-ethyl-benzamide- Sclerotinia spp., Botrytis spp. : High level of efficacy.[18][19] - Alternaria alternata, Podosphaera xanthii : Compound-specific resistance patterns observed, differing from boscalid.[18][19]Unique chemical class within SDHIs; translaminar and acropetal movement; also has nematicidal activity.[4][18]
Pydiflumetofen N-methoxy-(phenyl-ethyl)-pyrazole-carboxamide- Sclerotinia sclerotiorum : Strong inhibitory activity; mean EC50 of 0.0250 µg/mL.[20] - Fusarium head blight : High efficacy, particularly in co-formulation with a triazole.[21] - Other Targets : Cercospora, Botrytis, Alternaria.[22]New generation SDHI; broad-spectrum; classified as a reduced-risk chemical by the USEPA.[20][22]
Fluxapyroxad Pyrazole-carboxamide- Blumeriella jaapii : Used in premixes, but efficacy has eroded in some areas due to resistance.[14] - Broad Spectrum : Effective against a range of diseases, often co-formulated.Systemic movement in the xylem; provides long residual activity.[7]

EC50/IC50 values represent the concentration required to inhibit fungal growth by 50% in vitro. Lower values indicate higher efficacy.

Experimental Protocols for Fungicide Efficacy Assessment

To ensure the scientific integrity of efficacy comparisons, standardized and validated protocols are essential. The following methodologies represent best practices for evaluating fungicide performance from the laboratory to the field.

In Vitro Efficacy: Mycelial Growth Inhibition Assay

This assay determines the direct impact of a fungicide on fungal growth and is used to calculate the Effective Concentration (EC50).

Step-by-Step Methodology:

  • Preparation of Media: Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar, PDA). Autoclave and cool to 45-50°C.

  • Fungicide Stock Solution: Dissolve the technical grade fungicide in a suitable solvent (e.g., acetone) to create a high-concentration stock solution.

  • Serial Dilutions: Perform serial dilutions of the stock solution to create a range of test concentrations.

  • Amending Media: Add precise volumes of each fungicide dilution to the molten agar to achieve the desired final concentrations. A solvent-only control and an untreated control must be included.

  • Pouring Plates: Pour the amended media into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture onto the center of each plate.

  • Incubation: Incubate the plates in the dark at the optimal temperature for the target fungus.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the untreated control plate reaches the edge.

  • Analysis: Calculate the percentage of growth inhibition relative to the control. Use probit analysis or non-linear regression to model the dose-response curve and determine the EC50 value.[23]

In Vivo Efficacy: Detached Leaf Assay

This method provides a more realistic assessment of fungicide performance, incorporating host-pathogen interactions.

Step-by-Step Methodology:

  • Plant Cultivation: Grow healthy, susceptible host plants under controlled greenhouse conditions.[12]

  • Leaf Detachment: Excise healthy, fully expanded leaves for the assay.

  • Fungicide Application:

    • Preventive (Protective) Assay: Apply the fungicide solution to the leaf surface and allow it to dry completely (typically 24 hours before inoculation).[11]

    • Curative Assay: Inoculate the leaf first and apply the fungicide after a set incubation period (e.g., 24-48 hours).[11]

  • Inoculation: Apply a spore suspension or mycelial plug of the pathogen to the leaf surface.[24]

  • Incubation: Place leaves in a humid chamber at an appropriate temperature and light regime to facilitate infection.[24]

  • Disease Assessment: After a set incubation period (e.g., 3-7 days), measure the lesion diameter or assess the percentage of the leaf area covered by symptoms (disease severity).[11]

  • Analysis: Calculate the control efficacy as a percentage reduction in disease severity compared to the untreated control.[11]

Efficacy_Workflow cluster_Lab In Vitro / In Vivo Testing cluster_Greenhouse Controlled Environment Testing cluster_Field Field Trials vitro Mycelial Growth Inhibition Assay ec50 Determine EC50 (Potency) vitro->ec50 vivo Detached Leaf Assay prevent_cure Assess Preventive vs. Curative Activity vivo->prevent_cure gh_safety Crop Safety & Phytotoxicity ec50->gh_safety prevent_cure->gh_safety gh_efficacy Whole Plant Efficacy gh_safety->gh_efficacy field_design Randomized Block Design gh_efficacy->field_design field_app Apply Treatments (Commercial Methods) field_design->field_app field_assess Rate Disease Severity & Incidence field_app->field_assess field_yield Measure Yield & Quality field_assess->field_yield final Registration & Resistance Management field_yield->final start Hypothesis: Fungicide Efficacy start->vitro start->vivo caption Fig 2: Fungicide Efficacy Evaluation Workflow

Caption: Fig 2: A typical workflow for evaluating fungicide efficacy, from initial lab-based assays to comprehensive field trials.

Resistance Management: A Critical Consideration

SDHI fungicides are classified as having a medium to high risk of resistance development due to their specific, single-site mode of action.[2][3][7] To preserve their efficacy, a robust resistance management strategy is non-negotiable.

Key Strategies Recommended by FRAC:

  • Limit Applications: The total number of SDHI applications per crop per season should be limited, often to no more than 50% of the total fungicide program.[1]

  • Alternate Modes of Action: Strictly alternate SDHI fungicides with effective fungicides from different FRAC groups.[1][15]

  • Use Mixtures: Apply SDHIs in tank-mixes or as pre-formulated mixtures with a partner fungicide that has a different mode of action and is effective against the target pathogen.[1][15][25]

  • Apply Preventively: Use SDHIs preventively or in the early stages of disease development. Relying on curative properties increases selection pressure for resistance.[1][7]

  • Use Recommended Rates: Applying fungicides at full label rates is crucial. Reduced rates can accelerate the selection of resistant pathogen populations.[15]

Conclusion

Pyraziflumid represents a significant addition to the SDHI fungicide class, offering high efficacy against key pathogens like Sclerotinia sclerotiorum and Botrytis cinerea. Its unique chemical structure may provide an advantage in certain pathosystems and in resistance management scenarios. However, like all single-site inhibitors, its long-term utility depends on judicious use. Direct comparative field trials against the latest generation of SDHIs, such as pydiflumetofen, will be crucial in precisely defining its position and value. Researchers must employ rigorous, standardized protocols to evaluate its performance and integrate it into sustainable, science-based disease management programs that prioritize the mitigation of resistance.

References

"structure-activity relationship of trifluoromethylated vs non-fluorinated pyrazine carboxamides"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Structure-Activity Relationships

For researchers, scientists, and drug development professionals, the pyrazine carboxamide scaffold represents a privileged structure in modern medicinal chemistry. Its derivatives have shown a remarkable breadth of biological activities, including applications as kinase inhibitors for oncology and as antiviral agents.[1] A crucial aspect of optimizing these molecules lies in the strategic substitution on the pyrazine ring. This guide provides an in-depth comparison of the structure-activity relationship (SAR) of trifluoromethylated versus non-fluorinated pyrazine carboxamides, offering insights into how this single chemical modification can profoundly influence therapeutic potential.

The Pyrazine Carboxamide Core: A Versatile Scaffold

The pyrazine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4, imparts unique physicochemical properties to the carboxamide derivatives.[1][2] The nitrogen atoms can act as hydrogen bond acceptors, facilitating interactions with biological targets.[1] The SAR of non-fluorinated pyrazine carboxamides is often dictated by the nature and position of substituents on the pyrazine ring and the amide nitrogen. For instance, in a series of 3-aminopyrazine-2-carboxamides, the nature of the N-substituent (benzyl, alkyl, or phenyl) significantly influences their antimicrobial and antimycobacterial activities.[3] Similarly, substitutions at the 5- and 6-positions of the pyrazine ring with groups like chloro or tert-butyl have been shown to modulate antifungal and photosynthesis-inhibiting activities.[4][5]

The Trifluoromethyl Advantage: More Than Just a Methyl Mimic

The introduction of a trifluoromethyl (-CF3) group is a widely employed strategy in drug design to enhance the pharmacological profile of a lead compound. The -CF3 group is often considered a "super-methyl" group due to its similar size, but its electronic properties are vastly different. The strong electron-withdrawing nature of the three fluorine atoms significantly impacts the molecule's lipophilicity, metabolic stability, and binding affinity.[4]

Key advantages of trifluoromethylation include:

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism by enzymes like cytochrome P450. This can lead to a longer drug half-life and improved bioavailability.

  • Enhanced Lipophilicity: The -CF3 group is highly lipophilic, which can improve a molecule's ability to cross cellular membranes and reach its target.

  • Modulation of pKa: The electron-withdrawing nature of the -CF3 group can lower the pKa of nearby basic nitrogen atoms, which can be crucial for optimizing target engagement and pharmacokinetic properties.

  • Improved Binding Affinity: The -CF3 group can participate in favorable interactions within a protein's binding pocket, including hydrophobic and dipole-dipole interactions, leading to increased potency.

Comparative Analysis: Trifluoromethylated vs. Non-Fluorinated Pyrazine Carboxamides

Direct, head-to-head comparative studies of trifluoromethylated versus non-fluorinated pyrazine carboxamides against the same biological target are not abundant in the literature. However, by examining related studies and analogous heterocyclic systems, a compelling picture of the trifluoromethyl group's impact emerges.

A Case Study in Biological Activity Modulation

A study investigating the effect of synthetic pyrazine carboxamide derivatives as elicitors of secondary metabolites in plant cell cultures provides a direct comparison between a non-fluorinated and a trifluoromethylated analog.[6][7]

CompoundStructureBiological Effect
1 (Non-fluorinated)N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamideGood elicitor of taxifolin production in Silybum marianum cultures.[6][7]
2 (Trifluoromethylated)3-(3-((trifluoromethyl)benzyl)amino)pyrazine-2-carboxamideEffective in inducing rutin production in Fagopyrum esculentum callus cultures.[6][7]

This study, while not in a therapeutic context, clearly demonstrates that the substitution pattern, including the presence of a trifluoromethyl group, dictates the specific biological response.

Insights from Related Heterocycles: Pyrazole Carboxamides

Research on trifluoromethyl-pyrazole-carboxamides as cyclooxygenase (COX) inhibitors offers valuable insights that can be extrapolated to the pyrazine scaffold. A study on a series of these compounds revealed that the trifluoromethyl group enhanced hydrophobic stabilization and contributed to increased binding affinity for both COX-1 and COX-2 isoforms.[8]

CompoundR1R2COX-1 IC50 (µM)COX-2 IC50 (µM)
3a HH>10>10
3b ClH0.463.82
3g OMeH4.452.65
3d OMeOMe5.624.92

Data from a study on trifluoromethyl-pyrazole-carboxamides.[8]

These findings suggest that the trifluoromethyl group on the pyrazine ring could similarly enhance the potency of pyrazine carboxamides targeting enzymes with hydrophobic binding pockets.

Potent Bioactivity of Trifluoromethylated Pyrazine Derivatives

Several studies have reported the synthesis and potent biological activities of trifluoromethylated pyrazine carboxamide derivatives, further underscoring the benefits of this modification.

  • Anticancer Activity: A series of N-(2-(6-substituted-1H-pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds were synthesized and evaluated for their anticancer activity against the A549 lung cancer cell line. Two compounds, 12a and 13a , displayed excellent anticancer activity with IC50 values of 19 ± 0.50 µM and 17 ± 0.5 µM, respectively.[2] The trifluoromethoxy group in these compounds has similar electron-withdrawing properties to a trifluoromethyl group.

  • Antibacterial Activity: The same study also demonstrated that compounds 12a and 13a exhibited good antibacterial activity against Staphylococcus aureus and Escherichia coli.[2]

  • Antimycobacterial Activity: In a series of 3-aminopyrazine-2-carboxamides, the derivative with a 4-trifluoromethylphenyl substituent (20 ) showed moderate cytotoxicity against the HepG2 cell line (IC50 = 41.4 µM) and was evaluated for its antimycobacterial properties.[3]

Experimental Protocols

General Synthesis of Pyrazine Carboxamides

The synthesis of pyrazine carboxamides typically involves the coupling of a pyrazine-2-carboxylic acid with a desired amine.

Step 1: Activation of the Carboxylic Acid

  • Dissolve the substituted pyrazine-2-carboxylic acid in a suitable solvent (e.g., dichloromethane, DMF).

  • Add a coupling agent (e.g., DCC, HATU) and an activating agent (e.g., DMAP, HOBt).

  • Stir the mixture at room temperature for 30 minutes to form the activated ester.

Step 2: Amide Coupling

  • Add the desired amine to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

  • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

  • Purify the crude product by column chromatography or recrystallization to obtain the final pyrazine carboxamide.[9]

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of compounds against a specific protein kinase.

  • Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a peptide), and ATP in a buffer solution.

  • Add the test compound at various concentrations.

  • Incubate the mixture at a specific temperature for a set period to allow the kinase reaction to proceed.

  • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA, radiometric assays, or fluorescence-based assays.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the Concepts

SAR_Comparison cluster_non_fluorinated Non-Fluorinated Pyrazine Carboxamides cluster_trifluoromethylated Trifluoromethylated Pyrazine Carboxamides NF_core Pyrazine Carboxamide Core NF_activity Moderate to Good Biological Activity NF_core->NF_activity Activity NF_metabolism Susceptible to Metabolic Oxidation NF_core->NF_metabolism Metabolism NF_SAR SAR driven by various substituents (Cl, t-Bu, etc.) NF_core->NF_SAR SAR TF_activity Potentially Enhanced Potency & Selectivity NF_activity->TF_activity Improvement TF_metabolism Increased Metabolic Stability NF_metabolism->TF_metabolism Enhancement TF_core Pyrazine Carboxamide Core + CF3 Group TF_core->TF_activity Activity TF_core->TF_metabolism Metabolism TF_SAR CF3 group enhances lipophilicity and binding TF_core->TF_SAR SAR Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Pyrazine Carboxylic Acid + Amine coupling Amide Coupling (e.g., DCC/DMAP) start->coupling purification Purification (Chromatography) coupling->purification product Pyrazine Carboxamide (CF3 or Non-F) purification->product in_vitro In Vitro Assay (e.g., Kinase Inhibition) product->in_vitro Testing ic50 IC50 Determination in_vitro->ic50 sar_analysis SAR Analysis ic50->sar_analysis

References

A Comparative Guide to Pyrazine Carboxamide Derivatives: Bridging In Vitro Efficacy with In Vivo Outcomes

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrazine carboxamide scaffold has emerged as a privileged structure, yielding derivatives with a broad spectrum of therapeutic potential. From oncology to infectious diseases, these heterocyclic compounds have demonstrated significant biological activity. This guide provides a comprehensive comparison of representative pyrazine carboxamide derivatives, critically examining their performance in both preclinical in vitro assays and subsequent in vivo models. By juxtaposing these datasets, we aim to provide researchers, scientists, and drug development professionals with a nuanced understanding of the translational potential of this versatile chemical class.

Introduction to Pyrazine Carboxamides

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, imparts unique physicochemical properties to its derivatives. The carboxamide functional group, with its ability to participate in hydrogen bonding, further enhances the potential for molecular interactions with biological targets. This combination has led to the development of numerous pyrazine carboxamide derivatives with diverse pharmacological activities, including kinase inhibition and antimicrobial effects. This guide will focus on a comparative analysis of two distinct classes of pyrazine carboxamide derivatives: those with anticancer activity and those with antitubercular properties.

Part 1: Anticancer Pyrazine Carboxamide Derivatives

The dysregulation of cellular signaling pathways is a hallmark of cancer. Kinases, key players in these pathways, have become prime targets for therapeutic intervention. Pyrazine carboxamide derivatives have shown considerable promise as kinase inhibitors. Here, we compare two such derivatives targeting different kinases crucial in cancer progression: a PI3Kα inhibitor and an EML4-ALK inhibitor.

In Vitro and In Vivo Comparison of Anticancer Derivatives
CompoundTargetIn Vitro Potency (IC50)Cell LineIn Vivo ModelKey In Vivo Outcome
Compound 14c PI3Kα1.25 µM[1][2]A549, PC-3, MCF-7 (Cytotoxicity)[1][2]Not explicitly detailed in the provided search results.Data not available.
Compound 12c EML4-ALKPotent inhibitor (specific IC50 not provided in abstract)[3]3T3 cells expressing EML4-ALK[3]Mice xenografted with 3T3-EML4-ALK cells[3]Potent antitumor activity upon oral administration[3]

Note: While compound 14c shows promising in vitro activity against PI3Kα, the available literature from the initial search did not provide specific in vivo efficacy data for this particular compound. Further studies would be required to establish its translational potential. Compound 12c, however, demonstrates a clearer path from in vitro potency to in vivo antitumor effects.

Mechanism of Action: PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a frequent event in many cancers. Pyrazine carboxamide derivatives, such as compound 14c, can inhibit PI3Kα, a key isoform in this pathway, thereby blocking downstream signaling and inducing cancer cell death.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Stimulation Compound14c Compound 14c (Pyrazine Carboxamide Derivative) Compound14c->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by a pyrazine carboxamide derivative.

Experimental Protocols: Anticancer Assays

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PI3Kα.

Methodology:

  • Reagent Preparation: Prepare assay buffer, a stock solution of the test compound (e.g., Compound 14c) in DMSO, PI3Kα enzyme, and the substrate (e.g., PIP2).

  • Reaction Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the PI3Kα enzyme.

  • Incubation: Incubate the plate to allow the compound to bind to the enzyme.

  • Initiation of Reaction: Add the substrate and ATP to start the kinase reaction.

  • Termination of Reaction: Stop the reaction after a defined period.

  • Detection: Measure the amount of product formed (e.g., ADP or phosphorylated substrate) using a suitable detection method (e.g., luminescence-based assay or radioisotope labeling).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Causality: This direct enzyme inhibition assay is crucial to confirm that the compound's cytotoxic effects are mediated, at least in part, by targeting the intended kinase. The use of a cell-free system isolates the interaction between the compound and the enzyme, eliminating confounding factors present in a cellular environment.

This model assesses the antitumor efficacy of a compound in a living organism.

Methodology:

  • Cell Culture and Implantation: Culture a human cancer cell line (e.g., 3T3 cells expressing EML4-ALK) and implant the cells subcutaneously into immunocompromised mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size and monitor their volume regularly.

  • Compound Administration: Administer the test compound (e.g., Compound 12c) to the mice via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule. A control group should receive a vehicle.

  • Tumor Measurement: Continue to measure tumor volumes throughout the treatment period.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

  • Data Analysis: Compare the tumor growth in the treated group to the control group to determine the percentage of tumor growth inhibition.

Causality: The xenograft model provides a more holistic assessment of a drug candidate's potential by evaluating its pharmacokinetics (absorption, distribution, metabolism, and excretion) and overall efficacy in a complex biological system. The choice of an appropriate cell line and animal model is critical for the clinical relevance of the findings.

Part 2: Antitubercular Pyrazine Carboxamide Derivatives

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a global health threat, exacerbated by the emergence of drug-resistant strains. Pyrazinamide, a pyrazine carboxamide, is a first-line anti-TB drug. Research is ongoing to develop novel pyrazine carboxamide derivatives with improved efficacy and activity against resistant strains.

In Vitro and In Vivo Comparison of Antitubercular Derivatives
CompoundTarget OrganismIn Vitro Potency (MIC)In Vivo ModelKey In Vivo Outcome
N-Benzylpyrazine-2-carboxamides Mycobacterium tuberculosisVaries (some derivatives show MICs of 6.25 µg/mL)[4]Not explicitly detailed for all derivatives.Data not available for a direct comparison.
Pyrazolo[1,5-a]pyridine-3-carboxamide Hybrid (Compound 7) Mycobacterium tuberculosis H37Rv and drug-resistant strains0.006 µg/mL (H37Rv) and 0.003-0.014 µg/mL (drug-resistant strains)[5]Mouse model infected with autoluminescent H37Ra strain[5]Significant reduction in mycobacterial burden[5]

Note: The pyrazolo[1,5-a]pyridine-3-carboxamide hybrid (Compound 7) demonstrates exceptional potency against both drug-sensitive and drug-resistant TB strains in vitro, which translates to significant efficacy in an in vivo infection model.

Mechanism of Action: Targeting Mycobacterial Processes

The precise mechanism of action of many pyrazinamide derivatives is still under investigation. However, the parent drug, pyrazinamide, is a prodrug that is converted to its active form, pyrazinoic acid (POA), by a mycobacterial enzyme. POA is thought to disrupt membrane potential and transport functions in M. tuberculosis. Novel derivatives may share this mechanism or possess new ones.

Antitubercular_Mechanism cluster_myco Inside Mycobacterium PZA_Derivative Pyrazine Carboxamide Derivative (Prodrug) PncA Pyrazinamidase (PncA) PZA_Derivative->PncA Entry & Conversion Mycobacterium Mycobacterium tuberculosis Active_Metabolite Active Metabolite (e.g., POA) PncA->Active_Metabolite Activation Membrane Disruption of Membrane Potential & Transport Active_Metabolite->Membrane Inhibition Bacterial_Death Bacterial Death Membrane->Bacterial_Death Leads to

Caption: Proposed mechanism of action for antitubercular pyrazine carboxamide derivatives.

Experimental Protocols: Antitubercular Assays

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of M. tuberculosis.

Methodology:

  • Culture Preparation: Grow M. tuberculosis (e.g., H37Rv strain) in a suitable liquid medium to mid-log phase.

  • Compound Dilution: Prepare serial dilutions of the test compound in a 96-well microplate.

  • Inoculation: Inoculate each well with a standardized suspension of M. tuberculosis.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C) for a specified period (typically 7-14 days).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by using a growth indicator dye (e.g., resazurin).

Causality: This assay is the gold standard for assessing the intrinsic potency of a compound against the target pathogen. It provides a quantitative measure of activity that is essential for comparing different derivatives and prioritizing them for further development.

This model evaluates the efficacy of an antitubercular compound in a living organism infected with M. tuberculosis.

Methodology:

  • Infection: Infect mice (e.g., BALB/c strain) with a low-dose aerosol of M. tuberculosis to establish a pulmonary infection.

  • Treatment Initiation: After a set period to allow the infection to establish, begin treatment with the test compound administered orally or via another appropriate route.

  • Treatment Regimen: Administer the compound daily or on another prescribed schedule for a defined duration (e.g., 4-8 weeks).

  • Bacterial Load Determination: At various time points during and after treatment, euthanize groups of mice and homogenize their lungs and spleens. Plate serial dilutions of the homogenates on selective agar to determine the number of colony-forming units (CFU).

  • Data Analysis: Compare the CFU counts in the treated groups to those in an untreated control group to determine the reduction in bacterial load.

Causality: The mouse model of tuberculosis is a well-established and predictive model for human disease. It allows for the evaluation of a compound's ability to not only inhibit bacterial growth but also to work in concert with the host immune system to clear the infection. The reduction in bacterial load in key organs like the lungs and spleen is a critical endpoint for assessing therapeutic efficacy.

Conclusion

Pyrazine carboxamide derivatives represent a highly versatile and promising class of compounds with significant potential in both oncology and infectious disease therapy. This guide has highlighted the importance of a multi-faceted evaluation approach, combining robust in vitro characterization with well-designed in vivo studies. The direct comparison of derivatives like the PI3Kα inhibitor (Compound 14c) and the EML4-ALK inhibitor (Compound 12c) in the anticancer space, and the potent pyrazolo[1,5-a]pyridine-3-carboxamide hybrid (Compound 7) for tuberculosis, underscores the diverse therapeutic applications of this scaffold.

For researchers and drug development professionals, the key takeaway is the critical need to bridge the gap between in vitro potency and in vivo efficacy. While a low IC50 or MIC value is an encouraging starting point, the ultimate success of a drug candidate depends on its performance in a complex biological system. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for the continued exploration and development of novel pyrazine carboxamide-based therapeutics.

References

A Comparative Guide to the Biological Evaluation of Novel 3-(Trifluoromethyl)pyrazine-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazine-2-carboxamide scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous bioactive molecules. The strategic incorporation of a trifluoromethyl (CF3) group at the 3-position of this scaffold represents a significant advancement in drug design. This electron-withdrawing group is known to enhance metabolic stability, improve membrane permeability, and increase binding affinity by modulating the electronic properties of the entire molecule. This guide provides a comparative analysis of novel 3-(trifluoromethyl)pyrazine-2-carboxamide derivatives, focusing on their diverse biological activities, the experimental methodologies used for their evaluation, and the emerging structure-activity relationships that guide future drug discovery efforts.

Anticancer Activity: Targeting Key Oncogenic Drivers

Derivatives of the 3-(trifluoromethyl)pyrazine-2-carboxamide core have demonstrated significant potential as anticancer agents by targeting various protein kinases and phosphatases that are crucial for tumor growth and survival.

Comparative Efficacy Against Cancer Cell Lines

The antitumor activity of these compounds is often evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their potency.

Compound Class/DerivativeTargetCancer Cell Line(s)IC50 ValueReference
3-Amino-pyrazine-2-carboxamidesFGFR1-4Multiple (with FGFR abnormalities)Submicromolar[1][2]
Pyrazine-2-carboxamidesEML4-ALKBa/F3, 3T3 xenografts1.0 nM (enzyme), 9.7 nM (cells)[3]
Pyrazine-based small moleculesSHP2 (Allosteric)Various human cancer cell linesNot specified, but showed cytotoxic effect[4][5]
Ligustrazine-chalcone hybridsNot specifiedMDA-MB-231, MCF-7, A549, HepG-20.99 to 9.99 µM[6]
Metal complexes of pyrazinamideNot specifiedSNB-19, HCT-15, COLO-205> 100 µM (low toxicity)[7]
Mechanism of Action: FGFR Signaling Pathway Inhibition

A significant number of pyrazine derivatives have been developed as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are known oncogenic drivers in various cancers.[1] Inhibition of FGFR blocks downstream signaling pathways responsible for cell proliferation, survival, and angiogenesis.

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF (Ligand) FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor 3-(Trifluoromethyl)pyrazine -2-carboxamide Derivative Inhibitor->FGFR Inhibits

Caption: FGFR signaling pathway and point of inhibition.

Antiviral and Antimicrobial Applications

The structural versatility of the pyrazine scaffold has also led to the discovery of derivatives with potent activity against a range of pathogens, including viruses, bacteria, and fungi.

Comparative Antiviral and Antimicrobial Activity

The efficacy of these compounds is typically measured by their Minimum Inhibitory Concentration (MIC) for antimicrobial agents or their half-maximal effective concentration (EC50) for antivirals.

Compound Class/DerivativeTarget Organism/VirusActivity Metric (MIC/EC50)Reference
Pyrazine-triazole conjugatesSARS-CoV-2Significant potency, low cytotoxicity[8]
Trifluoromethylpyridine piperazinesTobacco Mosaic Virus (TMV)18.4 µg/mL (protective)[9]
Trifluoromethylpyridine piperazinesCucumber Mosaic Virus (CMV)347.8 µg/mL (protective)[9]
3-(Alkylamino)-N-methyl-pyrazinesMycobacterium tuberculosis H37Rv25 µg/mL[10]
Pyrazine-hydrazonesMycobacterium tuberculosis H37Rv≤6.25 µg/mL[11]
N-(4-bromo-3-methylphenyl)pyrazinesXDR S. typhiModerate to good[12]
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution assay is a standard method for determining the MIC of a compound against a specific bacterium. This protocol ensures a reliable and reproducible assessment of antimicrobial potency.

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare serial two-fold dilutions of test compound in 96-well plate C Inoculate each well with bacterial suspension A->C B Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) B->C D Include positive (no drug) and negative (no bacteria) controls C->D E Incubate plate at 37°C for 18-24 hours D->E F Visually inspect for turbidity (bacterial growth) E->F G Determine MIC: Lowest concentration with no visible growth F->G

Caption: Workflow for MIC determination via broth microdilution.

Detailed Experimental Protocols

Scientific integrity demands robust and reproducible methodologies. The following are detailed protocols for key biological evaluations.

Protocol 1: MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HepG2, A549) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the 3-(trifluoromethyl)pyrazine-2-carboxamide derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Antiviral Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit the replication of a virus.

Principle: A confluent monolayer of host cells is infected with a known quantity of virus. An overlay medium (e.g., containing agarose) is added to restrict viral spread to adjacent cells, resulting in the formation of localized zones of cell death called plaques. The reduction in the number of plaques in the presence of the test compound indicates antiviral activity.

Step-by-Step Methodology:

  • Cell Seeding: Seed host cells (e.g., Vero cells for HSV-1) in a 6-well or 12-well plate to form a confluent monolayer.

  • Virus Infection: Dilute the virus stock to a concentration that yields 50-100 plaques per well. Pre-incubate the virus with serial dilutions of the test compound for 1 hour at 37°C.

  • Adsorption: Remove the culture medium from the cells and add the virus-compound mixture. Allow the virus to adsorb for 1-2 hours.

  • Overlay: Remove the inoculum and add a nutrient medium containing 1% low-melting-point agarose and the corresponding concentration of the test compound.

  • Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-4 days).

  • Plaque Visualization: Fix the cells with 10% formalin and stain with a 0.1% crystal violet solution.

  • Counting and Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of these derivatives is highly dependent on their chemical structure. Several key SAR insights have emerged:

  • Amide Substitution: The nature of the substituent on the carboxamide nitrogen is critical for activity and selectivity. Modifications here can alter lipophilicity and hydrogen bonding potential, influencing target engagement.[10][13]

  • Pyrazine Ring Substitution: Adding other groups to the pyrazine ring, such as amino or chloro groups, can significantly modulate the compound's electronic profile and biological activity.[1][14] For instance, 3-amino-pyrazine-2-carboxamide derivatives have shown promise as FGFR inhibitors.[1]

  • Lipophilicity: A clear correlation between lipophilicity and antimycobacterial or photosynthesis-inhibiting activity has been observed.[10][13] Increasing the length of alkyl chains can enhance activity up to an optimal point.[10]

Future Perspectives: The 3-(trifluoromethyl)pyrazine-2-carboxamide scaffold is a promising platform for developing novel therapeutics. Future efforts should focus on:

  • Lead Optimization: Systematically modifying promising hits to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Evaluation: Advancing the most potent and non-toxic compounds to preclinical animal models to assess their efficacy and safety in a living system.[3][15]

  • Target Deconvolution: For compounds with whole-cell activity, identifying the specific molecular target is crucial for understanding the mechanism of action and guiding further development.[11]

This guide illustrates the significant therapeutic potential of 3-(trifluoromethyl)pyrazine-2-carboxamide derivatives. Through rigorous and comparative biological evaluation, the scientific community can continue to unlock the full potential of this versatile chemical scaffold.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-(Trifluoromethyl)pyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive, technically grounded framework for the safe handling and disposal of 3-(Trifluoromethyl)pyrazine-2-carboxylic acid (CAS No. 870787-06-7). This document moves beyond mere procedural lists to instill a deep understanding of the chemical's properties and the rationale behind each safety and disposal step. Our commitment is to empower researchers and drug development professionals with the knowledge to manage chemical waste responsibly, ensuring both personal safety and environmental integrity.

Core Principle: Hazard-Centric Waste Management

The disposal plan for any chemical is fundamentally dictated by its inherent hazards. This compound is a halogenated heterocyclic compound that demands a cautious approach. Its hazard profile, established through global classification systems, forms the basis for all subsequent handling and disposal protocols.

GHS Hazard Classification:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

The presence of the trifluoromethyl group (–CF₃) imparts significant chemical stability to the molecule due to the strength of the carbon-fluorine bond.[3] This stability, while useful in synthesis, makes the compound persistent and difficult to degrade, necessitating specialized disposal methods. Standard laboratory neutralization and drain disposal are strictly prohibited as they are ineffective and risk introducing a persistent, fluorinated organic compound into aquatic ecosystems.

Mandatory Personal Protective Equipment (PPE) & Handling

Before handling the solid compound or its solutions, a thorough risk assessment must be conducted. The following PPE is mandatory to mitigate risks of exposure identified in the hazard profile.

EquipmentSpecification & Rationale
Hand Protection Impervious Gloves (e.g., Nitrile) . Must be changed immediately if contaminated. The carboxylic acid functional group can cause skin irritation.[2]
Eye & Face Protection Chemical Safety Goggles and/or Face Shield . Required to protect against dust particles and splashes, preventing serious eye irritation.[2][4]
Respiratory Protection Use in a well-ventilated area or chemical fume hood . If dust generation is unavoidable, a NIOSH-approved particulate respirator is necessary.[2][5]
Skin & Body Protection Laboratory Coat . Provides a barrier against accidental skin contact with the solid or its solutions.

Emergency Protocol: Spill Management

In the event of a spill, the immediate priority is to contain the material and prevent exposure.

Step-by-Step Spill Cleanup:

  • Evacuate & Ventilate: Ensure the area is clear of unprotected personnel and increase ventilation. Avoid breathing dust.[2]

  • Don PPE: Wear the complete set of PPE as outlined in the table above.

  • Containment: For a dry spill, gently cover with an inert absorbent material (e.g., vermiculite, dry sand). Do NOT use combustible materials like paper towels for the initial containment.

  • Collection: Carefully sweep or scoop the contained material into a clearly labeled, sealable hazardous waste container. Avoid actions that generate dust.[2]

  • Decontamination: Clean the affected area thoroughly with soap and water.

  • Waste Disposal: All cleanup materials (absorbent, gloves, etc.) are considered hazardous waste and must be placed in the same designated waste container for disposal by a licensed contractor.

The Core Disposal Workflow: A Systematic Approach

The proper disposal of this compound is a multi-step process that ensures regulatory compliance and environmental safety. The following workflow must be strictly adhered to.

G cluster_0 Laboratory Operations cluster_1 Facility Waste Management start Waste Generated (Pure compound or contaminated materials) characterize Step 1: Characterize as 'Hazardous Chemical Waste' start->characterize segregate Step 2: Segregate Waste (Keep away from bases, oxidizers) characterize->segregate containerize Step 3: Containerize (Use compatible, sealed container) segregate->containerize label_waste Step 4: Label Container (Name, Hazards, Date) containerize->label_waste saa Step 5: Store in Satellite Accumulation Area (SAA) label_waste->saa pickup Step 6: Schedule Pickup with EHS / Licensed Contractor saa->pickup Container Full or Time Limit Reached transport Step 7: Transport to TSDF* pickup->transport disposal Step 8: Final Disposal (High-Temperature Incineration) transport->disposal caption *TSDF: Treatment, Storage, and Disposal Facility

Disposal Workflow for this compound.

Protocol Elaboration:

  • Step 1 & 2: Characterization and Segregation: This compound must be managed as hazardous waste. It is an organic acid and should be segregated from bases to prevent violent exothermic reactions. It should also be kept separate from strong oxidizing agents.[6]

  • Step 3 & 4: Containerization and Labeling: Collect waste in a container that is chemically compatible and can be securely sealed.[6] The container must bear a "Hazardous Waste" label detailing the full chemical name—"this compound"—along with the associated hazards (Irritant, Harmful).[6]

  • Step 5: On-Site Accumulation: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials.[6] This ensures safe, temporary storage at the point of generation.

  • Step 6-8: Final Disposal: Arrange for collection by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][4] The high stability of the C-F bond means that the preferred disposal method is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[3][7] This is one of the few technologies capable of breaking down highly fluorinated compounds, although it requires specific conditions to prevent the formation of other hazardous products of incomplete combustion.[3][8]

Prohibited Disposal Methods

To ensure safety and compliance, the following disposal methods are strictly forbidden:

  • DO NOT Dispose Down the Drain: The compound's status as a persistent, fluorinated organic chemical poses a significant environmental risk. It is not readily biodegradable and can persist in waterways.

  • DO NOT Dispose in Regular Trash: The compound is harmful if swallowed and is a skin/eye irritant.[1][2] Disposing of it in the trash could endanger sanitation workers and the public.

  • DO NOT Evaporate in a Fume Hood: Intentionally evaporating chemical waste is not a permissible disposal method and violates environmental regulations.

By adhering to this comprehensive guide, researchers can ensure that their vital work in science and drug development is conducted with the highest standards of safety and environmental stewardship.

References

A Comprehensive Guide to the Safe Handling of 3-(Trifluoromethyl)pyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the mastery of chemical safety protocols is not merely a matter of compliance but a cornerstone of scientific integrity and innovation. This guide provides essential, in-depth technical and procedural information for the safe handling of 3-(Trifluoromethyl)pyrazine-2-carboxylic acid (CAS No. 870787-06-7). By understanding the "why" behind each safety measure, you will be empowered to create a self-validating system of safety in your laboratory, ensuring both personal protection and the integrity of your research.

Hazard Analysis: Understanding the Risks

This compound is a compound that requires careful handling due to its specific chemical properties. According to its Safety Data Sheet (SDS), it is classified under the Globally Harmonized System (GHS) with the following hazards[1]:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

These classifications are accompanied by the hazard statements H315, H319, and H335, respectively[1]. The primary routes of exposure are inhalation, skin contact, and eye contact. Therefore, the personal protective equipment (PPE) and handling procedures must be meticulously selected to mitigate these risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing exposure to this compound. The following table summarizes the recommended PPE, with detailed explanations for each selection.

Body Part Personal Protective Equipment (PPE) Specifications & Rationale
Eyes/Face Safety Goggles / Face ShieldMust be worn at all times to protect against splashes and airborne particles. A face shield offers additional protection and is recommended when handling larger quantities or during procedures with a higher risk of splashing[1][2].
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use and dispose of them properly after handling the compound[1][3]. Research has shown that wearing gloves can reduce exposure by at least 98%[4].
Respiratory N95 Dust Mask or Half-mask RespiratorA dust mask should be used to prevent inhalation of the powdered compound[1]. For procedures that may generate significant dust or aerosols, a half-mask respirator with appropriate cartridges is advised[4].
Body Laboratory CoatA standard laboratory coat should be worn to protect skin and clothing from contamination[1][2].
PPE Selection and Donning/Doffing Workflow

The following diagram illustrates the logical workflow for selecting and using PPE when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection cluster_procedure Procedure assess_risk Assess Risks: - Quantity of chemical - Potential for dust/aerosol generation - Duration of handling select_eyewear Select Eye/Face Protection: - Safety Goggles (minimum) - Face Shield (if splash risk) assess_risk->select_eyewear select_gloves Select Gloves: - Nitrile or Neoprene - Check for integrity assess_risk->select_gloves select_respirator Select Respiratory Protection: - N95 Dust Mask (for low dust) - Half-mask Respirator (for high dust/aerosols) assess_risk->select_respirator select_body Select Body Protection: - Laboratory Coat assess_risk->select_body don_ppe Don PPE in Correct Order: 1. Lab Coat 2. Respirator 3. Goggles/Face Shield 4. Gloves select_eyewear->don_ppe select_gloves->don_ppe select_respirator->don_ppe select_body->don_ppe handle_chemical Handle Chemical in a Ventilated Area don_ppe->handle_chemical doff_ppe Doff PPE in Correct Order: 1. Gloves 2. Goggles/Face Shield 3. Lab Coat 4. Respirator handle_chemical->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for PPE Selection and Use.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential for safety.

Step 1: Preparation

  • Ensure that all necessary PPE is readily available and in good condition.

  • Verify that a chemical spill kit is accessible.

  • Work in a well-ventilated area, preferably within a chemical fume hood[1][5].

  • Have the Safety Data Sheet (SDS) readily available for reference.

Step 2: Handling the Chemical

  • Wear the appropriate PPE as outlined in the section above.

  • When weighing the solid, do so in a manner that minimizes dust generation. Use a spatula and handle the container with care.

  • If dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Keep the container tightly closed when not in use[1][6].

Step 3: Post-Handling

  • Decontaminate the work area with an appropriate solvent and wipe it clean.

  • Properly doff and dispose of single-use PPE, such as gloves.

  • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn[1][7].

Spill Response Plan

In the event of a spill, a prompt and appropriate response is crucial. The course of action depends on the size and nature of the spill.

Minor Spill (Contained and manageable by laboratory personnel)
  • Alert Personnel: Immediately alert others in the vicinity[8].

  • Assess the Spill: Identify the spilled material and the extent of the spill.

  • Don PPE: If not already wearing it, don the appropriate PPE, including respiratory protection, gloves, eye protection, and a lab coat[9][10].

  • Contain the Spill: For a solid spill, gently cover it with a dust suppressant or an inert absorbent material like vermiculite or sand to prevent it from becoming airborne[5][9].

  • Clean-up: Carefully sweep or scoop the contained material into a designated, labeled hazardous waste container[7][9]. Avoid creating dust. Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste[7][8].

  • Report: Report the incident to your laboratory supervisor or environmental health and safety officer.

Major Spill (Large quantity, highly dispersed, or presents an immediate hazard)
  • Evacuate: Immediately evacuate the area.

  • Alert: Activate the nearest fire alarm and alert emergency personnel (e.g., by calling 911 or your institution's emergency number)[8].

  • Isolate: If it is safe to do so, close the doors to the affected area to contain the spill[9].

  • Assist: Provide emergency responders with the Safety Data Sheet and any other relevant information about the spilled chemical[8].

Spill Response Decision Workflow

Spill_Response_Workflow cluster_minor_spill Minor Spill Response cluster_major_spill Major Spill Response spill_occurs Chemical Spill Occurs assess_spill Assess Spill Severity - Quantity? - Airborne dust? - Immediate danger? spill_occurs->assess_spill is_minor Is it a Minor Spill? assess_spill->is_minor alert_personnel Alert Nearby Personnel is_minor->alert_personnel Yes evacuate_area Evacuate the Area is_minor->evacuate_area No don_ppe Don Appropriate PPE alert_personnel->don_ppe contain_spill Contain Spill with Inert Material don_ppe->contain_spill cleanup_spill Clean Up with Appropriate Tools contain_spill->cleanup_spill decontaminate Decontaminate the Area cleanup_spill->decontaminate dispose_waste Dispose of Waste Properly decontaminate->dispose_waste report_incident Report the Incident dispose_waste->report_incident alert_emergency Alert Emergency Services evacuate_area->alert_emergency isolate_area Isolate the Area (if safe) alert_emergency->isolate_area provide_info Provide SDS to Responders isolate_area->provide_info

Caption: Decision workflow for spill response.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container for hazardous waste.

  • Contaminated Materials: All materials used to clean up spills (absorbents, paper towels, etc.) and disposable PPE (gloves, etc.) must be placed in a sealed bag or container, labeled as hazardous waste, and disposed of according to your institution's guidelines[7][9].

  • Fluorinated Compounds: Due to the strong carbon-fluorine bond, fluorinated organic compounds like this one can be persistent in the environment[11][12]. Therefore, it is imperative not to dispose of this chemical down the drain or in regular trash[1][13]. Incineration at a licensed hazardous waste facility is often the preferred method for the complete destruction of such compounds[12][14]. Consult your institution's environmental health and safety department for specific disposal procedures.

By adhering to these comprehensive guidelines, you can confidently and safely handle this compound, fostering a secure and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(Trifluoromethyl)pyrazine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(Trifluoromethyl)pyrazine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.